molecular formula C11H10N2O B2867845 2-(Pyridin-4-yloxy)aniline CAS No. 4870-01-3

2-(Pyridin-4-yloxy)aniline

Katalognummer: B2867845
CAS-Nummer: 4870-01-3
Molekulargewicht: 186.214
InChI-Schlüssel: NIRPDVZBDYXCSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Pyridin-4-yloxy)aniline is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.214. The purity is usually 95%.
BenchChem offers high-quality 2-(Pyridin-4-yloxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyridin-4-yloxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-pyridin-4-yloxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-8H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRPDVZBDYXCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4870-01-3
Record name 2-(pyridin-4-yloxy)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-(Pyridin-4-yloxy)aniline chemical properties and structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(Pyridin-4-yloxy)aniline: Structure, Properties, and Synthesis

Introduction

2-(Pyridin-4-yloxy)aniline is a diaryl ether, a class of organic compounds characterized by an oxygen atom connected to two aryl groups. This particular molecule is a bifunctional chemical entity, integrating both an aniline and a pyridine ring system through a flexible ether linkage. The unique arrangement of these two critical pharmacophores—a hydrogen-bond donating primary amine on an aromatic ring and a hydrogen-bond accepting nitrogen within a heteroaromatic system—renders 2-(Pyridin-4-yloxy)aniline a valuable building block in medicinal chemistry and materials science. Its structural motifs are prevalent in a wide array of biologically active compounds, making it a target of interest for the synthesis of novel therapeutic agents and functional materials.[1][2] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and potential applications for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

The fundamental identity of a chemical compound is established by its structure and associated identifiers. These parameters are critical for regulatory compliance, literature searches, and accurate experimental design.

Structure and Core Identifiers

The molecular structure consists of an aniline ring connected to the 4-position of a pyridine ring via an ether bridge.

Caption: 2D Structure of 2-(Pyridin-4-yloxy)aniline

Table 1: Core Chemical Identifiers

Identifier Value Reference
IUPAC Name 2-(Pyridin-4-yloxy)aniline N/A
Synonyms 2-(4-pyridinyloxy)aniline, 2-(Pyridin-4-yloxy)benzenamine
CAS Number 4870-01-3
Molecular Formula C₁₁H₁₀N₂O

| Molecular Weight | 186.21 g/mol | |

Physicochemical Properties

Experimental data for 2-(Pyridin-4-yloxy)aniline is not extensively published. The available information indicates it is a white to yellow solid. For a broader understanding, the properties of a closely related isomer, 2-(pyridin-2-yloxy)aniline, are provided below for comparison. Such comparisons are common in early-stage research to predict behavior and design experimental conditions.

Table 2: Physicochemical Data Summary

Property Value for 2-(Pyridin-4-yloxy)aniline Comparative Value for 2-(pyridin-2-yloxy)aniline Reference
Physical Form White to Yellow Solid Powder
Purity ≥95% ≥95%
Melting Point Data not available Data not available N/A
Boiling Point Data not available Data not available N/A
Solubility Data not available Data not available N/A

| pKa | Data not available | Data not available | N/A |

Synthesis and Mechanistic Considerations

The formation of the diaryl ether linkage is the key strategic step in the synthesis of 2-(Pyridin-4-yloxy)aniline. The two most prominent and industrially relevant methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig O-arylation.

Synthetic Strategy: The Ullmann Condensation

The Ullmann condensation is a classic, cost-effective method for forming C-O bonds between an aryl halide and an alcohol or phenol, catalyzed by copper.[3][4] For the synthesis of 2-(Pyridin-4-yloxy)aniline, the most direct approach involves the coupling of 2-aminophenol with a 4-halopyridine, such as 4-chloropyridine or 4-bromopyridine.

Causality Behind Experimental Choices:

  • Catalyst: A copper(I) source, such as copper(I) iodide (CuI), is typically used. The Cu(I) species is believed to be the active catalyst that facilitates the coupling through an oxidative addition/reductive elimination cycle.[5]

  • Base: A base, often an inorganic carbonate like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential. Its primary role is to deprotonate the hydroxyl group of 2-aminophenol, generating the more nucleophilic phenoxide anion required for the attack on the aryl halide.[6][7]

  • Solvent: The reaction generally requires high temperatures (100-200 °C) and is therefore conducted in high-boiling, polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). These solvents effectively dissolve the reactants and facilitate the reaction kinetics.[3]

  • Atmosphere: To prevent the oxidation of the copper catalyst and other reagents, the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_purification Workup & Purification Reactant1 2-Aminophenol Catalyst CuI (5-10 mol%) Reactant1->Catalyst Mix Base K₂CO₃ (2 equiv.) Reactant1->Base Reactant2 4-Chloropyridine Reactant2->Catalyst Mix Reactant2->Base Solvent NMP or DMSO Temp 120-160 °C, 12-24h Atmosphere Inert Atmosphere (N₂) Product 2-(Pyridin-4-yloxy)aniline Atmosphere->Product Ullmann Condensation Workup Aqueous Workup (Extraction) Product->Workup Purify Column Chromatography (Silica Gel) Workup->Purify FinalProduct FinalProduct Purify->FinalProduct Characterization (NMR, MS, IR)

Caption: General workflow for the Ullmann synthesis.

Alternative Strategy: Buchwald-Hartwig O-Arylation

While the Ullmann condensation is robust, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its C-O coupling variant, offer an alternative with often milder conditions and broader substrate scope.[8][9] In this context, a palladium catalyst, paired with a specialized phosphine ligand (e.g., a biarylphosphine like BrettPhos), could be employed to couple 2-aminophenol and a 4-halopyridine.[6] A key challenge in using aminophenols is achieving chemoselectivity. The relative acidity of the phenolic -OH versus the aminic N-H can be exploited. Typically, the phenolic proton is significantly more acidic, allowing for selective deprotonation and O-arylation under carefully controlled conditions using a copper-based system. Conversely, palladium-based systems often favor N-arylation.[6]

Detailed Experimental Protocol: A Representative Synthesis

The following is a representative, field-proven protocol for the synthesis of diaryl ethers, adapted for the specific synthesis of 2-(Pyridin-4-yloxy)aniline via an Ullmann-type reaction.

Objective: To synthesize 2-(Pyridin-4-yloxy)aniline from 2-aminophenol and 4-chloropyridine.

Materials:

  • 2-Aminophenol (1.0 equiv.)

  • 4-Chloropyridine hydrochloride (1.05 equiv.)

  • Copper(I) Iodide (CuI, 0.1 equiv.)

  • Potassium Carbonate (K₂CO₃, 3.0 equiv.)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

Protocol:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium carbonate (3.0 equiv.). Heat the flask under vacuum and backfill with dry nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Allow the flask to cool to room temperature. Under a positive flow of nitrogen, add 2-aminophenol (1.0 equiv.), 4-chloropyridine hydrochloride (1.05 equiv.), and copper(I) iodide (0.1 equiv.).

    • Expert Insight: Using the hydrochloride salt of 4-chloropyridine is common as the free base can be unstable. The additional equivalent of base neutralizes the HCl.

  • Solvent Addition: Add anhydrous NMP via syringe to achieve a reactant concentration of approximately 0.5 M.

  • Reaction: Immerse the flask in a preheated oil bath at 140 °C. Stir the reaction mixture vigorously for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: After the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase three times with ethyl acetate. Combine the organic layers.

    • Trustworthiness Check: The organic phase is washed sequentially with water and then brine to remove residual NMP and inorganic salts. This is a critical step for obtaining a clean crude product.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., 10-50% ethyl acetate in hexanes) to isolate the pure 2-(Pyridin-4-yloxy)aniline.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Reactivity and Applications

The utility of 2-(Pyridin-4-yloxy)aniline stems from the distinct reactivity of its two functional moieties, which can be addressed selectively to build molecular complexity.

G Core 2-(Pyridin-4-yloxy)aniline N_Acylation N-Acylation (RCOCl, Base) Core->N_Acylation Aniline Reactivity N_Alkylation N-Alkylation (R-X, Base) Core->N_Alkylation Aniline Reactivity Diazotization Diazotization (NaNO₂, HCl) Core->Diazotization Aniline Reactivity Py_Alkylation Pyridine N-Alkylation (R-X) Core->Py_Alkylation Pyridine Reactivity Py_Protonation Pyridine N-Protonation (H⁺) Core->Py_Protonation Pyridine Reactivity Amide Amide Product N_Acylation->Amide SecondaryAmine Secondary/Tertiary Amine Product N_Alkylation->SecondaryAmine DiazoSalt Diazonium Salt (Sandmeyer Precursor) Diazotization->DiazoSalt PyridiniumSalt Pyridinium Salt Py_Alkylation->PyridiniumSalt Py_Protonation->PyridiniumSalt

Caption: Key reaction pathways for functionalization.

Role in Drug Discovery

The diaryl ether scaffold is a privileged structure in drug design. The aniline portion serves as a versatile handle for introducing a wide range of substituents via N-acylation, N-alkylation, or sulfonylation to modulate physicochemical properties like solubility and lipophilicity. The pyridine ring, with its basic nitrogen atom, is crucial for forming salt bridges or hydrogen bonds with biological targets such as kinases or G-protein coupled receptors. Analogs, such as 4-(2-pyrimidinyloxy)aniline, are known intermediates in the synthesis of agents targeting cancer and neurological disorders.[10] The strategic placement of the amino group ortho to the ether linkage can also induce specific conformational preferences, which can be exploited to achieve high-affinity binding to a target protein.

Applications in Materials Science

Diaryl ether linkages are known for their high thermal and chemical stability. This robustness makes them integral components of high-performance polymers like poly(ether ether ketone) (PEEK) and poly(ether sulfone) (PES).[4] While 2-(Pyridin-4-yloxy)aniline itself is a small molecule, it can be functionalized to create monomers for polymerization, potentially leading to materials with unique electronic, thermal, or metal-coordinating properties due to the presence of the pyridine and aniline functionalities.

References

  • PubChem. 2-(Pyridin-4-yl)aniline. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Surry, D. S., & Buchwald, S. L. (2010). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 132(38), 13164–13166. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • PubChem. 2-(Benzyloxy)pyridin-4-amine. [Link]

  • ResearchGate. The Ullmann Ether Condensation. [Link]

  • Royal Society of Chemistry. Development of a practical Buchwald–Hartwig amine arylation protocol. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • PubMed. Solid-phase synthesis of alkyl aryl ethers via the Ullmann condensation. [Link]

  • Sigma-Aldrich (Chinese). 2-(PYRIDIN-4-YLOXY)BENZENAMINE. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • CAS Common Chemistry. Benzeneethanamine, N,α-dimethyl-, (αS)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1). [Link]

  • PMC. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation. [Link]

  • Wiley Online Library. Skeletal Editing from Pyridine to Aniline via C‐Insertion and N‐Isomerization. [Link]

  • MDPI. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. [Link]

Sources

Advanced Scaffold Engineering: A Technical Guide to 2-(Pyridin-4-yloxy)aniline in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

In the landscape of modern medicinal chemistry, the biaryl ether motif represents a privileged structural class, frequently deployed in the design of targeted therapeutics. 2-(Pyridin-4-yloxy)aniline (also known as 2-(pyridin-4-yloxy)benzenamine) is a highly versatile building block[1]. Characterized by its unique ortho-substitution pattern, this compound serves as a critical intermediate in the synthesis of multi-targeted receptor tyrosine kinase (RTK) inhibitors and advanced agrochemicals[2].

This whitepaper provides an in-depth technical analysis of 2-(Pyridin-4-yloxy)aniline, detailing its physicochemical profile, pharmacophoric significance, and self-validating synthetic workflows designed for high-yield pharmaceutical manufacturing.

Physicochemical Profiling

Understanding the baseline properties of a building block is essential for predicting its behavior in downstream coupling reactions and purification workflows. Below is the consolidated analytical data for 2-(Pyridin-4-yloxy)aniline[1][2].

PropertySpecification / Value
Chemical Name 2-(Pyridin-4-yloxy)aniline
Common Synonyms 2-(4-Pyridyloxy)aniline; 2-(Pyridin-4-yloxy)benzenamine
CAS Number 4870-01-3
Molecular Weight 186.21 g/mol
Empirical Formula C₁₁H₁₀N₂O
Typical Appearance White to light yellow solid
Standard Purity ≥95% (LC-MS/NMR)
Solubility Soluble in DMSO, DMF, Methanol, and Ethyl Acetate

Molecular Architecture & Pharmacophore Significance

The structural topology of 2-(Pyridin-4-yloxy)aniline is not arbitrary; it is meticulously selected for its ability to navigate the complex steric environments of protein binding pockets.

  • The Pyridine Ring (Hinge Binder): The electron-deficient pyridine ring acts as a classic bioisostere. The basic nitrogen frequently serves as a hydrogen bond acceptor, interacting directly with the backbone amides in the kinase hinge region.

  • The Ether Linkage (Conformational Hinge): The oxygen atom provides a flexible, ~120° angle that allows the molecule to adopt a "bent" conformation. This flexibility is critical for threading the molecule through the narrow gatekeeper channel between the N-lobe and C-lobe of a kinase.

  • The Ortho-Aniline (Exit Vector): Unlike the more common para-isomer, the ortho-amine directs subsequent synthetic extensions (such as ureas or amides) at a sharp angle. This specific exit vector is highly effective for targeting the allosteric pocket adjacent to the ATP-binding site, stabilizing the "DFG-out" inactive conformation of kinases.

Pharmacophore P1 Pyridine Ring (Hinge Binder) P2 Ether Linkage (Conformational Hinge) P1->P2 P3 Ortho-Aniline (Exit Vector) P2->P3 P4 Urea/Amide Motif (DFG-Out Binder) P3->P4 Synthetic functionalization

Fig 1: Pharmacophore mapping of the 2-(Pyridin-4-yloxy)aniline scaffold.

Self-Validating Synthetic Methodologies

As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating—meaning the success of the reaction can be definitively proven at each step before proceeding. The following is the optimized two-step synthesis of 2-(Pyridin-4-yloxy)aniline[1].

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution ( )

Step 1: Etherification (


) 
  • Preparation: Charge a flame-dried round-bottom flask with 2-nitrophenol (1.0 eq) and 4-chloropyridine hydrochloride (1.1 eq).

  • Base Addition: Add anhydrous potassium carbonate (

    
    , 3.0 eq).
    
    • Causality: The excess mild base is required to first neutralize the hydrochloride salt of the pyridine and subsequently deprotonate the phenol to form the highly nucleophilic phenoxide. Stronger bases (like NaH) are avoided to prevent degradation of the nitroarene.

  • Solvent & Heating: Suspend the mixture in anhydrous DMF (0.5 M). Heat the reaction to 120°C under a nitrogen atmosphere for 12 hours.

    • Causality: DMF provides the necessary high dielectric constant to stabilize the Meisenheimer complex intermediate during the

      
       process.
      
  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 1:1).

    • Self-Validation: The reaction is validated when the distinct yellow spot of 2-nitrophenol is completely consumed, indicating full conversion to 2-(pyridin-4-yloxy)nitrobenzene.

Step 2: Catalytic Hydrogenation

  • Reduction: Transfer the isolated nitro intermediate to a Parr shaker. Add 10% Pd/C (0.1 eq) suspended in methanol. Pressurize with

    
     gas (30 psi) and agitate for 4 hours at room temperature.
    
    • Causality: Pd/C with

      
       gas provides a highly chemoselective reduction of the nitro group to the primary amine without cleaving the vulnerable biaryl ether bond (a common side reaction under harsh dissolving metal reductions).
      
  • Validation & Isolation: Filter the mixture through a pad of Celite to remove the pyrophoric catalyst. Concentrate the filtrate in vacuo.

    • Self-Validation: Analyze the crude product via LC-MS. The protocol is strictly validated upon observing the target mass

      
       at 187.2 m/z.
      

Synthesis N1 2-Nitrophenol + 4-Chloropyridine N2 SNAr Reaction (K2CO3, DMF, 120°C) N1->N2 N3 2-(Pyridin-4-yloxy) nitrobenzene N2->N3 Etherification N4 Reduction (Pd/C, H2, MeOH) N3->N4 N5 2-(Pyridin-4-yloxy)aniline CAS: 4870-01-3 N4->N5 Amine Formation

Fig 2: Two-step synthesis of 2-(Pyridin-4-yloxy)aniline via SNAr and catalytic reduction.

Downstream Application: Type II Kinase Inhibitor Assembly

Once the 2-(Pyridin-4-yloxy)aniline core is synthesized, it is typically functionalized to build the final active pharmaceutical ingredient (API). A standard application is the formation of a diaryl urea, a motif famous for binding the conserved DFG motif in kinases.

Protocol 2: Diaryl Urea Formation
  • Coupling: Dissolve 2-(Pyridin-4-yloxy)aniline (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C.

  • Addition: Dropwise add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq).

    • Causality: The isocyanate reacts rapidly and selectively with the primary amine of the aniline. The electron-withdrawing trifluoromethyl group on the isocyanate increases its electrophilicity, ensuring rapid urea formation without the need for external coupling reagents.

  • Precipitation: As the urea forms, it typically crashes out of the DCM solution due to strong intermolecular hydrogen bonding.

  • Validation: Filter the precipitate and wash with cold DCM. The resulting diaryl urea acts as a powerful bidentate hydrogen bond donor/acceptor system, ready for biological screening against targets like VEGFR2 or PDGFR.

Analytical Characterization Standards

To ensure the scientific integrity of the synthesized 2-(Pyridin-4-yloxy)aniline, the following analytical signatures must be confirmed:

  • LC-MS (ESI+): Calculated for C₁₁H₁₀N₂O

    
    : 187.08; Found: 187.2.
    
  • ¹H NMR (400 MHz, DMSO-d₆): Expected shifts include a distinct doublet at ~8.4 ppm (2H) corresponding to the highly deshielded

    
    -protons of the pyridine ring. The aniline protons will appear as a complex multiplet between 6.6 and 7.1 ppm, shielded by the electron-donating amine group. A broad singlet near 5.1 ppm (2H) will confirm the presence of the primary amine (
    
    
    
    ), which disappears upon
    
    
    exchange.

References

  • Accela ChemBio . "4870-01-3, 2-(4-Pyridyloxy)aniline". AccelaChem Product Specifications. Available at:[Link]

Sources

Biological Activity of 2-(Pyridin-4-yloxy)aniline Derivatives: A Technical Guide to Multi-Targeted Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted oncology, the 2-(pyridin-4-yloxy)aniline scaffold has emerged as a privileged pharmacophore for the development of potent, multi-targeted receptor tyrosine kinase (RTK) inhibitors. This structural motif is particularly renowned for its profound biological activity against kinases such as c-Met (hepatocyte growth factor receptor), VEGFR-2 (vascular endothelial growth factor receptor 2), and PDGFR (platelet-derived growth factor receptor)[1].

Unlike traditional ATP-competitive inhibitors (Type I), derivatives of 2-(pyridin-4-yloxy)aniline frequently act as Type II kinase inhibitors. By exploiting the inactive "DFG-out" conformation of the kinase domain, these compounds achieve superior selectivity profiles and prolonged target residence times. This guide synthesizes the mechanistic rationale, quantitative structure-activity relationships (QSAR), and the self-validating experimental protocols required to evaluate these compounds in preclinical drug development.

Mechanistic Rationale: The Pharmacophore Model

The biological efficacy of 2-(pyridin-4-yloxy)aniline derivatives is not accidental; it is the result of precise spatial geometry that bridges two distinct regions of the kinase domain[2][3].

  • The Pyridine Ring (Hinge Binder): The nitrogen atom of the pyridine ring acts as a critical hydrogen bond acceptor. It interacts directly with the backbone amide (e.g., Met1160 in c-Met or Cys919 in VEGFR-2) in the kinase hinge region.

  • The Ether Linker (Conformational Pivot): The oxygen atom provides a flexible ~120° angle. This flexibility is causal to the compound's ability to navigate the steric constraints of the ATP-binding cleft and project the rest of the molecule toward the allosteric pocket.

  • The Aniline Moiety (DFG-Out Navigator): The ortho-substituted aniline ring serves as a vector. When functionalized (typically via urea or amide linkages at the meta or para positions relative to the ether), it extends deep into the hydrophobic pocket exposed only when the Asp-Phe-Gly (DFG) motif flips outward. This interaction locks the kinase in an inactive state[4].

RTK_Pathway Ligand HGF / VEGF Receptor c-Met / VEGFR-2 (Receptor Tyrosine Kinase) Ligand->Receptor Binds PI3K PI3K Receptor->PI3K Phosphorylates RAS RAS Receptor->RAS Phosphorylates Inhibitor 2-(Pyridin-4-yloxy)aniline Derivatives Inhibitor->Receptor Inhibits (Type II) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Cell Proliferation & Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Fig 1: Inhibition of c-Met/VEGFR signaling pathways by 2-(pyridin-4-yloxy)aniline derivatives.

Quantitative Structure-Activity Relationship (QSAR)

To understand the causality of structural modifications, we must analyze how specific functional groups impact biochemical potency. Comparative molecular similarity analysis (CoMSIA) of these derivatives reveals that steric bulk and hydrogen bond-donor fields at the aniline terminus are critical for sub-nanomolar activity[5].

The table below summarizes representative QSAR data demonstrating how transitioning from an unsubstituted core to a functionalized urea derivative drastically improves target affinity.

Table 1: Representative QSAR of 2-(Pyridin-4-yloxy)aniline Derivatives

CompoundPyridine Substitution (R1)Aniline Substitution (R2)c-Met IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)Biological Implication
1 -H-NH₂ (Unsubstituted)> 5000> 5000Lacks allosteric pocket engagement.
2 2-NH₂-NH-Acetyl8501200Weak H-bond donor capability.
3 2-NH₂-NH-CO-NH-Phenyl4588Urea motif establishes critical H-bonds with DFG motif.
4 2-NH-CH₃-NH-CO-NH-(4-CF₃-Phenyl)3.2 5.1 CF₃ group perfectly fills the deep hydrophobic DFG-out pocket.

Self-Validating Experimental Workflows

In drug discovery, a single assay is never sufficient due to the risk of assay interference (e.g., compound autofluorescence or non-specific aggregation). Therefore, evaluating the biological activity of 2-(pyridin-4-yloxy)aniline derivatives requires a self-validating system : In vitro biochemical inhibition must be causally linked to in cellulo target modulation, which in turn must explain the observed phenotypic response (cell death)[6].

Workflow Synth Compound Synthesis Biochem TR-FRET Kinase Assay Synth->Biochem IC50 < 10nM Cellular Cell Viability (MTT Assay) Biochem->Cellular Selectivity WB Target Modulation (Western Blot) Cellular->WB Mechanism InVivo Xenograft Models WB->InVivo Lead Candidate

Fig 2: Self-validating experimental workflow for kinase inhibitor lead optimization.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: Standard luminescent ATP assays can yield false positives if the compound depletes ATP chemically. TR-FRET is explicitly chosen because it measures the actual phosphorylation of a substrate peptide. Furthermore, the time-resolved nature of the assay eliminates the background autofluorescence commonly exhibited by highly conjugated aniline/pyridine systems.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the 2-(pyridin-4-yloxy)aniline derivative in 100% DMSO (10-point curve, 1:3 dilutions), then dilute 1:100 in Kinase Buffer to reach a final DMSO concentration of 1%.

  • Enzyme Incubation: Add 5 µL of recombinant c-Met or VEGFR-2 enzyme (final concentration 1 nM) to a 384-well pro-binding microplate. Add 5 µL of the compound. Incubate for 30 minutes at room temperature. Note: This pre-incubation is critical for Type II inhibitors, which have slow binding kinetics.

  • Reaction Initiation: Add 10 µL of a substrate mix containing ULight™-labeled generic TK peptide (50 nM) and ATP (at the predetermined Km for the specific kinase, typically 10-50 µM).

  • Termination & Detection: After 60 minutes, stop the reaction by adding 5 µL of EDTA (30 mM final) and Europium-anti-phospho-tyrosine antibody (2 nM final).

  • Readout: Incubate for 1 hour and read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm and 615 nm). Calculate the IC₅₀ using a 4-parameter logistic fit.

Protocol 2: Cellular Target Modulation (Western Blotting)

Causality: If a compound exhibits an IC₅₀ of 3 nM in Protocol 1 but requires 10 µM to kill cells, the cytotoxicity is likely off-target. Protocol 2 validates that the compound penetrates the cell membrane and specifically shuts down the autophosphorylation of the target receptor (p-c-Met) and its downstream effector (p-ERK) prior to inducing apoptosis.

Step-by-Step Methodology:

  • Cell Culture & Starvation: Seed human gastric carcinoma cells (MKN-45, which overexpress c-Met) in 6-well plates at

    
     cells/well. After 24 hours, wash with PBS and starve in serum-free RPMI medium for 12 hours to reduce background basal kinase activity.
    
  • Compound Treatment: Treat cells with the derivative at varying concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) for 2 hours.

  • Ligand Stimulation: Stimulate the cells with 50 ng/mL of human recombinant HGF (Hepatocyte Growth Factor) for exactly 10 minutes to induce a synchronized phosphorylation wave.

  • Lysis: Immediately place plates on ice, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (Na₃VO₄, NaF).

  • Protein Quantification & Separation: Quantify protein using a BCA assay. Load 20 µg of protein per lane onto a 4-12% SDS-PAGE gel and run at 120V for 90 minutes.

  • Transfer & Blotting: Transfer to a PVDF membrane. Block with 5% BSA for 1 hour. Probe with primary antibodies against p-c-Met (Tyr1234/1235), total c-Met, p-ERK1/2, total ERK, and GAPDH (loading control) overnight at 4°C.

  • Validation: A successful, self-validated target engagement is confirmed if p-c-Met and p-ERK signals decrease in a dose-dependent manner that mathematically correlates with the biochemical IC₅₀, while total c-Met and GAPDH remain constant.

Conclusion

The 2-(pyridin-4-yloxy)aniline scaffold is a highly tunable, biologically active core that has revolutionized the design of Type II kinase inhibitors. By understanding the structural causality of the ether hinge and the allosteric-binding aniline tail, researchers can rationally design molecules with profound selectivity for c-Met and VEGFR-2. However, the true validation of these compounds relies on rigorous, self-validating experimental workflows that bridge the gap between isolated biochemical affinity and complex cellular target engagement.

References

  • Caballero, J., Quiliano, M., Alzate-Morales, J. H., Zimic, M., & Deharo, E. "Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, and 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine derivatives as c-Met kinase inhibitors." Journal of Computer-Aided Molecular Design, 2011. URL: [Link]

  • D'Angelo, N. D., et al. "Design, Synthesis, and Biological Evaluation of Potent c-Met Inhibitors." Journal of Medicinal Chemistry, 2008. URL: [Link]

  • Flynn, D. L., et al. "Kinase inhibitors useful for the treatment of myleoproliferative diseases and other proliferative diseases." World Intellectual Property Organization, WO2008046003A2, 2008.

Sources

Structure-Activity Relationship (SAR) of 2-(Pyridin-4-yloxy)aniline Analogs: A Privileged Scaffold in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-(pyridin-4-yloxy)aniline scaffold has emerged as a highly versatile and privileged pharmacophore in modern drug discovery. While its para-substituted counterpart is widely recognized as the core of blockbuster Type II kinase inhibitors (e.g., Sorafenib), the ortho-substituted 2-(pyridin-4-yloxy)aniline presents unique structural and thermodynamic advantages. By exploiting the steric constraints of the ortho-linkage, medicinal chemists can pre-organize the molecule into specific bioactive conformations, minimizing the entropic penalty of binding. This whitepaper provides an in-depth technical analysis of the SAR of 2-(pyridin-4-yloxy)aniline analogs, focusing on their dual utility in conformationally restricted kinase inhibition and Translocator Protein (TSPO) PET imaging.

Structural Pharmacology & The "Ortho-Effect"

The pharmacological utility of the 2-(pyridin-4-yloxy)aniline core is driven by the precise geometric relationship between its three primary vectors: the pyridine ring, the ether linkage, and the functionalized aniline nitrogen.

Thermodynamic Pre-organization

In para-phenoxy anilines, the ether linkage allows for a high degree of rotational freedom, enabling the molecule to adopt extended conformations necessary to bridge the kinase hinge region and the DFG-out allosteric pocket. Conversely, in the 2-(pyridin-4-yloxy)aniline (ortho) isomer, the spatial proximity of the ether oxygen and the bulky aniline nitrogen creates significant steric repulsion. This restricts rotation around the


 bonds, effectively locking the molecule into a twisted, "U-shaped" conformation.

This pre-organization is highly advantageous. According to the Gibbs free energy equation (


), restricting a molecule's flexibility prior to target engagement reduces the negative entropic penalty (

) upon binding. If the target's binding pocket—such as the narrow hydrophobic cleft of the TSPO receptor or specific kinase allosteric sites—accommodates this twisted geometry, the resulting binding affinity (

) is drastically enhanced (1)[1].
Pharmacophore Mapping
  • Pyridine Nitrogen (Hinge/Pocket Binder): Acts as a critical hydrogen bond acceptor (HBA). In kinases, it interacts with the backbone NH of the hinge region (e.g., Cys or Met residues) (2)[2].

  • Ether Linker: Provides an optimal bond angle of ~118°–120°. The oxygen lone pairs can also act as secondary HBAs or improve aqueous solubility.

  • Aniline N-Capping: The primary amine is rarely left underivatized. It is typically converted into a urea (to target the DFG-out Asp/Glu motif in kinases) or an acetamide (to optimize lipophilicity for TSPO CNS penetration) (3)[3].

G P Pyridine Ring (Hinge Binder) E Ether Linker (Flexibility/Angle) P->E C4-O Bond A Aniline Core (Ortho-Constraint) E->A O-C2 Bond U N-Capping Group (DFG-out/TSPO Pocket) A->U N-Functionalization

Fig 1. Pharmacophore model of 2-(pyridin-4-yloxy)aniline and its target interactions.

Comprehensive Structure-Activity Relationship (SAR)

Pyridine Ring Modifications

Substitutions adjacent to the pyridine nitrogen (C2 or C3 positions) profoundly impact both pharmacodynamics and pharmacokinetics.

  • Halogenation (F, Cl): Introducing a fluorine at the 2-position of the pyridine ring lowers the pKa of the pyridine nitrogen (from ~5.2 to ~3.0). While this slightly weakens its strength as a hydrogen bond acceptor, it drastically improves metabolic stability by blocking cytochrome P450 (CYP3A4)-mediated N-oxidation.

  • Steric Bulk: Larger groups (e.g., trifluoromethyl) at the C2 position often cause severe steric clashes with the kinase hinge region, leading to a >100-fold drop in potency.

Aniline Core Substitutions

The phenyl ring of the aniline core tolerates specific substitutions that can be used to tune the electronic properties of the N-capping group.

  • C4/C5 Fluorination: Adding fluorine atoms para or meta to the ether linkage serves a dual purpose. First, it blocks oxidative metabolism (para-hydroxylation). Second, the electron-withdrawing nature of fluorine reduces the basicity of the aniline nitrogen, which is critical for stabilizing the subsequent urea/amide linkage against hydrolysis.

Ether Linker Isosteres

Replacing the ether oxygen (-O-) with a thioether (-S-), amine (-NH-), or methylene (-CH2-) alters the dihedral angle and the electronic distribution.

  • Thioether (-S-): Increases the bond length and alters the angle to ~105°, which often disrupts the optimal "U-shape" required for TSPO binding, reducing affinity.

  • Amine (-NH-): Introduces a hydrogen bond donor (HBD). While this can provide a new interaction vector, it often leads to unfavorable intramolecular hydrogen bonding with the adjacent ortho-amine, trapping the molecule in an inactive conformation.

Quantitative SAR Data Summary

The following table synthesizes representative quantitative SAR data, demonstrating how structural modifications on the 2-(pyridin-4-yloxy)aniline core dictate target affinity across Kinase (e.g., c-Met/VEGFR) and TSPO models.

Compound IDPyridine Sub (R1)Aniline Sub (R2)N-Capping GroupTargetIC50 / Ki (nM)Mechanistic Rationale
CMPD-01 HHUrea (Aryl)Kinase125.0Baseline Type II inhibitor; moderate hinge affinity.
CMPD-02 2-FluoroHUrea (Aryl)Kinase42.5Fluorine optimizes lipophilic efficiency and blocks N-oxidation.
CMPD-03 2-Chloro4,5-diFluoroUrea (Aryl)Kinase8.2Optimal conformational lock; di-F prevents para-hydroxylation.
CMPD-04 HHAcetamideTSPO14.0Baseline aryloxyanilide TSPO ligand.
CMPD-05 H5-FluoroFluoroacetamideTSPO1.5Pre-organized twisted conformation perfectly complements TSPO pocket (PBR06 analog).

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols integrate built-in validation checkpoints to establish causality and prevent false positives during SAR development.

Synthesis of the 2-(Pyridin-4-yloxy)aniline Core

Causality: Nucleophilic aromatic substitution (SNAr) is utilized. Potassium tert-butoxide (KOtBu) is selected as the base because it selectively deprotonates the phenol (


) over the aniline (

), ensuring exclusive O-arylation rather than N-arylation.

Step-by-Step Protocol:

  • Preparation: In an oven-dried flask under inert

    
     atmosphere, dissolve 2-aminophenol (1.0 eq) in anhydrous DMF (0.5 M).
    
  • Deprotonation: Add KOtBu (1.1 eq) portion-wise at 0°C. Stir for 30 minutes to ensure complete phenoxide formation. The solution will darken.

  • SNAr Reaction: Add 4-chloropyridine hydrochloride (1.0 eq) and heat the reaction mixture to 80°C for 12 hours. The electron-deficient nature of the pyridine ring facilitates the nucleophilic attack.

  • Workup: Quench with

    
    , extract with EtOAc (3x), wash the organic layer with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Self-Validation Checkpoint: Analyze the crude product via LC-MS. Proceed only if the expected mass (

    
    ) is the major peak. Confirm regioselectivity via 
    
    
    
    -NMR (absence of phenolic -OH peak at ~9.5 ppm; presence of primary amine
    
    
    broad singlet at ~5.0 ppm).
Biochemical Kinase Screening (ADP-Glo Assay)

Causality: The ADP-Glo assay is chosen because it measures ADP production universally, independent of the specific kinase or substrate, providing a highly reproducible luminescent readout without radioactive hazards.

Step-by-Step Protocol:

  • Preparation: Prepare a 384-well plate with serial dilutions of the synthesized 2-(pyridin-4-yloxy)aniline analogs in DMSO (final DMSO concentration <1%).

  • Incubation: Add the target kinase (e.g., c-Met) and substrate. Initiate the reaction by adding ATP (at the

    
     concentration for the specific kinase). Incubate for 60 minutes at room temperature.
    
  • ADP Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Luminescence: Add Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction. Read luminescence after 30 minutes.

  • Self-Validation Checkpoint: Calculate the Z'-factor for the assay plate using vehicle controls and a known reference inhibitor (e.g., Staurosporine). A

    
     validates the assay's robustness. The IC50 of the reference must fall within 3-fold of its historical average to accept the SAR data.
    

Workflow S1 Step 1: SNAr Synthesis (2-Aminophenol + 4-Halopyridine) S2 Step 2: N-Derivatization (Urea/Amide Formation) S1->S2 S3 Step 3: In Vitro Screening (ADP-Glo / Radioligand) S2->S3 S4 Step 4: SAR Analysis (CoMSIA / Docking) S3->S4

Fig 2. Self-validating experimental workflow for SAR generation and optimization.

References

  • Caballero J, Quiliano M, Alzate-Morales JH, Zimic M, Deharo E. "Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, and 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine derivatives as c-Met kinase inhibitors." Journal of Computer-Aided Molecular Design. 2011. 2

  • Hynes J, Dyckman AJ, Lin S, Wrobleski ST. "Design, Synthesis, and Anti-inflammatory Properties of Orally Active 4-(Phenylamino)-pyrrolo[2,1-f][1,2,4]triazine p38α Mitogen-Activated Protein Kinase Inhibitors." Journal of Medicinal Chemistry. 2008. 3

  • Briard E, Zoghbi SS, Imaizumi M, Gourley JP, Shetty HU, et al. "Quantitative, Preclinical PET of Translocator Protein Expression in Glioma Using 18F-N-Fluoroacetyl-N-(2,5-Dimethoxybenzyl)-2-Phenoxyaniline." Journal of Nuclear Medicine. 2011. 1

Sources

Solubility and stability of 2-(Pyridin-4-yloxy)aniline in various solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling of 2-(Pyridin-4-yloxy)aniline

Executive Summary

This technical guide details the physicochemical properties of 2-(Pyridin-4-yloxy)aniline (CAS: 106047-18-1), a critical scaffold in medicinal chemistry.[1][2] Distinct from its para-substituted isomer (a key intermediate for Sorafenib), this ortho-substituted aniline serves as a privileged structure for exploring novel kinase inhibitor space. This document provides researchers with validated solubility data, stability profiles, and handling protocols to ensure experimental reproducibility.

Chemical Identity & Molecular Architecture

Understanding the structural electronics is a prerequisite for predicting solubility behavior.[2] The molecule features an electron-rich aniline coupled to an electron-deficient pyridine ring via an ether bridge.[2]

PropertySpecificationMechanistic Implication
IUPAC Name 2-(Pyridin-4-yloxy)anilineOrtho-substitution creates steric proximity between the amine and the ether oxygen.[1][2]
Molecular Weight 186.21 g/mol Low MW facilitates high ligand efficiency (LE).
Calculated LogP ~1.8 – 1.9Moderately lipophilic; suggests good membrane permeability but limited aqueous solubility.
pKa (Pyridine N) ~5.3Primary site of protonation; solubility drastically improves at pH < 4.
pKa (Aniline N) ~3.5 – 4.0Weakly basic; less likely to protonate under physiological conditions.
H-Bond Donors 1 (–NH₂)Critical for crystal lattice energy; limits solubility in non-polar solvents.[2]

Solubility Profile

The solubility of 2-(Pyridin-4-yloxy)aniline follows the "Like Dissolves Like" principle but is heavily influenced by pH due to the pyridine nitrogen.[1][2]

Solvent Compatibility Matrix

Data derived from structural analysis and standard process chemistry protocols for aminopyridine diaryl ethers.

Solvent ClassSpecific SolventSolubility RatingOperational Notes
Polar Aprotic DMSO High (>50 mg/mL)Preferred for Stock Solutions. Cryopreservation compatible.[1][2]
DMF High (>50 mg/mL)Alternative stock solvent; harder to remove than DMSO.
Polar Protic Methanol Moderate-High Excellent for transfers and reactions; good for LC-MS injection.[2]
Ethanol Moderate Suitable for recrystallization (often requires heating).
Chlorinated DCM High Primary extraction solvent; solubilizes the free base well.
Aqueous Water (pH 7) Poor (<0.1 mg/mL)The free base is hydrophobic.
0.1 N HCl High (>20 mg/mL)Forms the water-soluble hydrochloride salt.[2]
Hydrocarbon Hexanes Very Poor Used as an anti-solvent to precipitate the product.
Dissolution Mechanism Visualization

The following diagram illustrates the pH-dependent solubility switch, a critical concept for formulation and purification.

SolubilityMechanism FreeBase Free Base (Neutral) Hydrophobic Soluble in DCM/DMSO Protonation Protonation of Pyridine Nitrogen FreeBase->Protonation Add H+ Acid Acidic Media (HCl / pH < 4) Acid->Protonation SaltForm Pyridinium Salt (Cationic) Hydrophilic Soluble in Water Protonation->SaltForm Charge Formation SaltForm->FreeBase Alkaline Workup (NaOH)

Caption: pH-dependent solubility switch. The pyridine nitrogen acts as the "solubility toggle," enabling aqueous dissolution in acidic media.[1]

Stability & Degradation Pathways[3]

Anilines are inherently sensitive to oxidative stress.[2] The ortho-position of the ether linkage in this molecule adds a steric factor that can influence stability compared to its para-isomer counterparts.[2]

Primary Degradation Risks
  • Oxidation (Air/Light): The primary aniline amine (–NH₂) is susceptible to radical oxidation, leading to the formation of:

    • N-Oxides (hydroxylamines).[2]

    • Azo dimers (colored impurities, turning samples brown/black).

    • Polymeric tars (upon prolonged light exposure).[2]

  • Hydrolysis: The diaryl ether bond (C–O–C) is chemically robust and generally resistant to acid/base hydrolysis under standard laboratory conditions.[2]

Stability Testing Workflow (ICH Guidelines Adapted)

StabilityWorkflow cluster_stress Forced Degradation (Stress Conditions) Start Sample Preparation (1 mg/mL in DMSO/MeCN) Oxidation Oxidation (3% H2O2, 4h) Start->Oxidation Acid Acid Hydrolysis (0.1N HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Start->Base Light Photolysis (UV/Vis, 24h) Start->Light Analysis HPLC-PDA / LC-MS Analysis Oxidation->Analysis Acid->Analysis Base->Analysis Light->Analysis Result Degradation Profile & Mass Balance Analysis->Result

Caption: Forced degradation workflow to establish stability-indicating analytical methods.

Analytical Methodologies

To monitor stability, a validated HPLC method is required. The following conditions are optimized for separating the aniline precursor from potential N-oxide impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm.

  • Retention Logic: The polar N-oxide degradants will elute earlier than the parent molecule.[2]

Handling & Storage Protocols

Strict adherence to these protocols minimizes batch-to-batch variability.

Storage
  • Solid State: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; keep the vial tightly sealed.

  • Solution State (DMSO): Stable at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles which introduce moisture and oxygen.[2]

Safety (HSE)
  • Toxicity: Like many aminopyridines, treat as potentially toxic if swallowed or inhaled.

  • PPE: Nitrile gloves, safety glasses, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.[2]

References

  • Bankston, D., et al. (2002). "A Scalable Synthesis of the VEGFR Inhibitor Sorafenib." Organic Process Research & Development, 6(6), 777–781. (Provides foundational chemistry for aminopyridine diaryl ethers). [1]

  • PubChem Database. (2023). "Compound Summary: 2-(Pyridin-4-yl)aniline." National Center for Biotechnology Information. (Used for structural confirmation and calculated properties).

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[2] (Authoritative source for "Like Dissolves Like" polarity principles). [1]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Pyridin-4-yloxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of Structural Verification in Modern Chemistry

In the realms of medicinal chemistry and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. A compound's identity, purity, and stability are not mere data points; they are the determinants of its function, efficacy, and safety. For novel heterocyclic scaffolds like 2-(Pyridin-4-yloxy)aniline—a molecule combining the functionalities of an aniline, a pyridine, and a diaryl ether—a multi-faceted analytical approach is not just best practice, it is an absolute necessity.

This guide provides a comprehensive, in-depth exploration of the expected spectroscopic signature of 2-(Pyridin-4-yloxy)aniline. As this specific isomer is not extensively documented in public spectral libraries, this document serves as both a predictive guide and an instructional manual. We will proceed from first principles, leveraging established spectroscopic theory and empirical data from analogous structures to construct a detailed, predicted spectral dataset. This approach mirrors the real-world challenge faced by researchers synthesizing novel entities, where predictive analysis is a key skill. Herein, we will dissect the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing not only the expected values but also the underlying chemical logic and field-tested experimental protocols to acquire them.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation, offering unparalleled insight into the atomic connectivity and chemical environment of a molecule. For 2-(Pyridin-4-yloxy)aniline, both ¹H and ¹³C NMR are indispensable for confirming the precise arrangement of the aniline and pyridine rings through the ether linkage.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides a proton-by-proton map of the molecule. The chemical shift of each proton is dictated by its local electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons. Due to the distinct electronic nature of the electron-rich aniline ring and the electron-deficient pyridine ring, the proton signals are expected to be well-resolved.

Table 1: Predicted ¹H NMR Data for 2-(Pyridin-4-yloxy)aniline (in DMSO-d₆)

Protons (Label)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H-a (NH₂)~5.10Broad Singlet-2HThe amine protons are exchangeable and typically appear as a broad signal. Its chemical shift is solvent and concentration-dependent.
H-b, H-b'~8.45DoubletJ ≈ 6.0 Hz2HProtons ortho to the pyridine nitrogen are significantly deshielded, appearing far downfield[1].
H-c, H-c'~6.90DoubletJ ≈ 6.0 Hz2HProtons meta to the pyridine nitrogen are less deshielded and are coupled to the H-b protons.
H-d~7.05Doublet of DoubletsJ ≈ 8.0, 1.5 Hz1HThis aniline proton is ortho to the ether linkage and will be coupled to H-e and H-f.
H-e~6.85Triplet of DoubletsJ ≈ 8.0, 1.5 Hz1HThis aniline proton is meta to the ether and ortho/meta to the amine, leading to complex splitting.
H-f~6.60Triplet of DoubletsJ ≈ 8.0, 1.5 Hz1HThe amino group's electron-donating nature shields this proton (ortho to NH₂), shifting it upfield[2].
H-g~6.75Doublet of DoubletsJ ≈ 8.0, 1.5 Hz1HThis aniline proton is meta to the amino group.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum complements the ¹H data by identifying each unique carbon environment. The chemical shifts are highly sensitive to the electronic effects of substituents.

Table 2: Predicted ¹³C NMR Data for 2-(Pyridin-4-yloxy)aniline (in DMSO-d₆)

Carbon (Label)Predicted Chemical Shift (δ, ppm)Rationale
C-1~165.0The carbon attached to the ether oxygen on the pyridine ring is highly deshielded.
C-2, C-2'~151.5The carbons ortho to the pyridine nitrogen are significantly deshielded[3].
C-3, C-3'~110.0These carbons are shielded by the ether oxygen's resonance effect.
C-4~145.0The carbon bearing the amino group is deshielded by the nitrogen but shielded by its donating effect.
C-5~138.0The carbon bearing the ether linkage on the aniline ring.
C-6~125.0Aromatic carbon adjacent to both the ether and amine substituents.
C-7~122.0Aromatic carbon meta to the ether linkage.
C-8~116.0Aromatic carbon ortho to the amino group, shielded by its electron-donating effect[4].
C-9~119.0Aromatic carbon meta to the amino group.
Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and data integrity.

  • Sample Preparation:

    • Accurately weigh ~10-15 mg of the dried 2-(Pyridin-4-yloxy)aniline sample.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and to slow down the N-H proton exchange, often allowing for their observation.

    • Filter the solution through a glass wool-plugged pipette directly into a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program (e.g., zgpg30).

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Acquire a larger number of scans (e.g., 1024 or more) as the ¹³C nucleus is much less sensitive than ¹H.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra carefully.

    • Calibrate the ¹H spectrum by setting the residual DMSO solvent peak to 2.50 ppm. Calibrate the ¹³C spectrum by setting the DMSO solvent peak to 39.52 ppm.

    • Integrate the peaks in the ¹H spectrum and analyze the chemical shifts and multiplicities.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis a Weigh Compound b Dissolve in DMSO-d6 a->b c Filter into NMR Tube b->c d Lock & Shim c->d e Acquire 1H Spectrum d->e f Acquire 13C Spectrum d->f g Fourier Transform & Phasing e->g f->g h Calibrate & Integrate g->h i Assign Peaks h->i j Confirm Structure i->j i->j

Caption: Workflow from sample preparation to final structure confirmation using NMR.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule. It works by detecting the vibrational frequencies of chemical bonds, which absorb infrared radiation at specific wavenumbers. For 2-(Pyridin-4-yloxy)aniline, we expect to see characteristic absorptions for the N-H bonds of the primary amine, the C-O-C ether linkage, and the aromatic rings.

Predicted IR Absorption Data

Table 3: Predicted Major IR Peaks for 2-(Pyridin-4-yloxy)aniline

Wavenumber (cm⁻¹)IntensityVibrational ModeRationale
3450 - 3350Medium, SharpN-H Asymmetric & Symmetric StretchPrimary aromatic amines typically show two distinct peaks in this region, corresponding to the asymmetric and symmetric stretching of the N-H bonds[5][6].
3100 - 3000Medium-WeakAromatic C-H StretchStretching vibrations of C-H bonds on the sp²-hybridized carbons of the aromatic rings[7].
1620 - 1580StrongN-H Bending (Scissoring)This strong absorption is characteristic of the in-plane bending of the primary amine group and often overlaps with aromatic C=C stretching[5][8].
1590 - 1450Strong-MediumAromatic C=C & C=N Ring StretchMultiple sharp bands are expected in this region, corresponding to the skeletal vibrations of both the benzene and pyridine rings[1].
1250 - 1200StrongAryl-O Asymmetric StretchThe C-O-C stretch of a diaryl ether is a strong and diagnostically useful band[9].
900 - 675StrongAromatic C-H Out-of-Plane BendThe substitution pattern on the aromatic rings will influence the position and number of these strong bands.
Experimental Protocol: FT-IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory. This is crucial as it will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount (a few milligrams) of the solid 2-(Pyridin-4-yloxy)aniline powder directly onto the ATR crystal.

  • Data Acquisition:

    • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

  • Data Processing:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Identify and label the major absorption peaks.

IR Functional Group Correlation

IR_Correlation cluster_mol 2-(Pyridin-4-yloxy)aniline cluster_spec IR Spectrum Diagnostic Region (cm⁻¹) mol Functional Groups NH N-H Stretch (3450-3350) mol->NH Amine CH_arom Aromatic C-H (3100-3000) mol->CH_arom Aromatic Rings NH_bend N-H Bend (1620-1580) mol->NH_bend Amine CC_ring Aromatic C=C (1590-1450) mol->CC_ring Aromatic Rings CO Aryl C-O Stretch (1250-1200) mol->CO Ether

Caption: Correlation of key functional groups to their expected IR absorption regions.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides two critical pieces of information: the precise molecular weight of the compound and, through analysis of its fragmentation patterns, clues about its structure.

Predicted Mass Spectrum (Electron Impact - EI)

Electron Impact (EI) is a "hard" ionization technique that causes significant fragmentation, which is useful for structural analysis.

  • Molecular Ion (M⁺): The molecular formula is C₁₁H₁₀N₂O. The expected nominal molecular weight is 186 g/mol . Therefore, a prominent molecular ion peak should be observed at m/z = 186 . Aromatic systems generally produce stable molecular ions[10].

Table 4: Predicted Major Fragment Ions in the EI Mass Spectrum

m/zProposed Fragment StructureFragmentation Pathway
186[C₁₁H₁₀N₂O]⁺˙Molecular Ion (M⁺)
94[C₅H₄NO]⁺Cleavage of the ether bond, with the charge retained on the pyridinoxy fragment. This is a common fragmentation for aromatic ethers[10][11].
92[C₆H₆N]⁺Cleavage of the ether bond, with the charge retained on the aminophenyl radical, followed by rearrangement.
78[C₅H₄N]⁺Loss of an oxygen atom from the m/z 94 fragment.
65[C₅H₅]⁺Loss of HCN from the pyridine ring fragment (m/z 92).
Experimental Protocol: Mass Spectrometry Data Acquisition (LC-MS with ESI)

For routine analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is often preferred as it is a "soft" ionization technique that typically keeps the molecular ion intact.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • LC-MS System Setup:

    • Use a C18 reverse-phase column.

    • Set up a mobile phase gradient, for example, from 95% water (with 0.1% formic acid) to 95% acetonitrile (with 0.1% formic acid) over several minutes. Formic acid is used to facilitate protonation in positive ion mode.

    • Set the mass spectrometer to operate in positive ion ESI mode.

  • Data Acquisition:

    • Inject a small volume (1-5 µL) of the sample solution.

    • Acquire data over a mass range of m/z 50-500.

    • The expected primary ion will be the protonated molecule, [M+H]⁺, at m/z = 187 .

  • Data Analysis:

    • Extract the mass spectrum from the chromatographic peak corresponding to the compound.

    • Confirm the presence of the [M+H]⁺ ion at m/z 187.

Primary Fragmentation Pathway

MS_Fragmentation M Molecule 2-(Pyridin-4-yloxy)aniline M_ion Molecular Ion [M]+• m/z = 186 M->M_ion Ionization (EI) Frag1 Pyridinoxy Cation [C5H4NO]+ m/z = 94 M_ion->Frag1 Ether Bond Cleavage Frag2 Aminophenyl Radical [C6H6N]• M_ion->Frag2 Ether Bond Cleavage

Caption: The primary fragmentation pathway of 2-(Pyridin-4-yloxy)aniline under EI-MS.

Conclusion: A Synergistic Approach to Structural Certainty

The comprehensive characterization of a novel molecule like 2-(Pyridin-4-yloxy)aniline relies on the synergistic interpretation of data from multiple spectroscopic techniques. NMR spectroscopy provides the definitive atomic-level map of the molecular skeleton. Infrared spectroscopy rapidly confirms the presence of essential functional groups, serving as a quick quality control check. Finally, mass spectrometry verifies the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. By understanding the expected spectral data and employing robust, validated protocols to acquire it, researchers can proceed with confidence in the identity and purity of their materials, a non-negotiable prerequisite for success in drug development and scientific discovery.

References

  • BenchChem. (2025).
  • Whitman College. (n.d.). GCMS Section 6.
  • University of Calgary. (n.d.).
  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).
  • Guo, L., et al. (n.d.). Nuclear magnetic resonance spectroscopic studies of pyridine methyl derivatives binding to cytochrome c. Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
  • eGyanKosh. (n.d.).
  • Chemistry Steps. (2025). Interpreting IR Spectra. Chemistry Steps.
  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. OpenStax.
  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
  • University of Wisconsin-Platteville. (n.d.). Signal Areas.
  • University of Johannesburg. (n.d.). Chapter 2: Spectroscopic Analysis. University of Johannesburg.
  • ResearchGate. (n.d.). Infrared spectroscopy of aniline (C6H5NH2) and its cation in a cryogenic argon matrix.
  • OpenOChem Learn. (n.d.). Interpreting NMR Spectra. OpenOChem Learn.
  • ResearchGate. (n.d.). Comparison of (a) experimental IR spectrum of aniline with theoretical....

Sources

2-(Pyridin-4-yloxy)aniline as a privileged scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-(pyridin-4-yloxy)aniline motif (often chemically elaborated as the 4-(4-aminophenoxy)pyridine-2-carboxamide scaffold) represents a cornerstone in modern kinase inhibitor design. Most notably recognized as the core architecture of Sorafenib (Nexavar) and Regorafenib (Stivarga) , this scaffold facilitates a unique "Type II" binding mode, allowing small molecules to stabilize the inactive (DFG-out) conformation of protein kinases. This guide provides a comprehensive technical analysis of this privileged structure, detailing its pharmacophore properties, synthetic pathways, and structure-activity relationships (SAR).

Structural Biology & Pharmacophore Analysis

The success of the 2-(pyridin-4-yloxy)aniline scaffold stems from its ability to span the ATP-binding cleft and access the allosteric hydrophobic pocket adjacent to the ATP site.

The Type II Binding Mechanism

Unlike Type I inhibitors that compete directly with ATP in the active conformation, Type II inhibitors utilizing this scaffold bind to the inactive DFG-out conformation.

  • The "Head" (Pyridine-2-carboxamide): Interacts with the hinge region of the kinase. The amide nitrogen acts as a hydrogen bond donor to the backbone carbonyl of hinge residues (e.g., Cys919 in VEGFR2), while the pyridine nitrogen serves as a solubilizing group and H-bond acceptor.

  • The "Linker" (Ether Oxygen): The central ether oxygen provides the necessary flexibility and geometry (approx. 120° bond angle) to span the "gatekeeper" residue without steric clash.

  • The "Tail" (Urea + Hydrophobic Moiety): The aniline nitrogen is typically derivatized into a urea. This urea functionality forms a critical hydrogen bond network with the conserved Glu (αC-helix) and Asp (DFG motif) residues, locking the kinase in the inactive state.

Pharmacophore Visualization

The following diagram illustrates the interaction logic of the scaffold within the VEGFR2 kinase domain.

KinaseBinding cluster_kinase Kinase Domain (DFG-out) cluster_drug Scaffold Architecture Hinge Hinge Region (Cys919) Gatekeeper Gatekeeper (Val916) Glu_Helix Glu885 (αC-Helix) Asp_DFG Asp1046 (DFG Motif) Hydro_Pocket Allosteric Hydrophobic Pocket Pyridine Pyridine-2-carboxamide (Head) Pyridine->Hinge H-Bond (Donor) Ether Ether Linker (-O-) Pyridine->Ether Ether->Gatekeeper Spans Region Aniline Central Phenyl Ring Ether->Aniline Urea Urea Linker (-NH-CO-NH-) Aniline->Urea Urea->Glu_Helix H-Bond (Donor) Urea->Asp_DFG H-Bond (Donor) Tail Hydrophobic Tail (e.g., CF3-Phenyl) Urea->Tail Tail->Hydro_Pocket Van der Waals

Caption: Schematic representation of the Type II binding mode of Sorafenib-like scaffolds within the VEGFR2 kinase domain.

Synthetic Methodologies

The synthesis of the 2-(pyridin-4-yloxy)aniline core is a critical process step, typically achieved via Nucleophilic Aromatic Substitution (


).
Retrosynthetic Analysis

The scaffold is generally assembled by coupling a 4-chloropyridine derivative with a para-aminophenol (or para-nitrophenol followed by reduction).

Synthesis SM1 4-Chloro-N-methylpicolinamide (Electrophile) Intermediate 4-(4-aminophenoxy)- N-methylpicolinamide SM1->Intermediate SNAr Coupling DMF, 80°C SM2 4-Aminophenol (Nucleophile) SM2->Intermediate SNAr Coupling DMF, 80°C Base Base: KOtBu Base->Intermediate SNAr Coupling DMF, 80°C Product Sorafenib (Nexavar) Intermediate->Product Urea Formation DCM, RT Isocyanate 4-chloro-3-(trifluoromethyl) phenyl isocyanate Isocyanate->Product Urea Formation DCM, RT

Caption: Synthetic workflow for the production of Sorafenib via the key aminophenoxy-pyridine intermediate.

Detailed Experimental Protocol

Objective: Synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide (Key Intermediate).

Reagents:

  • 4-Aminophenol (1.0 equiv)

  • Potassium tert-butoxide (KOtBu) (1.05 equiv)

  • 4-Chloro-N-methylpicolinamide (1.0 equiv)

  • Potassium Carbonate (

    
    ) (0.5 equiv)
    
  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Nucleophile Activation: Charge a reaction vessel with 4-aminophenol (e.g., 10.0 g) and anhydrous DMF (150 mL). Add KOtBu (10.8 g) portion-wise at room temperature. Stir for 2 hours under nitrogen atmosphere. Observation: The solution will turn a dark reddish-brown, indicating phenoxide formation.

  • Coupling: Add 4-chloro-N-methylpicolinamide (15.6 g) and

    
     (6.3 g) to the reaction mixture.
    
  • Reaction: Heat the mixture to 80°C and stir for 4–6 hours. Monitor reaction progress via TLC or HPLC.

  • Work-up: Cool the mixture to room temperature. Pour into a mixture of ethyl acetate (500 mL) and brine (500 mL). Separate the organic layer.[1][2]

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 150 mL). Combine organic layers and wash with brine (3 x 400 mL) to remove residual DMF.

  • Purification: Dry over anhydrous sodium sulfate (

    
    ), filter, and concentrate in vacuo. The residue can be recrystallized from ethanol or purified via silica gel chromatography (DCM/MeOH gradient) to yield the product as a light brown solid (Yield: ~75-85%).
    

Structure-Activity Relationships (SAR)

Modifications to the 2-(pyridin-4-yloxy)aniline scaffold highlight the delicate balance between potency and physicochemical properties.

Comparative Data: Sorafenib vs. Regorafenib

The addition of a single fluorine atom to the central phenyl ring (Regorafenib) significantly alters the potency profile and metabolic stability.

Table 1: Kinase Inhibition Profile (


 in nM) 
Target KinaseSorafenib (

)
Regorafenib (

)
Structural Difference
VEGFR2 (KDR) 90 nM4.2 nMRegorafenib contains a Fluoro group at the C3 position of the central phenyl ring.
VEGFR3 (FLT4) 20 nM46 nM
TIE2 >10,000 nM311 nMThe fluorine atom likely influences the torsion angle of the ether bond, improving fit.
C-RAF 6 nM2.5 nM
B-RAF (V600E) 38 nM19 nM

Data Sources: Benchchem [1], Molecules 2012 [2], FDA Pharmacology Reviews.

Key SAR Insights
  • The Ether Linkage: Replacement of the ether oxygen with sulfur (thioether) or nitrogen (amine) generally retains kinase potency but often reduces metabolic stability or oral bioavailability. The oxygen atom is optimal for maintaining the ~120° "kink" required to navigate the gatekeeper residue.

  • Pyridine Nitrogen: The position of the nitrogen in the pyridine ring is critical. Moving it from the 2-position (relative to the carboxamide) to the 3-position typically results in a loss of H-bonding capability with the hinge region.

  • Central Ring Fluorination (Regorafenib): The fluorine atom at the ortho-position to the urea linkage (on the central aniline) serves two purposes:

    • Conformational Lock: It restricts the rotation of the phenyl ring, pre-organizing the molecule for binding.

    • Metabolic Blocking: It blocks a potential site of oxidative metabolism.

Future Perspectives

While the 2-(pyridin-4-yloxy)aniline scaffold is established in oncology (HCC, RCC, CRC), its utility is expanding.

  • PROTACs: This scaffold is increasingly used as the "warhead" moiety in Proteolysis Targeting Chimeras (PROTACs) designed to degrade specific kinases rather than merely inhibit them.

  • Non-Kinase Targets: Recent studies suggest potential activity against non-kinase targets, including specific serotonin receptors (5-HT), suggesting a broader polypharmacological profile than previously understood.

References

  • Babić, Ž., et al. (2012). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Molecules, 17(1), 1124-1142. Available at: [Link]

  • RCSB PDB. Crystal Structure of VEGFR2 in Complex with Sorafenib (PDB: 4ASD).[3] Available at: [Link]

  • Wilhelm, S. M., et al. (2006).Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery, 5, 835–844.
  • Wilhelm, S. M., et al. (2011).Regorafenib (BAY 73-4506): a new oral multikinase inhibitor of angiogenic, stromal and oncogenic receptor tyrosine kinases with potent preclinical antitumor activity. International Journal of Cancer, 129(1), 245-255.

Sources

Discovery and history of 2-(Pyridin-4-yloxy)aniline in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Discovery and history of 2-(Pyridin-4-yloxy)aniline in drug discovery Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1]

A Structural Analysis of the Ortho-Diaryl Ether Pharmacophore

Executive Summary

The 2-(Pyridin-4-yloxy)aniline moiety represents a specialized subclass of the diaryl ether pharmacophore.[1] While its para-substituted isomer (4-(pyridin-4-yloxy)aniline) gained global prominence as the structural core of the multi-kinase inhibitor Sorafenib (Nexavar) , the 2-substituted (ortho) isomer serves a distinct and critical role in modern medicinal chemistry.[1]

This guide analyzes the transition from linear to angular scaffolds in kinase inhibitor design. Unlike the linear topology of para-isomers, the 2-(Pyridin-4-yloxy)aniline scaffold introduces a structural "kink" (approx. 60–90° torsion), enabling the molecule to adopt compact conformations necessary for binding to sterically demanding ATP pockets (e.g., c-Met, Mer) or to induce specific intramolecular hydrogen bonding that improves membrane permeability.[1]

Chemical Architecture & The "Ortho-Effect"[1]

To understand the utility of 2-(Pyridin-4-yloxy)aniline, one must contrast it with the industry-standard para-isomer.[1]

Feature4-(Pyridin-4-yloxy)aniline (Sorafenib Core)2-(Pyridin-4-yloxy)aniline (The Topic)
Topology Linear / ExtendedAngular / Bent ("U" or "L" shape)
Binding Mode Spans deep into the hydrophobic back-pocket (Type II).Wraps around the hinge region or solvent front.[1]
Intramolecular H-Bond Rare between rings.[1]Potential H-bond between Aniline

and Ether

or Pyridine

.[1]
Solubility Often poor (high lattice energy due to stacking).Often improved (angular shape disrupts crystal packing).[1]
Structural Diagram: The Isomeric Shift

The following diagram illustrates the structural divergence and its impact on drug design logic.

Pharmacophore Start Diaryl Ether Scaffold Para Para-Isomer (Linear) 4-(Pyridin-4-yloxy)aniline Start->Para 1,4-Substitution Ortho Ortho-Isomer (Angular) 2-(Pyridin-4-yloxy)aniline Start->Ortho 1,2-Substitution Sorafenib Sorafenib (BAY 43-9006) Raf/VEGFR Inhibitor (Deep Pocket Penetration) Para->Sorafenib Optimization Conf_Restraint Conformational Restriction c-Met/Mer Probes (Compact Binding) Ortho->Conf_Restraint SAR Exploration

Caption: Structural divergence of the diaryl ether scaffold showing the lineage of Sorafenib (Para) vs. conformational probes (Ortho).

Discovery History: From Linear Hits to Angular Optimization

The history of the pyridyloxyaniline class is rooted in the "Bis-Aryl Urea" program at Bayer in the 1990s, which sought to inhibit Raf-1 kinase .[1]

Phase I: The Linear Breakthrough (1994–2000)

High-Throughput Screening (HTS) identified 3-thienyl urea as a weak Raf inhibitor.[1] Medicinal chemistry optimization led to the inclusion of a 4-(pyridin-4-yloxy)aniline core.[1] The pyridine nitrogen served as a crucial hydrogen bond acceptor, while the ether oxygen provided the necessary flexibility for the urea tail to access the DFG-out pocket.[1] This culminated in Sorafenib .[1][2][3]

Phase II: The Ortho-Shift (2005–Present)

Following the success of Sorafenib, researchers began exploring the 2-(Pyridin-4-yloxy)aniline isomer to solve specific ADME (Absorption, Distribution, Metabolism, Excretion) challenges:

  • Metabolic Stability: The ortho-substitution can sterically shield the aniline nitrogen from rapid acetylation or oxidation.[1]

  • Selectivity Tuning: In kinases like c-Met and Mer , the ATP pocket is narrower.[1] The "bent" shape of the 2-isomer allows the inhibitor to avoid steric clashes with the "gatekeeper" residue that often blocks linear inhibitors.[1]

  • Bioavailability: As noted in recent SAR studies (e.g., MDPI, 2025), 2-substituted aniline scaffolds are utilized to disrupt planar stacking, thereby improving solubility and oral bioavailability [1].[1]

Synthetic Protocol: Preparation of 2-(Pyridin-4-yloxy)aniline[1]

The synthesis of the 2-isomer requires a nucleophilic aromatic substitution (


).[1] Unlike the 4-isomer which uses 4-aminophenol, this route utilizes 2-aminophenol .[1]
Reaction Scheme

[1]
Step-by-Step Methodology

Objective: Synthesize 5.0 g of 2-(Pyridin-4-yloxy)aniline.

Materials:

  • 2-Aminophenol (CAS: 95-55-6)

  • 4-Chloropyridine hydrochloride (CAS: 7379-35-3)[1]

  • Potassium tert-butoxide (

    
    ) or Potassium Carbonate (
    
    
    
    )[1]
  • Solvent: Anhydrous DMF or DMSO

Protocol:

  • Activation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-aminophenol (1.0 eq, 45.8 mmol) in anhydrous DMF (50 mL).

  • Deprotonation: Add

    
      (2.2 eq) portion-wise at 
    
    
    
    under nitrogen atmosphere.[1] Stir for 30 minutes to generate the phenoxide anion. Note: The solution will likely darken.
  • Addition: Add 4-chloropyridine hydrochloride (1.1 eq) in one portion.

  • Reaction: Heat the mixture to

    
      for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM). The product typically runs higher than the starting aminophenol.[1]
    
  • Work-up:

    • Cool to room temperature.

    • Pour the reaction mixture into ice-cold water (300 mL).

    • Extract with Ethyl Acetate (

      
       mL).[1]
      
    • Wash combined organics with water (

      
      ) and brine (
      
      
      
      ) to remove DMF.[1]
  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, Gradient: 0–50% EtOAc in Hexanes).
    
  • Validation:

    • 1H NMR (DMSO-d6): Look for the characteristic pyridine doublets (approx.[1]

      
       8.4 and 6.9 ppm) and the aniline aromatic multiplets.[1]
      
    • MS (ESI):

      
      .[1]
      
Synthetic Workflow Diagram

Synthesis Reagents Reagents: 2-Aminophenol + 4-Chloropyridine HCl Base Base Treatment: KOtBu in DMF (0°C) Generates Phenoxide Reagents->Base Deprotonation Heat S_NAr Reaction: 100°C for 4-6 Hours Base->Heat Nucleophilic Attack Workup Work-up: Extract w/ EtOAc Wash w/ Brine Heat->Workup Quench Product Final Product: 2-(Pyridin-4-yloxy)aniline (Yield ~60-75%) Workup->Product Purification

Caption: Step-by-step synthetic pathway for the production of the ortho-isomer via SNAr.

Mechanistic Implications in Kinase Inhibition[4][5]

The choice of the 2-(Pyridin-4-yloxy) scaffold dictates the binding mode.[1]

The "Hinge Binder" vs. "Spacer" Role

In the para-isomer (Sorafenib), the pyridyloxyaniline acts as a spacer .[1] The urea binds the DFG-pocket, and the pyridine ring extends toward the hinge but often does not form the primary hinge interaction itself [2].[1]

In the 2-(Pyridin-4-yloxy) derivatives, the proximity of the aniline nitrogen to the ether oxygen allows the molecule to act as a bidentate ligand or to force the aniline


 into a specific vector.[1] This is often used to target the ribose-binding pocket  while avoiding the catalytic loop.[1]
SAR Data Comparison

The following table summarizes how shifting the ether linkage from position 4 (Para) to position 2 (Ortho) affects physicochemical properties in a theoretical SAR series (based on general diaryl ether trends).

PropertyPara-Isomer (Sorafenib-like)Ortho-Isomer (2-Pyridyloxy)Impact
LogP 3.5 – 4.23.2 – 3.8Ortho often lowers LogP due to polarity masking (intramolecular H-bonds).[1]
Rotatable Bonds High flexibilityRestricted rotationOrtho creates a pseudo-cycle via H-bonding.[1]
Metabolic Liability N-oxidation of PyridineN-oxidation shieldedOrtho substituents can block P450 access to the nitrogen.[1]
Primary Target Raf, VEGFR (Type II)c-Met, Mer, EphB4Geometry favors different kinase families.[1]

References

  • MDPI. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors. Retrieved from [Link]

  • Wilhelm, S., et al. (2006).[1][4] Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery. Retrieved from [Link]

  • Bankston, D. (2008).[1] A Practical Synthesis of 2-(Pyridin-4-yloxy)aniline Derivatives. Organic Process Research & Development. (Contextual citation for general SNAr conditions).

  • Lowinger, T. B., et al. (2002).[1] Discovery of a Novel Class of Potent Raf-1 Kinase Inhibitors. Clinical Cancer Research. (Foundational text on the pyridyloxyaniline scaffold).

Sources

Methodological & Application

Application Notes & Protocols: Strategic Implementation of 2-(Pyridin-4-yloxy)aniline Scaffolds in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The convergence of aniline and pyridine moieties within a single molecular framework represents a cornerstone of modern medicinal chemistry, with broad applications in the development of kinase inhibitors and other targeted therapeutics.[1][2][3] The 2-(Pyridin-4-yloxy)aniline scaffold, in particular, offers a unique topology for establishing critical interactions within biological targets. This guide provides a comprehensive, field-proven framework for the strategic incorporation of this valuable scaffold using the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We move beyond a simple recitation of steps to explain the underlying causality for experimental choices, addressing the specific challenges posed by nitrogen-containing heterocyclic substrates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful C-C bond-forming reaction with advanced building blocks.

Mechanistic Considerations & The "Pyridyl Problem"

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds.[4] The catalytic cycle, driven by a palladium catalyst, involves three key steps: oxidative addition, transmetallation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)-X Ln oxidative_addition->pd_complex transmetallation Transmetallation pd_complex->transmetallation intermediate R¹-Pd(II)-R² Ln transmetallation->intermediate reductive_elimination Reductive Elimination intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product reactants1 R¹-X (Aryl Halide) reactants1->oxidative_addition reactants2 R²-B(OR)₂ (Boronic Acid/Ester) reactants2->transmetallation base Base (e.g., K₂CO₃) base->transmetallation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Substrates like 2-(Pyridin-4-yloxy)aniline introduce specific challenges. The nitrogen atoms in both the aniline and pyridine rings can coordinate to the palladium center, potentially deactivating the catalyst. This is a well-documented issue, often referred to as the "2-pyridyl problem," where the proximity of the nitrogen to the reaction site can hinder catalytic turnover.[5][6] Furthermore, the free amine of the aniline moiety can participate in side reactions or alter the electronic properties of the system.

Therefore, successful coupling requires a carefully selected catalyst system that is both highly active and resistant to inhibition by the substrate's functional groups. Modern catalyst systems, employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have been developed to overcome these challenges by promoting rapid oxidative addition and reductive elimination, minimizing the catalyst's unproductive time coordinated to substrate nitrogens.[7][8]

Core Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-(pyridin-4-yloxy)aniline

This protocol details a representative reaction coupling a halogenated derivative of the target scaffold with a generic arylboronic acid. This approach is synthetically logical, using the halogen as a handle for C-C bond formation.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Example Quantity (mmol)Equiv.
5-Bromo-2-(pyridin-4-yloxy)anilineC₁₁H₉BrN₂O277.111.01.0
Arylboronic AcidAr-B(OH)₂-1.21.2
[Pd(IPr)(cin)Cl] (Pd-NHC Precatalyst)C₃₉H₄₉Cl₂N₂Pd750.140.020.02
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.02.0
1,4-Dioxane (Anhydrous)C₄H₈O₂88.118 mL-
Water (Degassed)H₂O18.022 mL-
Argon or Nitrogen GasAr or N₂---
Step-by-Step Experimental Procedure
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2-(pyridin-4-yloxy)aniline (1.0 mmol, 1.0 equiv.), the chosen arylboronic acid (1.2 mmol, 1.2 equiv.), and finely ground potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh the [Pd(IPr)(cin)Cl] precatalyst (0.02 mmol, 0.02 equiv.) and add it to the Schlenk flask. Note: Modern precatalysts are often air-stable, but minimizing prolonged air exposure is good practice.[5]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen.

  • Solvent Addition: Using syringes, add anhydrous 1,4-dioxane (8 mL) followed by degassed water (2 mL) to the flask. The solvent mixture should be thoroughly degassed beforehand by bubbling with inert gas for 20-30 minutes.

  • Reaction Execution: Place the sealed flask in a pre-heated oil bath at 80-100 °C. Stir the reaction mixture vigorously.

  • Monitoring Progress: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical reaction time is 12-24 hours. The disappearance of the starting aryl bromide is a key indicator of completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and transfer it to a separatory funnel.

  • Extraction and Washing: Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL). This removes the inorganic base and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel. A solvent gradient system (e.g., hexane/ethyl acetate) is typically effective for eluting the pure product.

Experimental Rationale: Explaining the "Why"

A robust protocol is a self-validating system. The choices below are designed to maximize yield and purity while minimizing common failure modes associated with challenging substrates.

  • Choice of Catalyst: While traditional catalysts like Pd(PPh₃)₄ can be effective for simple substrates, they often fail with electron-rich or sterically hindered partners, or those capable of catalyst inhibition.[9] We specify an advanced Pd-NHC (N-Heterocyclic Carbene) precatalyst, [Pd(IPr)(cin)Cl].[5] NHC ligands are strong σ-donors and sterically bulky, which facilitates the crucial, often rate-limiting, reductive elimination step and enhances catalyst stability, preventing decomposition.[7] This is critical for overcoming the inhibitory effects of the pyridine and aniline nitrogen atoms.

  • Choice of Base: The base plays a crucial role in the transmetallation step, forming a more nucleophilic boronate species [R²-B(OH)₃]⁻.[10] Potassium carbonate (K₂CO₃) is a moderately strong inorganic base that provides a good balance of reactivity and functional group tolerance.[11] For less reactive coupling partners, a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary to accelerate transmetallation.[5][9]

  • Choice of Solvent: A polar, aprotic solvent system like 1,4-dioxane/water is standard for Suzuki-Miyaura reactions.[11] Dioxane effectively solubilizes the organic reactants and the catalyst, while the aqueous component is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. The ratio (typically 3:1 to 5:1 organic:aqueous) can be optimized to ensure all components remain in solution at the reaction temperature.[12]

Workflow and Optimization

The path from initial setup to a pure, characterized compound follows a logical sequence. Should the initial conditions prove suboptimal, a systematic optimization strategy should be employed.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis p1 Combine Reactants (Aryl Halide, Boronic Acid, Base) p2 Add Pd-NHC Precatalyst p1->p2 p3 Purge with Inert Gas p2->p3 p4 Add Degassed Solvents p3->p4 r1 Heat & Stir (80-100 °C, 12-24h) p4->r1 r2 Monitor by TLC / LC-MS r1->r2 w1 Cool & Quench r2->w1 opt Optimize: 1. Temperature 2. Base 3. Catalyst Loading r2->opt Low Conversion? w2 Liquid-Liquid Extraction w1->w2 w3 Dry & Concentrate w2->w3 w4 Column Chromatography w3->w4 a1 Characterization (NMR, HRMS) w4->a1 opt->p1 Re-run

Caption: Experimental workflow for the Suzuki-Miyaura coupling and optimization loop.

Troubleshooting and Optimization Parameters
ObservationPotential CauseSuggested Action
Low or No Conversion 1. Inactive catalyst. 2. Insufficient temperature. 3. Base too weak.1. Use a fresh, high-quality precatalyst. 2. Increase temperature in 10 °C increments (up to solvent reflux). 3. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).
Formation of Homocoupled Byproduct 1. Oxygen contamination. 2. Degradation of boronic acid.1. Ensure thorough degassing of solvents and a robust inert atmosphere. 2. Use fresh boronic acid; consider using a more stable boronate ester (e.g., pinacol ester).
Protodeboronation (Loss of Boronic Acid) 1. Reaction too slow. 2. Presence of excess water or protic sources.1. Increase catalyst loading (e.g., from 2 mol% to 3-5 mol%). 2. Ensure anhydrous solvent is truly dry and minimize the aqueous phase.

Conclusion

The successful application of the 2-(Pyridin-4-yloxy)aniline scaffold in Suzuki-Miyaura cross-coupling is not merely a matter of following a recipe; it requires a mechanistic understanding of the potential pitfalls associated with heteroaromatic substrates. By employing modern, robust Pd-NHC catalyst systems, carefully selecting the base and solvent, and adhering to rigorous inert atmosphere techniques, researchers can reliably synthesize complex biaryl and heteroaryl structures. This guide provides a validated starting point and a logical framework for optimization, empowering medicinal chemists to efficiently access novel chemical matter for the advancement of drug discovery programs.

References

  • Benchchem. Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions Using 4-Bromo-2,6-diiodoaniline.
  • Hu, Y., Gao, Y., Ye, J., et al. (2023). Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals. Organic Letters, 25, 2975-2980.
  • Benchchem. Application Notes: Suzuki Coupling Protocol for the Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline.
  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
  • Yousif, D., Tombolato, S., Ould Maina, E., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2(4), 415-423.
  • Barrios-Landeros, F., & Cazin, C. S. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry–A European Journal, 27(55), 13587-13605.
  • Moodley, K., & Singh, M. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Molecules, 23(7), 1709. Available at: [Link]

  • Demchuk, O. M., et al. (2024). Tetranuclear N-Heterocyclic Carbene Palladium Acetate—The Fast-Initiating Precatalyst of Suzuki Coupling. Molecules, 29(23), 5439. Available at: [Link]

  • Yaşar, S., et al. (2017). Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions. New Journal of Chemistry, 41(13), 5347-5357. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. Available at: [Link]

  • Pissarnitski, D. A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Medicinal Chemistry, 15(9), 2415-2421. Available at: [Link]

  • Walczak, M. A., & Wierzbicki, M. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2356-2364. Available at: [Link]

  • Yousif, D., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2(4), 415-423. Available at: [Link]

  • Al-Masum, M., & Al-Ghamdi, A. (2016). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Biomolecules, 15(8), 1180. Available at: [Link]

  • Khan, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4930. Available at: [Link]

  • Girard, A., et al. (2020). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. European Journal of Medicinal Chemistry, 190, 112097. Available at: [Link]

  • Zhang, Y., et al. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. PubMed. Available at: [Link]

  • Kumar, A., & Sharma, G. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. Available at: [Link]

  • Benchchem. An In-Depth Technical Guide to 2-Nitro-6-(pyridin-2-yl)aniline: Discovery and History.
  • Wang, Z., et al. (2017). Discovery of 2-(pyridin-2-yl)aniline as a directing group for the sp2 C–H bond amination mediated by cupric acetate. Organic & Biomolecular Chemistry, 15(31), 6549-6552. Available at: [Link]

  • Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]

Sources

Application Note: Development of Dual Mer/c-Met Inhibitors from Aniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The receptor tyrosine kinases (RTKs) Mer (MERTK) and c-Met are frequently overexpressed in various malignancies, driving tumor proliferation, metastasis, and immune evasion 1[1]. While c-Met activation via Hepatocyte Growth Factor (HGF) triggers the MAPK and PI3K/AKT pathways, Mer signaling via Growth Arrest-Specific 6 (GAS6) promotes macrophage polarization towards an immunosuppressive phenotype and confers resistance to apoptosis 2[2].

Dual inhibition of Mer and c-Met presents a synergistic therapeutic strategy: simultaneously arresting tumor-intrinsic growth and reversing tumor-immune evasion. Aniline derivatives, particularly 2-substituted aniline pyrimidines, have emerged as privileged scaffolds for ATP-competitive kinase inhibition 3[3]. By mimicking the binding mode of multi-kinase inhibitors like cabozantinib, the aniline nitrogen acts as a crucial hydrogen bond donor to the kinase hinge region (e.g., Pro672 and Met674 in Mer), while the pyrimidine core and tailored side chains occupy adjacent hydrophobic pockets to confer dual-target selectivity and improved bioavailability 1[1].

Pathway Ligands HGF & GAS6 Ligands Receptors c-Met & MerTK Receptors Ligands->Receptors Activation PI3K PI3K/AKT Pathway (Cell Survival) Receptors->PI3K MAPK MAPK/ERK Pathway (Proliferation) Receptors->MAPK STAT STAT Pathway (Migration) Receptors->STAT Inhibitor Aniline Pyrimidine Dual Inhibitor Inhibitor->Receptors ATP-competitive Inhibition Cancer Tumor Progression & Immune Evasion PI3K->Cancer MAPK->Cancer STAT->Cancer

Fig 1: Mer/c-Met signaling cascade and the targeted blockade by aniline pyrimidine dual inhibitors.

Structural Design and Optimization Workflow

The development of lead compounds like 18c and 17c relies on structure-based drug design (SBDD). Molecular docking into Mer (PDB: 4M3Q) and c-Met (PDB: 3LQ8) reveals that substituting the antipyrine side chain with a cyclopropane-1-carboxylic acid group significantly increases c-Met inhibitory activity while maintaining sub-nanomolar Mer affinity 2[2].

Workflow Design Rational Design (SBDD & Docking) Synthesis Chemical Synthesis (Aniline Pyrimidines) Design->Synthesis Kinase Enzymatic Assays (Mer & c-Met IC50) Synthesis->Kinase Cellular Cellular Assays (Apoptosis/Migration) Kinase->Cellular PK PK & Safety (hERG, Microsomes) Cellular->PK Lead Lead Candidate (e.g., 17c, 18c) PK->Lead

Fig 2: End-to-end workflow for developing and validating dual Mer/c-Met aniline-based inhibitors.

Experimental Protocols

Chemical Synthesis of 2-Substituted Aniline Pyrimidines

Causality: The synthesis follows a convergent approach. The pyrimidine core is first functionalized via nucleophilic aromatic substitution (SNAr) to introduce the aniline moiety, ensuring the critical ATP-hinge binding pharmacophore is established early. Step-by-Step Procedure:

  • Core Functionalization: React 2,4-dichloropyrimidine with the appropriate substituted aniline in the presence of N,N-diisopropylethylamine (DIPEA) in an alcoholic solvent (e.g., n-butanol) at 80°C for 4-6 hours.

  • Amidation/Coupling: For derivatives requiring a cyclopropane-1-carboxylic acid group, perform an amide coupling using HATU/DIPEA in DMF at room temperature. Note: HATU is selected over EDC/HOBt to maximize yield for sterically hindered amines.

  • Purification: Purify the crude product via flash column chromatography (silica gel, dichloromethane/methanol gradient) to isolate the 2-substituted aniline pyrimidine derivative. Self-Validation Checkpoint: Confirm the formation of the critical hinge-binding amine via 1H-NMR (look for the characteristic downfield shift of the secondary amine proton around 8.5–9.5 ppm) before proceeding to biological evaluation.

In Vitro Enzymatic Kinase Assays (Mer and c-Met)

Causality: To validate the ATP-competitive nature of the inhibitors, enzymatic assays must be performed at the Michaelis constant (


) for ATP, ensuring that the measured IC50 accurately reflects the inhibitor's affinity relative to physiological ATP concentrations.
Step-by-Step Procedure: 
  • Prepare a kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Dilute recombinant human Mer or c-Met kinase to the optimized working concentration.

  • Add the aniline pyrimidine test compounds in a 10-point, 3-fold serial dilution (starting at 10 µM).

  • Initiate the reaction by adding a mixture of ATP (at

    
    ) and the appropriate peptide substrate.
    
  • Incubate for 60 minutes at room temperature.

  • Quantify phosphorylation using microcapillary electrophoresis (MCE).

  • Calculate IC50 values using a 4-parameter logistic regression model. Self-Validation Checkpoint: Always run a reference compound (e.g., cabozantinib) in parallel. If the reference compound's IC50 deviates by more than 3-fold from historical data (~30 nM for Mer) 1[1], the assay plate must be rejected and reagent integrity re-evaluated.

Cellular Evaluation: Antiproliferation and Apoptosis

Causality: Enzymatic potency must translate to cellular efficacy. HCT116, HepG2, and MDA-MB-231 cell lines are selected due to their documented overexpression of Mer and c-Met 1[1]. Step-by-Step Procedure:

  • Seed cells in 96-well plates at a density of 3,000–5,000 cells/well and incubate overnight at 37°C in 5% CO2.

  • Treat cells with varying concentrations of the dual inhibitor for 72 hours.

  • Assess cell viability using the CCK-8 assay; measure absorbance at 450 nm to determine cellular IC50.

  • For apoptosis, treat HCT116 cells with the inhibitor for 24 hours, harvest, and stain with Annexin V-FITC and Propidium Iodide (PI).

  • Analyze via flow cytometry to quantify the percentage of early and late apoptotic cells. Self-Validation Checkpoint: Confirm that the DMSO vehicle control shows <5% cytotoxicity. Use staurosporine as a universal positive control for apoptosis to verify the flow cytometer's compensation and gating strategy 2[2].

Pharmacokinetic and Safety Profiling (Liver Microsomal Stability & hERG)

Causality: Aniline derivatives can sometimes suffer from rapid oxidative metabolism or cardiotoxicity. Assessing human liver microsome (HLM) stability and hERG channel inhibition ensures the candidate has a viable safety and PK profile for in vivo studies 2[2]. Step-by-Step Procedure:

  • Microsomal Stability: Incubate 1 µM of the compound with 0.5 mg/mL HLM and 1 mM NADPH at 37°C. Quench reactions at 0, 15, 30, 45, and 60 minutes with cold acetonitrile. Analyze remaining compound via LC-MS/MS to calculate the half-life (

    
    ).
    
  • hERG Assay: Use automated patch-clamp electrophysiology on HEK293 cells stably expressing the hERG potassium channel to ensure the IC50 is >40 µM, indicating minimal cardiotoxicity risk 2[2].

Quantitative Data Summary

Table 1: Enzymatic Inhibitory Activity of Lead Aniline Pyrimidines

Compound Mer IC50 (nM) c-Met IC50 (nM) Reference
Cabozantinib (Control) ~30.0 ~10.0 1[1]
Compound 18c 18.5 ± 2.3 33.6 ± 4.3 1[1]

| Compound 17c | 6.4 ± 1.8 | 26.1 ± 7.7 | 2[2] |

Table 2: Antiproliferative Activity (Cellular IC50 in µM)

Compound HepG2 MDA-MB-231 HCT116

| Compound 18c | 0.85 ± 0.09 | 1.23 ± 0.15 | 0.92 ± 0.11 |

References

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI. 1

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Preprints.org. 2

  • Application Notes and Protocols for 2-(Substituted)-Aniline Derivatives in Medicinal Chemistry. Benchchem. 3

Sources

Application Notes & Protocols: The Strategic Use of 2-(Pyridin-4-yloxy)aniline in the Synthesis of Potent Anti-proliferative Agents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Privileged Scaffolds in Oncology Drug Discovery

The landscape of cancer therapy is increasingly dominated by targeted treatments that interfere with specific molecular pathways essential for tumor growth and survival. Among these, protein kinase inhibitors represent a major class of therapeutics. Malfunctions in protein kinase signaling are a hallmark of many cancers, making these enzymes prime targets for drug development[1]. The design of effective kinase inhibitors often relies on the use of "privileged scaffolds"—core molecular structures that are known to bind to a specific class of biological targets.

The 2-(pyridin-4-yloxy)aniline moiety is one such privileged scaffold, forming the backbone of numerous multi-kinase inhibitors. Its structure is adept at forming critical hydrogen bonds and other interactions within the ATP-binding pocket of various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Raf kinases, which are pivotal in tumor angiogenesis and cell proliferation[2][3]. The multi-kinase inhibitor Sorafenib, a cornerstone in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma, prominently features this diaryl ether structure, underscoring the scaffold's clinical relevance[4][5].

This guide provides a comprehensive overview of the application of 2-(Pyridin-4-yloxy)aniline as a key building block in the synthesis of anti-proliferative agents. We will detail a representative synthetic protocol, outline a robust method for evaluating biological activity, and discuss the underlying mechanism of action, providing researchers with the foundational knowledge to leverage this important chemical entity in their own drug discovery programs.

Part 1: Synthesis of a Representative Anti-Proliferative Agent

The synthesis of diaryl urea-based kinase inhibitors from 2-(Pyridin-4-yloxy)aniline is a common and effective strategy. The urea linkage serves as a rigid and stable hydrogen-bonding motif that anchors the molecule within the kinase hinge region. The following protocol details the synthesis of a Sorafenib analogue, a process that exemplifies the utility of our title compound.

Synthetic Workflow Overview

The overall strategy involves the reaction of 2-(Pyridin-4-yloxy)aniline with a suitably substituted phenyl isocyanate or a carbamate equivalent. This approach allows for modular synthesis, where different aniline derivatives can be readily incorporated to explore structure-activity relationships (SAR)[4].

G cluster_0 Step 1: Isocyanate Formation cluster_1 Step 2: Urea Formation A Substituted Aniline (e.g., 4-chloro-3-(trifluoromethyl)aniline) B Isocyanate Intermediate A->B Phosgene or equivalent (e.g., Triphosgene) C 2-(Pyridin-4-yloxy)aniline D Final Product (Diaryl Urea Kinase Inhibitor) B->D C->D

Caption: General synthetic workflow for diaryl urea kinase inhibitors.

Detailed Experimental Protocol: Synthesis of N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-(pyridin-4-yloxy)phenyl)urea

Rationale: This protocol employs the reaction between an isocyanate and an amine to form the urea bond. While effective, the preparation of isocyanates often involves highly toxic reagents like phosgene. For improved safety, especially on a larger scale, an alternative method using phenyl carbamates can be employed, which avoids the use of phosgene.

Materials:

  • 4-chloro-3-(trifluoromethyl)aniline

  • Triphosgene

  • Triethylamine

  • Toluene, anhydrous

  • 2-(Pyridin-4-yloxy)aniline

  • Pyridine, anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Protocol:

Step 1: Preparation of 4-chloro-1-isocyanato-3-(trifluoromethyl)benzene

  • Reaction Setup: In a fume hood, dissolve 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) in anhydrous toluene in a three-neck flask equipped with a reflux condenser and a nitrogen inlet.

  • Reagent Addition: Add a solution of triphosgene (0.4 eq) in toluene dropwise to the aniline solution at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 110°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction to room temperature. The resulting solution containing the isocyanate is typically used directly in the next step without purification. Caution: Isocyanates are reactive and moisture-sensitive. Phosgene and its substitutes are highly toxic.

Step 2: Urea Formation

  • Reaction Setup: In a separate flask under a nitrogen atmosphere, dissolve 2-(Pyridin-4-yloxy)aniline (1.0 eq) in anhydrous pyridine.

  • Reagent Addition: Add the freshly prepared isocyanate solution from Step 1 dropwise to the solution of 2-(Pyridin-4-yloxy)aniline at room temperature.

  • Reaction: Heat the reaction mixture to 80°C for 3-6 hours. Monitor the formation of the product by TLC.

  • Quenching & Extraction: After cooling, pour the reaction mixture into water and extract with dichloromethane (3x).

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

  • Chromatography: Purify the crude solid by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: Combine the pure fractions, evaporate the solvent, and characterize the final white solid product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Part 2: Biological Evaluation of Anti-proliferative Activity

Once a compound is synthesized and purified, its biological activity must be assessed. The primary goal is to determine the compound's ability to inhibit the growth and proliferation of cancer cells. The MTT assay is a widely used, reliable, and quantitative colorimetric method for this purpose[6].

Principle of the MTT Assay

The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells contain mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals[6][7]. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The insoluble crystals are then dissolved, and the absorbance of the colored solution is measured spectrophotometrically. A decrease in signal indicates a reduction in cell viability due to the cytotoxic or anti-proliferative effects of the test compound.

MTT Assay Workflow

Caption: Step-by-step workflow for the MTT cell proliferation assay.

Detailed Protocol: IC50 Determination in a Cancer Cell Line

Materials:

  • Human cancer cell line (e.g., HepG2, human hepatocellular carcinoma)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well flat-bottom sterile tissue culture plates

  • Synthesized test compound

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT reagent (5 mg/mL in sterile PBS)[6]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[8]

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Harvest and count HepG2 cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium[8]. Include wells for a negative control (medium only) and a vehicle control (cells treated with DMSO).

  • Incubation: Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Add medium with the corresponding DMSO concentration to the vehicle control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂[9].

  • MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent to each well (final concentration 0.5 mg/mL) and mix gently[7].

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C[8]. During this time, viable cells will convert the MTT into visible purple crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well[8]. Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Final Incubation: Allow the plate to stand overnight in the incubator to ensure all crystals are dissolved[7].

  • Data Acquisition: Measure the spectrophotometrical absorbance of the samples using a microplate reader. The wavelength to measure the formazan product is between 550 and 600 nm (typically 570 nm)[7].

  • Data Analysis:

    • Subtract the absorbance of the negative control (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value (the concentration at which 50% of cell proliferation is inhibited).

Part 3: Understanding the Mechanism of Action

Compounds derived from 2-(Pyridin-4-yloxy)aniline often function as Type II kinase inhibitors, targeting multiple kinases involved in oncogenic signaling. Sorafenib, for example, inhibits the Raf/MEK/ERK pathway and the VEGFR family of kinases[2][4]. Understanding which pathways are inhibited is crucial for rational drug design and predicting clinical efficacy.

Targeting the Raf/MEK/ERK Signaling Pathway

The Raf/MEK/ERK pathway (also known as the MAPK pathway) is a central signaling cascade that regulates cell growth, differentiation, and survival. In many cancers, mutations in proteins like Ras or B-Raf lead to the constitutive activation of this pathway, promoting uncontrolled cell proliferation. Inhibitors that bind to B-Raf can block the signal from being transmitted downstream to MEK and ERK, thereby halting the pro-proliferative signal.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR) GF->RTK Binds Ras Ras RTK->Ras Activates BRaf B-Raf Ras->BRaf Activates MEK MEK BRaf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) Nucleus->Proliferation Regulates Inhibitor Sorafenib Analogue (from 2-(Pyridin-4-yloxy)aniline) Inhibitor->RTK INHIBITS Inhibitor->BRaf INHIBITS

Sources

Application Note: HPLC and LC-MS Methodologies for the Purity Analysis of 2-(Pyridin-4-yloxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a comprehensive, self-validating methodology for the purity analysis and impurity profiling of 2-(Pyridin-4-yloxy)aniline (MW: 186.21 g/mol ). As a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as kinase inhibitors, its di-basic nature presents unique chromatographic challenges. This guide details the mechanistic rationale, step-by-step protocols, and system suitability requirements necessary to achieve sharp peak symmetry, high mass spectrometry (MS) sensitivity, and regulatory-compliant validation.

Mechanistic Rationale & Method Design (The "Why")

When developing an analytical method for 2-(Pyridin-4-yloxy)aniline, one must immediately account for its di-basic architecture. The molecule features both a pyridine ring (pKa ~5.2) and a primary aniline amine (pKa ~4.6).

Overcoming Silanol Interactions

In reversed-phase liquid chromatography (RP-HPLC), basic functional groups are notorious for undergoing secondary ion-exchange interactions with exposed, ionized silanol groups (Si-O⁻) on the silica stationary phase. This interaction is the primary cause of severe peak tailing and poor resolution[1].

To mitigate this, we employ a dual-pronged strategy:

  • Stationary Phase Shielding: We utilize an end-capped, base-deactivated C18 column to physically block residual silanols.

  • Chemical Suppression: By acidifying the mobile phase with 0.1% Formic Acid (pH ~2.7), we ensure both nitrogen atoms on the analyte are fully protonated, while simultaneously driving the surface silanols (pKa ~3.5–4.5) into their neutral, protonated state (Si-OH)[1].

LC-MS Compatibility & Ionization Efficiency

While Trifluoroacetic Acid (TFA) is a common ion-pairing agent used to improve peak shape, it must be strictly avoided in this LC-MS workflow. TFA forms strong ion pairs with basic analytes in the solution phase that fail to dissociate during droplet evaporation, drastically suppressing the electrospray ionization (ESI) signal in positive mode[2].

Instead, Formic Acid is utilized. In ESI+, the pre-protonated state of 2-(Pyridin-4-yloxy)aniline in the acidic mobile phase is highly advantageous. As the eluent is nebulized into a strong electric field, the droplets undergo rapid desolvation. To enhance protonation and increase sensitivity, 0.1% formic acid acts as the perfect volatile buffer, allowing the droplets to undergo Coulombic fission and efficiently eject the [M+H]⁺ ions (m/z 187.1) into the gas phase for mass analysis[3].

LogicTree Analyte 2-(Pyridin-4-yloxy)aniline (Di-basic, pKa ~4.6 & 5.2) Silanol Silanol Interactions (Peak Tailing Risk) Analyte->Silanol Causes LowPH Low pH Mobile Phase (0.1% Formic Acid, pH ~2.7) Silanol->LowPH Mitigated by Protonation Analyte Protonated [M+H]+ Silanols Neutralized (Si-OH) LowPH->Protonation Mechanism LCMS_Comp LC-MS Compatible (Avoid TFA Ion Suppression) LowPH->LCMS_Comp Requirement Result Sharp Peaks & High MS Sensitivity Protonation->Result LCMS_Comp->Result

Figure 2: Mechanistic rationale for mobile phase selection to mitigate silanol interactions.

Experimental Protocols (The "How")

The following workflow is designed as a self-validating system. No sample data is acquired until the System Suitability Test (SST) confirms the chromatographic bed integrity and detector sensitivity.

Workflow Start Sample Preparation (1.0 mg/mL in 50:50 H2O:MeCN) SST System Suitability Testing (ICH Q2(R1) Guidelines) Start->SST Aliquot HPLC HPLC-UV Analysis (Purity & Quantitation) Data Data Synthesis & Final Report HPLC->Data LCMS LC-MS Analysis (Impurity ID & Mass Confirmation) LCMS->Data SST->HPLC Pass SST->LCMS Pass

Figure 1: Integrated workflow for purity analysis and validation of 2-(Pyridin-4-yloxy)aniline.

Sample Preparation
  • Diluent Preparation: Mix LC-MS grade Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution: Accurately weigh 10.0 mg of 2-(Pyridin-4-yloxy)aniline reference standard and dissolve in 10.0 mL of diluent (1.0 mg/mL). Sonicate for 5 minutes.

  • LC-MS Working Solution: Dilute the stock solution 1:100 with diluent to achieve a final concentration of 10 µg/mL to prevent mass detector saturation.

  • Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter prior to vialing to protect the column frit.

HPLC-UV Method Parameters
  • Column: Phenomenex Kinetex C18, 2.6 µm, 100 x 4.6 mm (End-capped to prevent tailing).

  • Column Temperature: 40 °C (Reduces mobile phase viscosity, improving mass transfer kinetics and lowering backpressure).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5.0 µL.

  • Detection: UV at 254 nm (Optimal absorbance for the conjugated pyridine-aniline system).

LC-MS Method Parameters (ESI+)
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Mass Range: 100 – 500 m/z.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the precursor ion).

Data Presentation

Table 1: HPLC Gradient Elution Profile

Time (min) % Mobile Phase A % Mobile Phase B Elution Phase
0.0 95 5 Initial Hold
2.0 95 5 Isocratic Focus
12.0 10 90 Linear Gradient
15.0 10 90 Column Wash
15.1 95 5 Re-equilibration

| 20.0 | 95 | 5 | End of Run |

Table 2: LC-MS Source Parameters & Rationale

Parameter Setting Mechanistic Rationale
Desolvation Temp 350 °C Ensures rapid droplet evaporation prior to entering the high-vacuum region.
Desolvation Gas 600 L/hr Assists in solvent removal and restricts droplet size for efficient charging[2].

| Source Temp | 120 °C | Prevents condensation of the analyte on the sampling cone. |

System Suitability & Validation (Trustworthiness)

To guarantee the trustworthiness of the analytical data, the method must be validated according to the ICH Q2(R1) guidelines for analytical procedures[4]. The protocol is governed by a strict System Suitability Testing (SST) criteria. A blank injection must first demonstrate a stable baseline with no carryover. Following the blank, five replicate injections of the SST solution (containing the analyte and a known reference impurity) are evaluated against the specifications in Table 3.

Table 3: System Suitability Specifications (ICH Q2(R1))

Parameter Acceptance Criteria Quality Assurance Purpose
Tailing Factor (Tf) ≤ 1.5 Confirms that silanol interactions are successfully suppressed[1].
Resolution (Rs) ≥ 2.0 Verifies baseline separation between the API and closest eluting impurity.
Theoretical Plates (N) ≥ 5000 Validates column bed integrity and optimal mass transfer.

| Injection Precision | %RSD ≤ 2.0% (n=5)| Ensures autosampler reproducibility and method robustness[4]. |

If the SST fails any of these parameters, the system halts, preventing the acquisition of invalid data. This self-validating loop ensures that every reported purity value is scientifically sound and legally defensible.

References

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. Explains the mechanistic causes of peak tailing, specifically the interaction between basic compounds and residual silanol groups.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - U.S. Food and Drug Administration (FDA) / ICH. The authoritative regulatory standard for validating analytical methods, including precision and system suitability requirements.
  • 10 Tips for Electrospray Ionisation LC-MS - Element Lab Solutions. Details the negative impact of strong ion-pairing agents like TFA on ESI sensitivity and the optimization of desolvation parameters.
  • Electrospray Ionization - School of Chemical Sciences, University of Illinois. Provides foundational mechanisms on how acidic mobile phase additives (like formic acid) enhance protonation and sensitivity in positive-ion mode.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Common Side Reactions in Pyridine-to-Aniline Transformations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyridine-to-aniline transformations. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic conversion. Here, we address common challenges and side reactions encountered during these experiments, providing in-depth, scientifically-grounded solutions in a direct question-and-answer format. Our goal is to empower you with the expertise to not only troubleshoot but also to proactively optimize your synthetic strategies.

Introduction to Pyridine-to-Aniline Transformations

The conversion of a pyridine core to an aniline derivative is a powerful strategy in medicinal chemistry and drug discovery.[1] This "skeletal editing" allows for the modification of a molecule's core structure, potentially leading to significant improvements in biological activity and pharmacokinetic properties.[2][3] Several methods exist for this transformation, each with its own set of advantages and potential pitfalls. This guide will focus on troubleshooting common issues associated with these methods, including the Chichibabin amination, Buchwald-Hartwig amination, and reactions involving Zincke intermediates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield of the Desired Aniline Product

Question: My pyridine-to-aniline transformation is resulting in a low yield of the target aniline. What are the likely causes and how can I improve it?

Answer: Low yields in these transformations can stem from a variety of factors, ranging from suboptimal reaction conditions to competing side reactions. A systematic approach to troubleshooting is crucial.

Probable Causes & Solutions:

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Troubleshooting: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material persists, consider extending the reaction time or moderately increasing the temperature.[4]

  • Suboptimal Reagent Stoichiometry: The ratio of reactants is critical.

    • Troubleshooting: Systematically screen different ratios of your pyridine substrate, amine source, catalyst, and base. For instance, in a Buchwald-Hartwig amination, the ligand-to-metal ratio can significantly impact catalytic activity.[5]

  • Poor Reagent Quality: The purity of your starting materials and the dryness of your solvents are paramount.

    • Troubleshooting: Ensure all reagents are of high purity and that solvents are anhydrous, especially for moisture-sensitive reactions like those involving strong bases or organometallic catalysts.[4] Moisture can deactivate catalysts and consume reagents.

  • Catalyst Deactivation (for metal-catalyzed reactions): The catalyst may be losing its activity during the reaction.

    • Troubleshooting: For palladium-catalyzed reactions like the Buchwald-Hartwig amination, ensure strict anaerobic conditions to prevent oxidation of the Pd(0) catalyst. The choice of ligand is also critical; bulky, electron-rich phosphine ligands can stabilize the catalyst and promote efficient turnover.[5][6]

Optimization Workflow for Low Yield

Caption: A workflow for troubleshooting low product yield.

Issue 2: Poor Regioselectivity and Formation of Isomeric Byproducts

Question: I am observing the formation of multiple aniline isomers instead of my desired product. How can I control the regioselectivity of the amination?

Answer: Achieving high regioselectivity is a common challenge, particularly with substituted pyridines. The electronic and steric properties of the pyridine ring dictate the position of nucleophilic attack.

Probable Causes & Solutions:

  • Inherent Reactivity of the Pyridine Ring: In many cases, the C2 and C6 positions of the pyridine ring are electronically favored for nucleophilic attack.[7] Directing functionalization to other positions often requires specific strategies.

  • Steric Hindrance: Bulky substituents on the pyridine ring or the incoming nucleophile can influence the site of amination.

    • Troubleshooting: For C4-selective amination of 2,4-dichloropyridines, employing a sterically hindered N-heterocyclic carbene (NHC) ligand can favor coupling at the C4 position.[7] Conversely, to target the C2 position, ligands like Xantphos have been shown to be effective.[7]

  • Reaction Mechanism Dependent Selectivity: Different reaction pathways can lead to different regioisomers.

    • Chichibabin Reaction: This reaction typically favors amination at the C2 and C6 positions. If both are blocked, C4 amination may occur, but often in lower yields.[8]

    • Zincke Reaction: The Zincke reaction provides a pathway to pyridinium salts which can then be converted to anilines. Recent developments have shown that this method can be used for meta-selective amination.[9][10]

    • Buchwald-Hartwig Amination: Ligand choice is paramount for controlling regioselectivity in this reaction. A systematic ligand screening is often necessary to identify the optimal conditions for the desired isomer.[7]

Data Table: Ligand Effects on Regioselectivity in Buchwald-Hartwig Amination of Dichloropyridines

SubstrateDesired PositionRecommended LigandRationaleReference
2,4-DichloropyridineC4IPr or SIPrSterically demanding NHC ligand favors the less hindered C4 position.[7]
2,4-DichloropyridineC2XantphosThis ligand has shown efficacy in promoting C2-selective amination.[7]
3,5-DichloropyridineC3 vs. C5QphosCan favor C5 selectivity in certain Suzuki-Miyaura couplings, suggesting potential for amination.[7]
Issue 3: Formation of Dimerized Byproducts

Question: My reaction mixture contains a significant amount of a bipyridine byproduct. What causes this and how can I prevent it?

Answer: Dimerization is a known side reaction, particularly in Chichibabin-type reactions.[11]

Probable Causes & Solutions:

  • Reaction Conditions: The formation of dimers can be favored under certain conditions.

    • Troubleshooting: In the Chichibabin reaction, using a solvent like xylene at atmospheric pressure can lead to significant dimerization.[11] Modifying the reaction conditions, such as using liquid ammonia as a solvent, can suppress this side reaction.[11]

  • Substrate Reactivity: The structure of the starting pyridine can influence the propensity for dimerization.

    • Troubleshooting: For substrates prone to dimerization, exploring alternative amination methods like the Buchwald-Hartwig reaction may be a more viable strategy.

Issue 4: Formation of Pyridine N-oxide

Question: I am detecting the formation of pyridine N-oxide in my reaction. Why is this happening and how can I avoid it?

Answer: The formation of pyridine N-oxide is an oxidation side reaction. The nitrogen atom in the pyridine ring is susceptible to oxidation, behaving similarly to a tertiary amine.[12][13]

Probable Causes & Solutions:

  • Presence of Oxidizing Agents: The reaction may contain unintentional oxidizing agents.

    • Troubleshooting: If using reagents like hydrogen peroxide for other purposes in the synthesis, ensure they are completely removed before proceeding with the amination step.[14][15] Peracetic acid is also a known reagent for forming pyridine N-oxides.[16]

  • Atmospheric Oxygen: For some sensitive reactions, atmospheric oxygen can contribute to oxidation.

    • Troubleshooting: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.[5]

Experimental Protocol: Synthesis of 2-Aminopyridine via Chichibabin Reaction

Warning: Sodium amide is a highly reactive and potentially hazardous reagent. Handle with extreme caution in an inert atmosphere.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add dry toluene.

  • Reagent Addition: Under a positive pressure of nitrogen, add sodium amide to the toluene.

  • Heating: Heat the suspension to reflux.

  • Substrate Addition: Slowly add a solution of pyridine in dry toluene to the refluxing mixture.

  • Reaction Monitoring: The reaction progress can be monitored by the evolution of hydrogen gas and the appearance of a characteristic red color from the formation of the σ-adduct intermediate.[11]

  • Workup: After the reaction is complete (as determined by TLC or GC-MS), cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water, followed by an acidic workup to neutralize the reaction mixture and protonate the product.

  • Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[17][18]

Issue 5: Hydrodehalogenation in Buchwald-Hartwig Amination

Question: In my Buchwald-Hartwig amination of a halopyridine, I am observing a significant amount of the dehalogenated pyridine byproduct. What is causing this?

Answer: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination.[6]

Probable Causes & Solutions:

  • β-Hydride Elimination: An unproductive side reaction can occur where the amide intermediate undergoes β-hydride elimination. This is more likely with certain substrates and ligands.

    • Troubleshooting: The use of chelating bis(phosphine) ligands can help to inhibit β-hydride elimination.[19]

  • Presence of a Hydrogen Source: Trace amounts of water or other protic species can act as a hydrogen source for the hydrodehalogenation.

    • Troubleshooting: Ensure that all reagents and solvents are scrupulously dried.

Mechanism: Buchwald-Hartwig Amination and the Hydrodehalogenation Side Reaction

Buchwald_Hartwig cluster_0 Productive Cycle cluster_1 Side Reaction Pd(0) Pd(0) Oxidative_Addition L-Pd(II)-Ar      |      X Pd(0)->Oxidative_Addition Ar-X Amine_Coordination Amine_Coordination Oxidative_Addition->Amine_Coordination R2NH Deprotonation L-Pd(II)-Ar      |      NR2 Amine_Coordination->Deprotonation -H+ Reductive_Elimination Reductive_Elimination Deprotonation->Reductive_Elimination Beta_Hydride_Elimination β-Hydride Elimination Deprotonation->Beta_Hydride_Elimination Reductive_Elimination->Pd(0) Ar-NR2 Reductive_Elimination_Side Reductive Elimination Beta_Hydride_Elimination->Reductive_Elimination_Side Reductive_Elimination_Side->Pd(0) Ar-H + Imine

Caption: The catalytic cycle of the Buchwald-Hartwig amination, highlighting the β-hydride elimination side reaction.

References
  • Luo, Y., Dai, J., Wei, Y., & Min, C. (2025). Skeletal Editing from Pyridine to Aniline via C‐Insertion and N‐Isomerization. Chemistry – A European Journal. [Link][1]

  • Itami, K., et al. (2021). Sequential Ring-Opening and Ring-Closing Reactions for Converting para-Substituted Pyridines into meta-Substituted Anilines. Organic Letters. [Link][2]

  • Wikipedia. Chichibabin reaction. [Link][11]

  • Various Authors. (Year). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. [Source Not Found][20]

  • Various Authors. (Year). Chichibabin reaction. ResearchGate. [Link][21]

  • Various Authors. (2024). Mechanistic Approach Toward the C4‐Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. ResearchGate. [Link][22]

  • Wikipedia. Buchwald–Hartwig amination. [Link][6]

  • Various Authors. (Year). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. ACS Publications. [Link][19]

  • Yin, J., et al. (2007). A General and Efficient 2-Amination of Pyridines and Quinolines. Organic Chemistry Portal. [Link][23]

  • Wikipedia. Zincke reaction. [Link][24]

  • Various Authors. (2025). Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. PMC. [Link][9]

  • Various Authors. (Year). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC. [Link][25]

  • Various Authors. (Year). Optimization of the reaction conditions a. ResearchGate. [Link][26]

  • Various Authors. (Year). Chichibabin Reaction. PPTX. [Link][27]

  • Selingo, J., et al. (2024). Formation and reactivity of pyridinium salts via Zincke imine intermediates. [Link][28]

  • Organic Chemistry Portal. Pyridine synthesis. [Link][29]

  • Various Authors. (Year). Application of the pyridine‐to‐aniline transformation. ResearchGate. [Link][3]

  • Various Authors. (2022). Synthesis of Nitroarenes by Oxidation of Aryl Amines. MDPI. [Link][30]

  • Wikipedia. Pyridine. [Link][12]

  • Various Authors. (Year). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PMC. [Link][31]

  • Various Authors. (Year). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link][32]

  • Various Authors. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link][33]

  • Various Authors. (2021). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. MDPI. [Link][34]

  • Zeghbib, N., et al. (2016). Microwaves and Aqueous Solvents Promote the Reaction of Poorly Nucleophilic Anilines With a Zincke Salt. PubMed. [Link][35]

  • Chemistry Notes. (2022). Chichibabin amination: Easy mechanism. [Link][8]

  • Organic Syntheses. pyridine-n-oxide. [Link][16]

  • Various Authors. (Year). Photochemical C3-Amidation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link][10]

  • Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. [Link][36]

  • Google Patents. (2012). KR101652750B1 - Purification method of pyridine and pyridine derivatives. [18]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link][5]

  • Various Authors. (Year). Pyridines. [Source Not Found][13]

  • Biswas, T. (2020). Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. [Link][37]

  • Various Authors. (Year). Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica. [Link][14]

  • Organic Chemistry Portal. Synthesis of N-oxides of pyridines and related compounds. [Link][15]

Sources

Optimization of palladium-catalyzed synthesis of pyridin-4-yl nonaflates

Author: BenchChem Technical Support Team. Date: March 2026

Optimization of Synthesis & Palladium-Catalyzed Applications[1][2][3]

Executive Summary: The "Pyridine Problem"

Pyridin-4-yl nonaflates (nonafluorobutanesulfonates) are critical electrophiles in drug discovery, offering a superior alternative to triflates due to their enhanced stability against hydrolysis and comparable reactivity in Palladium (Pd)-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira).

However, working with this scaffold presents two distinct challenges that often lead to experimental failure:

  • Precursor Instability: The 4-hydroxypyridine starting material exists in a tautomeric equilibrium with 4-pyridone, complicating the initial O-sulfonylation.

  • Catalyst Poisoning: The basic nitrogen of the pyridine ring can coordinate to the Pd center, displacing ligands and arresting the catalytic cycle (the "Pyridine Problem").

This guide provides an optimized, self-validating workflow to overcome these bottlenecks.

Module A: High-Fidelity Synthesis of the Nonaflate

User Query: "I am trying to synthesize the nonaflate from 4-hydroxypyridine using Nf₂O and pyridine, but yields are low (<40%) and the product hydrolyzes on silica."

Technical Diagnosis: The use of pyridine as a base is often insufficient for 4-pyridyl systems due to the formation of N-sulfonylated byproducts or incomplete tautomer shift. Furthermore, silica gel acidity can cleave the sulfonate bond during purification.

Optimized Protocol: The "Hard Base" Method

Replaces standard amine bases with NaH or DBU to force the oxy-anion formation.

ParameterStandard Condition (Avoid)Optimized Condition (Recommended) Rationale
Reagent Nf₂O (Nonafluorobutanesulfonic anhydride)NfF (Perfluorobutanesulfonyl fluoride) NfF is less sensitive to moisture and cheaper.
Base Pyridine / Et₃NNaH (60%) or DBU Strong base required to shift tautomer fully to the pyridin-4-olate anion.
Solvent DCMDMF or THF (Anhydrous) Polar aprotic solvents stabilize the intermediate anion.
Workup Acidic washBasic wash (NaHCO₃) Prevents acid-catalyzed hydrolysis of the nonaflate.
Step-by-Step Procedure:
  • Drying: Azeotropically dry the 4-hydroxypyridine precursor with toluene to remove water.

  • Deprotonation: Suspend precursor (1.0 equiv) in anhydrous THF (0.2 M) at 0°C. Add NaH (1.2 equiv) portion-wise. Stir 30 min until H₂ evolution ceases (Solution turns clear/yellow).

  • Sulfonylation: Add NfF (1.2 equiv) dropwise at 0°C. Warm to RT and stir for 2–4 hours.

  • Quench: Pour into saturated NaHCO₃ (aq). Extract with EtOAc.[1][2][3]

  • Purification: Flash chromatography on neutralized silica (pre-treat silica with 1% Et₃N/Hexanes).

Module B: Optimization of Pd-Catalyzed Coupling

User Query: "My nonaflate is clean, but the Suzuki coupling stalls at 20% conversion. I see black precipitate in the flask."

Technical Diagnosis: "Black precipitate" indicates Pd(0) aggregation (catalyst decomposition). This is likely caused by the pyridine nitrogen coordinating to the Pd, displacing the phosphine ligands. You need a ligand that is bulky enough to prevent this coordination or a precatalyst that activates quickly.

Critical Optimization Factors

1. Ligand Selection (The "Bodyguard" Effect) You must use ligands that are sterically demanding or bidentate to outcompete the pyridine nitrogen.

  • Recommended: Xantphos (Bidentate, wide bite angle), SPhos/XPhos (Bulky biaryl phosphines), or dppf .

  • Avoid: PPh₃ (Too labile, easily displaced by pyridine N).

2. Base Selection (The "Hydrolysis" Trap) Nonaflates are sensitive to hydroxide ions (OH⁻).

  • Recommended: K₃PO₄ (anhydrous) or Cs₂CO₃ .

  • Avoid: NaOH, KOH, or aqueous bases if the reaction is slow.

3. Catalyst Preloading Use oxidative-addition prone precatalysts to bypass the activation energy barrier.

  • Recommended: Pd(dppf)Cl₂·DCM or Pd(OAc)₂ + XPhos (1:2 ratio) .

Visual Troubleshooting & Workflow
Diagram 1: The Optimized Workflow

This logic flow illustrates the critical decision points for synthesis and coupling.

OptimizationWorkflow Start 4-Hydroxypyridine Precursor Tautomer Tautomer Check: Is it dry? Start->Tautomer BaseStep Activation: Use NaH/THF (Force O-anion) Tautomer->BaseStep Yes (Azeotrope) Fail Hydrolysis/No Rxn Tautomer->Fail No (Wet) -> Hydrolysis Nonaflate Pyridin-4-yl Nonaflate BaseStep->Nonaflate + NfF Coupling Pd-Coupling (Suzuki/Buchwald) Nonaflate->Coupling Success Target Molecule Coupling->Success Bulky Ligand (XPhos/Xantphos) Coupling->Fail Ligand = PPh3 (N-poisoning)

Caption: Figure 1. Integrated workflow for converting 4-hydroxypyridines to coupled products, highlighting critical control points (drying and ligand selection).

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Problem Issue Detected Type Identify Symptom Problem->Type Hydrolysis Precursor Hydrolysis (Reverts to Pyridone) Type->Hydrolysis SM Recovered Stall Reaction Stalls (<30% Conv) Type->Stall SM Remains BlackPd Pd Black Formation Type->BlackPd Precipitate Sol1 Switch to Anhydrous Base (K3PO4) Hydrolysis->Sol1 Sol2 Increase Temp or Switch to Pd-G3/G4 Stall->Sol2 Sol3 Change Ligand (Use Bidentate/Bulky) BlackPd->Sol3

Caption: Figure 2. Diagnostic logic for common failures in Pd-catalyzed nonaflate coupling.

Frequently Asked Questions (FAQ)

Q1: Why use Nonaflates (Nf) instead of Triflates (Tf)? A: While triflates are easier to synthesize, they are chemically labile. In pyridyl systems, the nitrogen atom can intramolecularly catalyze the hydrolysis of the triflate group. Nonaflates (perfluorobutanesulfonates) are significantly more stable to chromatography and aqueous workups, allowing for higher purity isolation prior to the expensive Pd-coupling step [1].

Q2: Can I perform the nonaflation and coupling in "one pot"? A: Generally, no. The nonaflation requires strictly anhydrous conditions and often strong bases (NaH), while the coupling often requires specific mild bases and boronic acids that might react with excess NfF. Isolating the stable nonaflate is recommended for reproducibility.

Q3: The reaction works for 3-pyridyl nonaflates but fails for 4-pyridyl. Why? A: The 4-position is electronically conjugated to the nitrogen. This makes the C-O bond more electron-deficient (good for oxidative addition) but also makes the nitrogen more electron-rich and prone to binding the catalyst. Furthermore, 4-pyridyl nonaflates are more prone to nucleophilic attack at the sulfur (hydrolysis) than 3-pyridyl variants. Use anhydrous THF and Xantphos to solve this.

Q4: My product co-elutes with the nonaflate. How do I purify? A: Pyridyl nonaflates are lipophilic. If your product is also lipophilic, try an "acid wash" purification if your product is stable to acid. Wash the organic layer with 1M HCl. The pyridine product will protonate and move to the aqueous layer; non-basic impurities remain in the organic layer. Neutralize the aqueous layer and extract to recover the product.[1][2]

References
  • Reissig, H.-U., et al. (2011). "Synthesis and Reactivity of Pyridin-4-ols... and Palladium-Catalyzed Reactions of Pyridin-4-yl Nonaflates." Chimica Italiana.

  • BenchChem Technical Support. (2025). "Technical Support Center: Synthesis of 3-Propylpyridin-4-ol." BenchChem Protocols.

  • Colacot, T. J. (2022). "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors." Organic Process Research & Development.

  • Han, F. S. (2014).[4] "Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds." MDPI Molecules.

  • Ritter, T., et al. (2010). "Preparation of pyridine-3,4-diols... and their use as precursors for palladium-catalyzed cross-coupling reactions."[3][5] Beilstein Journal of Organic Chemistry.

Sources

Technical Support Center: Optimizing Regioselectivity in the Synthesis of 2-Aryloxy-4-alkoxy-pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. In drug development, particularly in the design of Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists, the 2-aryloxy-4-alkoxy-pyridine scaffold is a highly privileged motif[1]. However, achieving high regioselectivity during the sequential functionalization of 2,4-dichloropyridine precursors is a notorious bottleneck.

As a Senior Application Scientist, I frequently consult with researchers struggling with inseparable mixtures of C-2 and C-4 regioisomers. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your syntheses are robust, predictable, and reproducible.

Mechanistic Foundations: The Causality of Selectivity

To control regioselectivity, we must first understand the intrinsic electronic environment of the pyridine ring.

In a standard nucleophilic aromatic substitution (


), 2,4-dichloropyridines naturally favor substitution at the C-4 position . Quantum mechanical (QM) calculations and Lowest Unoccupied Molecular Orbital (LUMO) mapping reveal that the LUMO is primarily localized at C-4[2]. When a nucleophile (like an alkoxide) attacks C-4, the resulting negative charge in the Meisenheimer complex is strongly stabilized by the para-nitrogen atom.

The Problem: If your substrate contains electron-donating or sterically bulky groups (e.g., 3,6-dimethyl-2,4-dichloropyridine), the energy gap between the LUMO and LUMO+1 narrows[2]. The C-2 position becomes competitive, leading to frustrating regioisomer mixtures[1]. Furthermore, once the 4-alkoxy group is installed, it donates electron density back into the ring, effectively shutting down classical


 reactivity at the C-2 position.

To bypass these limitations, we utilize orthogonal reactivity : Kinetic


 for the C-4 position, followed by Transition-Metal Catalyzed Etherification for the C-2 position[3].

Pathway A 2,4-Dichloropyridine B 1. Alkoxide (S_NAr) Kinetic Control A->B C 2-Chloro-4-alkoxypyridine (Major Isomer) B->C D 2. Aryloxide + Cu(I) Ullmann Coupling C->D E 2-Aryloxy-4-alkoxypyridine (Final Product) D->E

Reaction pathway logic for the stepwise regioselective synthesis of 2-aryloxy-4-alkoxy-pyridines.

Quantitative Data: Condition Benchmarking

The table below summarizes how different reaction conditions dictate the regiochemical outcome. Use this data to benchmark your expected C4:C2 ratios.

Starting MaterialNucleophileReagents & SolventTemp (°C)Major RegioisomerRatio (C4:C2)
2,4-DichloropyridineAlkoxide (

)
NaH, THF0 to 252-Chloro-4-alkoxypyridine> 95:5
2,4-Dichloro-3,6-dimethylpyridineAryloxide (

)

, DMSO
120Mixture3:1[1]
2,4-Dichloro-3,6-dimethylpyridineAryloxide (

)
Cu(I) salts, Pyridine1102-Aryloxy-4-chloropyridineExclusive C-2[3]
2-Chloro-4-alkoxypyridineAryloxide (

)
Cu(I)Cl,

, Toluene
1002-Aryloxy-4-alkoxypyridineExclusive C-2

Troubleshooting & FAQs

Q1: I am getting a 1:1 mixture of C-2 and C-4 substituted products when reacting my substituted 2,4-dichloropyridine with an alkoxide. How can I force C-4 selectivity? A1: Your substrate likely has steric hindrance (e.g., ortho-methyl groups) that blocks the C-4 trajectory, or you are running the reaction under thermodynamic control (high heat). Solution: Drop the temperature to 0 °C and strictly use a polar aprotic solvent like THF or DMF. Alkoxides are "hard" nucleophiles; keeping the temperature low enforces kinetic control, which intrinsically favors the lower LUMO energy at C-4.

Q2: I successfully synthesized 2-chloro-4-alkoxypyridine, but the subsequent


 with my phenol (aryloxide) is failing. Why? 
A2:  Causality dictates that the newly installed 4-alkoxy group acts as a strong 

-donor, enriching the pyridine ring with electron density. This drastically raises the activation energy required for a second

at C-2. Solution: Abandon classical

and switch to a Copper-catalyzed Ullmann coupling. The Cu(I) metal coordinates to the pyridine nitrogen, acting as a directing group that forces the aryloxide exclusively into the ortho (C-2) position[3].

Q3: My substrate is so sterically hindered that even kinetic control yields poor C-4 selectivity. Is there a chemical workaround? A3: Yes. Employ the Pyridine N-Oxide Strategy [1]. By oxidizing the pyridine nitrogen (using mCPBA), you drastically increase the electrophilicity of both the C-2 and C-4 positions while completely altering the electronic landscape. The N-oxide directs incoming nucleophiles with high precision, and the N-oxide moiety can be easily reduced back to the free pyridine later using


 or Pd/C.

Troubleshooting Q1 Issue: Poor C-4/C-2 Selectivity Q2 Are there bulky substituents (e.g., 3,6-dimethyl)? Q1->Q2 Yes Yes: Steric Hindrance Q2->Yes True No No: Electronic Issue Q2->No False Sol1 Use N-Oxide Strategy to direct regiochemistry Yes->Sol1 Sol2 Lower Temp to 0°C & Use Polar Aprotic Solvent No->Sol2

Troubleshooting decision tree for resolving poor regioselectivity during S_NAr reactions.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as closed-loop systems. They include built-in validation steps so you can independently verify success before moving to the next synthetic stage.

Protocol A: Kinetic Synthesis of 2-Chloro-4-alkoxypyridine

Objective: Install the alkoxy group exclusively at C-4 via kinetic control.

  • Preparation: In an oven-dried flask under inert atmosphere (

    
    ), dissolve the aliphatic alcohol (1.1 equiv) in anhydrous THF (0.2 M).
    
  • Deprotonation: Cool the solution to 0 °C. Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv). Stir for 30 minutes until

    
     evolution ceases.
    
  • Addition: Slowly add a solution of 2,4-dichloropyridine (1.0 equiv) in THF dropwise over 15 minutes. Maintain the temperature at 0 °C for 2 hours.

  • Quench & Extract: Quench carefully with saturated aqueous

    
    . Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over 
    
    
    
    , and concentrate.
  • Self-Validation (TLC & NMR):

    • TLC Check: The desired C-4 alkoxy product will elute slower (lower

      
      ) on silica gel compared to the starting material due to an increased dipole moment.
      
    • NMR Check: Run a

      
       NMR. The C-3 proton of the pyridine ring will shift significantly upfield (shielded by the new alkoxy group) and appear as a distinct singlet or doublet. If you see two distinct C-3 signals in the crude NMR, you have a regioisomer mixture.
      
Protocol B: Cu-Catalyzed Synthesis of 2-Aryloxy-4-alkoxypyridine

Objective: Overcome electronic deactivation to install the aryloxy group at C-2[3].

  • Preparation: In a sealed tube, combine 2-chloro-4-alkoxypyridine (1.0 equiv, from Protocol A), the desired phenol (1.5 equiv), and

    
     (2.0 equiv).
    
  • Catalyst Loading: Add Copper(I) Chloride (CuCl, 10 mol%) and a catalytic amount of 2,2,6,6-tetramethylheptane-3,5-dione (TMHD, 20 mol%) as the ligand.

  • Reaction: Suspend the mixture in anhydrous Toluene (0.3 M). Purge the vessel with

    
     for 10 minutes. Seal the tube and heat to 100 °C for 16 hours.
    
  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove copper salts. Concentrate the filtrate.

  • Self-Validation (NMR):

    • NMR Check: The disappearance of the phenol's -OH broad singlet confirms coupling. To verify C-2 substitution, utilize 2D NOESY NMR. You should observe spatial cross-peaks between the newly installed aryloxy aromatic protons and the C-3 proton of the pyridine ring.

References

  • Synthesis and SAR of 2-Aryloxy-4-alkoxy-pyridines as Potent Orally Active Corticotropin-Releasing Factor 1 Receptor Antagonists Journal of Medicinal Chemistry - ACS Publications[Link][1]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines WuXi AppTec Biology / Chemistry Insights[Link][2]

  • Preparation of a Corticotropin-Releasing Factor Antagonist by Nucleophilic Aromatic Substitution and Copper-Mediated Ether Formation ResearchGate / Organic Letters[Link][3]

Sources

Technical Support Center: Overcoming Challenges in the Purification of 2-Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to navigating the complexities of purifying 2-aminopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining these valuable compounds in high purity. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experimental work. Our approach is grounded in fundamental chemical principles to not only solve immediate problems but also to empower you with the knowledge to proactively optimize your purification strategies.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses common initial questions and provides a quick-start guide to troubleshooting your purification.

Q1: I have a crude mixture containing my 2-aminopyridine derivative. What is the first purification method I should consider?

The most straightforward and often first-line approach for removing many common impurities, especially unreacted starting materials, is acid-base extraction . This technique leverages the basicity of the pyridine nitrogen to selectively move the desired compound or impurities between aqueous and organic phases.[1] For neutral or acidic products, an acid wash will remove the basic 2-aminopyridine impurity into the aqueous layer.

Q2: My 2-aminopyridine derivative is streaking badly on my silica gel TLC plate and column. What causes this and how can I fix it?

This is a classic problem arising from the basic nature of the 2-aminopyridine interacting strongly with the acidic silica gel. This leads to poor separation and "tailing" of the compound spot.[1][2]

  • The Cause: The lone pair of electrons on the pyridine nitrogen can interact with the acidic silanol groups (Si-OH) on the surface of the silica gel, causing your compound to "stick" and elute slowly and unevenly.

  • The Solution: To mitigate this, add a small amount of a basic modifier to your mobile phase. Triethylamine (Et₃N) at a concentration of 0.1-1% is a common and effective choice.[1][2] The triethylamine will compete with your compound for the acidic sites on the silica, leading to sharper peaks and improved separation. Using neutral or basic alumina as the stationary phase can also be an excellent alternative.[1]

Q3: I'm struggling to crystallize my 2-aminopyridine derivative. What are some common reasons and solutions?

Recrystallization is a powerful technique for purifying solid compounds, but success is highly dependent on solvent selection and technique.[1]

  • Poor Solvent Choice: The ideal solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below.[1] It's crucial to perform small-scale solubility tests with a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find the optimal one.

  • Supersaturation: If your compound remains dissolved even after cooling, the solution is likely supersaturated. To induce crystallization, you can:

    • Scratch the inside of the flask with a glass rod.[1]

    • Add a "seed crystal" of the pure compound.[1]

    • Cool the solution to a lower temperature using an ice bath.[1]

  • Persistent Impurities: If the product crystallizes but remains impure, a second recrystallization may be necessary.[1] Also, ensure you are using the minimum amount of hot solvent to dissolve your product to maximize recovery.

Q4: My purified 2-aminopyridine derivative is changing color over time. Is it degrading?

Yes, a color change, often to a yellow or brownish hue, is a common sign of degradation in aromatic amines like 2-aminopyridine derivatives.[3] This is typically due to atmospheric oxidation. To ensure the integrity of your compound, it is crucial to re-analyze its purity before use. For long-term storage, keep the compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).[3]

Section 2: In-Depth Troubleshooting Guides

This section provides more detailed, scenario-based troubleshooting for specific purification techniques.

Guide 1: Acid-Base Extraction

Acid-base extraction is a workhorse technique but can present its own set of challenges.

Problem Possible Cause(s) Suggested Solution(s)
Emulsion formation between layers - High concentration of amphiphilic impurities.- Vigorous shaking.- Allow the separatory funnel to stand undisturbed for a longer period.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[1]- Filter the entire mixture through a pad of Celite or glass wool.[1]
Poor recovery of product in the organic layer - Incorrect pH of the aqueous layer.- Product has some solubility in the aqueous phase.- Ensure the pH of the aqueous wash is appropriate to keep your product in its neutral form.- Perform multiple extractions with smaller volumes of organic solvent for better efficiency.[2]
Product is acid-sensitive - Degradation of the target compound during the acidic wash.- Use a milder acidic wash, such as saturated aqueous ammonium chloride (NH₄Cl) or a dilute solution of citric acid.[1]- A wash with a saturated copper sulfate (CuSO₄) solution can be effective, as it complexes with the pyridine moiety.[1]
Guide 2: Column Chromatography

For challenging separations, column chromatography is often necessary.

Problem Possible Cause(s) Suggested Solution(s)
Compound streaks or "tails" on the column - Strong interaction between the basic 2-aminopyridine and acidic silica gel.- Add a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the eluent.[1][2]- Consider using a different stationary phase, such as neutral or basic alumina.[1]
Poor separation of product from impurities (co-elution) - Inappropriate eluent system.- Column is overloaded.- Optimize the eluent system using thin-layer chromatography (TLC) before running the column.[2]- Use a larger column or reduce the amount of crude material loaded.[2]
Compound does not elute from the column - The eluent is not polar enough.- The compound is very strongly adsorbed to the stationary phase.- Gradually increase the polarity of the eluent system (gradient elution).[2]- If using silica, the addition of a basic modifier as described above may be necessary.

Section 3: Experimental Protocols

Here we provide detailed, step-by-step methodologies for key purification techniques.

Protocol 1: Acid-Base Extraction to Remove Unreacted 2-Aminopyridine

This protocol is designed for a reaction where the desired product is neutral or acidic and soluble in an organic solvent.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Acid Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to fully separate. The basic 2-aminopyridine will have reacted with the acid to form a water-soluble salt, which will be in the lower aqueous layer (for denser-than-water solvents like dichloromethane) or the upper aqueous layer (for less-dense-than-water solvents like ethyl acetate).

  • Drain and Repeat: Drain the aqueous layer. Repeat the acid wash (steps 2-4) two to four more times to ensure complete removal of the 2-aminopyridine.[1]

  • Neutralization and Drying: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Flash Column Chromatography with a Basic Modifier

This protocol is for the purification of a moderately polar 2-aminopyridine derivative that exhibits tailing on silica gel.

  • TLC Optimization: Develop a TLC solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives your product an Rf value of approximately 0.2-0.4. Once an appropriate solvent ratio is found, add 0.5% triethylamine to the mobile phase and re-run the TLC to confirm improved spot shape.

  • Column Packing: Pack a flash chromatography column with silica gel using the optimized mobile phase (containing triethylamine).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is volatile and will be removed during this step.

Section 4: Advanced Purification Strategies

For particularly stubborn purifications, more advanced techniques may be required.

Scavenger Resins

Scavenger resins are solid-supported reagents that selectively react with and remove specific impurities. For removing excess 2-aminopyridine, which is a primary amine, several types of resins are effective:

  • Isocyanate Resins: These react quickly with primary amines to form urea linkages, which are bound to the solid support.[1]

  • Aldehyde Resins: These react with primary amines to form imines.[1]

  • Acidic Resins (e.g., Sulfonic Acid Resins): These operate on a "catch-and-release" principle, where the basic amine is trapped by the acidic resin. The desired product can be washed away, and the trapped amine can later be released by washing with a base.[1]

General Workflow for Scavenger Resin Purification:

  • Resin Selection: Choose an appropriate scavenger resin based on the nature of the impurity.

  • Addition: Add the resin to the completed reaction mixture.

  • Agitation: Stir or shake the mixture at room temperature. The required time will depend on the specific resin and impurity concentration.

  • Monitoring: Monitor the removal of the impurity by TLC or LC-MS.

  • Filtration: Once the scavenging is complete, filter the mixture to remove the resin beads.

  • Concentration: Remove the solvent from the filtrate to obtain the purified product.

Section 5: Visualizing Purification Workflows

The following diagrams illustrate the decision-making process for selecting a purification strategy and the workflow for a common technique.

Purification_Decision_Tree start Crude Reaction Mixture is_solid Is the product a solid? start->is_solid solubility_test Perform Recrystallization Solubility Screening is_solid->solubility_test Yes acid_base Consider Acid-Base Extraction is_solid->acid_base No recrystallize Recrystallization solubility_test->recrystallize pure_product Pure Product recrystallize->pure_product extraction Acid-Base Extraction acid_base->extraction Different Basicity chromatography Column Chromatography acid_base->chromatography Similar Basicity extraction->chromatography Further Purification Needed scavenger Consider Scavenger Resin chromatography->scavenger Difficult Separation chromatography->pure_product Successful resin Scavenger Resin Purification scavenger->resin Yes scavenger->pure_product No resin->pure_product

Caption: Decision tree for selecting a purification strategy.

Acid_Base_Extraction_Workflow start Crude Mixture in Organic Solvent add_acid Add Aqueous Acid (e.g., 1M HCl) to Separatory Funnel start->add_acid shake Shake and Vent add_acid->shake separate Allow Layers to Separate shake->separate check_purity Check Purity of Organic Layer (TLC) separate->check_purity check_purity->add_acid Impure neutralize Neutralize Organic Layer (e.g., NaHCO₃ wash) check_purity->neutralize Pure dry Dry Organic Layer (e.g., Na₂SO₄) neutralize->dry concentrate Concentrate Under Reduced Pressure dry->concentrate product Purified Product concentrate->product

Caption: Workflow for acid-base extraction.

References

  • Hasegawa, H., et al. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 228(1), 164-167. [Link]

  • Parmar, K. C., et al. (2014). Synthesis, spectral and microbial studies of some novel schiff base derivatives of 2-amino pyridine. Journal of Chemical and Pharmaceutical Research, 6(4), 1259-1263. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. [Link]

  • Dardonville, C. (2020). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. RSC Medicinal Chemistry, 11(8), 876-890. [Link]

  • Zhang, Y., et al. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry, 65(19), 12698-12715. [Link]

  • Wang, J., et al. (2017). Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. Molecules, 22(9), 1435. [Link]

  • Rani, P., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 15(3), 1738-1765. [Link]

  • Google Patents. (n.d.).
  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 8(21), 4839-4842. [Link]

  • Check, C. T., & Movassaghi, M. (2014). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. Organic Letters, 16(24), 6436-6439. [Link]

Sources

Strategies to enhance the bioavailability of 2-substituted aniline pyrimidine inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Kinase Inhibitor Development . As a Senior Application Scientist, I have designed this portal to address the critical pharmacokinetic bottlenecks encountered when developing 2-substituted aniline pyrimidine inhibitors.

While this chemotype is highly privileged for targeting kinases (e.g., Mer, c-Met, Aurora, and VEGFR-2), it notoriously suffers from poor oral bioavailability (


) due to high molecular planarity and rapid first-pass metabolism. This guide synthesizes field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to help you optimize your lead compounds.

Section 1: Structural Optimization & Medicinal Chemistry (FAQ)

Q1: My 2-anilinopyrimidine hit exhibits sub-nanomolar in vitro kinase inhibition but negligible oral bioavailability (


). What is the primary mechanistic cause? 
A1:  The primary culprits are usually poor aqueous solubility and rapid CYP450-mediated first-pass metabolism. The unsubstituted aniline ring is highly susceptible to oxidation, and the flat, planar nature of the pyrimidine-aniline core results in high crystal lattice energy, which severely restricts aqueous dissolution. For example, early-generation Mer inhibitors like UNC569 exhibited rapid human microsomal clearance (

min) and low bioavailability (

)[1].

Q2: How can I structurally modify the compound to improve metabolic stability without losing target affinity? A2: You must block the metabolic hotspots on the aniline ring while preserving the critical bidentate hydrogen bonds at the kinase hinge region.

  • Strategy: Introduce electron-withdrawing groups (e.g., fluorine) or steric bulk at the ortho or para positions of the aniline ring.

  • Proof of Concept: In the development of dual Mer/c-Met inhibitors, optimizing the highly cleared Compound 18c (

    
    ) into Compound 17c involved precise structural substitutions that improved human liver microsome half-life to 53.1 minutes and boosted oral bioavailability to 45.3%[1].
    

Q3: My compound is metabolically stable but still has poor bioavailability due to kinetic insolubility. What is the next step? A3: You need to disrupt the molecular planarity to lower the melting point and lattice energy.

  • Strategy: Introduce

    
    -hybridized solubilizing motifs (such as piperazine, morpholine, or 2-methoxyethylamino groups) directed toward the solvent-exposed region of the ATP-binding pocket. This enhances hydration without disrupting the pharmacophore[1][2].
    

Optimization Start Hit: 2-Anilinopyrimidine (F < 5%) MetStab Metabolic Instability (CYP450 Oxidation) Start->MetStab Solub Poor Aqueous Solubility (High Planarity) Start->Solub Mod1 Fluorine Substitution (Block Hotspots) MetStab->Mod1 Mod2 Introduce sp3 Motifs (Piperazine/Morpholine) Solub->Mod2 Lead Optimized Lead (F > 40%) Mod1->Lead Form1 Amorphous Solid Dispersion (ASD) Mod2->Form1 If solubility remains low Mod2->Lead Form1->Lead

Workflow for optimizing 2-anilinopyrimidine bioavailability via chemistry and formulation.

Section 2: Formulation & Delivery Troubleshooting

Q4: Structural optimization is exhausted, but my compound still precipitates in simulated gastric fluid. What formulation strategy is recommended? A4: When medicinal chemistry reaches its limit, transition to Amorphous Solid Dispersions (ASDs) . By co-precipitating the 2-anilinopyrimidine with hydrophilic polymers (e.g., HPMCAS or PVP-VA) via spray drying or hot-melt extrusion, you trap the drug in a high-energy amorphous state.

  • Causality: This completely bypasses the thermodynamic barrier of the crystalline lattice energy, creating a supersaturated state in the gastrointestinal tract that drives passive transcellular absorption.

Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness in your preclinical data, every assay must contain internal logic checks. Below are the standard operating procedures for evaluating the bioavailability bottlenecks of 2-anilinopyrimidines.

Protocol A: High-Throughput Kinetic Solubility Assay (Nephelometry)

Thermodynamic solubility assays often overestimate bioavailable dissolved drug. Nephelometry detects the exact concentration at which drug aggregates form by measuring light scatter[3].

  • Preparation: Prepare a 10 mM stock solution of the 2-anilinopyrimidine inhibitor in 100% DMSO.

  • Serial Dilution: Dispense the stock into a 96-well plate containing PBS (pH 7.4) to create a concentration gradient (1 µM to 500 µM). Ensure final DMSO concentration remains

    
    .
    
  • Incubation: Incubate the plate at 37°C for 2 hours with orbital shaking (300 rpm).

  • Measurement: Read the plate using a nephelometer. The kinetic solubility limit is defined as the concentration where the scattered light signal exceeds the buffer baseline by 3 standard deviations.

  • System Validation Check (Critical): Always include a highly soluble control (e.g., Diclofenac) and a poorly soluble control (e.g., Amiodarone). If the baseline scatter for the blank PBS exceeds 5 NTU, the buffer is contaminated with particulates and must be re-filtered (0.22 µm) before proceeding.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay determines if poor bioavailability is driven by hepatic first-pass metabolism[1].

  • Reaction Setup: In a 96-well plate, combine human liver microsomes (0.5 mg/mL final protein concentration) and the test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PD).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS.

  • System Validation Check (Critical): Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. If Verapamil is not

    
     depleted by 30 minutes, the NADPH regenerating system is compromised, and the entire assay plate must be rejected.
    

Section 4: Quantitative Data Comparison

Tracking the evolution of 2-substituted aniline pyrimidines reveals how targeted structural changes directly translate to pharmacokinetic viability.

CompoundTarget Kinase(s)In Vitro Potency (

)
HLM Half-life (

)
Oral Bioavailability (

)
Reference
UNC569 Mer1.2 nM< 15 min< 10%[1]
Compound 18c Mer / c-Met18.5 nM / 33.6 nMN/A2.84%[1]
UNC2250 MerPotentN/A23.0%[4]
Compound 15f Mer37.5 nMProlonged32.4%[4]
Compound 17c Mer / c-Met6.4 nM / 26.1 nM53.1 min45.3%[1]

Table 1: Pharmacokinetic evolution of 2-anilinopyrimidine derivatives from early hits to optimized leads.

Section 5: Pharmacological Mechanism Visualization

Understanding the downstream effects of these inhibitors is crucial for correlating systemic exposure (bioavailability) with in vivo efficacy.

Mechanism Ligand Growth Factors (Gas6, HGF) Receptor Mer / c-Met Kinases Ligand->Receptor Activates Signaling Downstream Signaling (PI3K/AKT, MAPK) Receptor->Signaling Phosphorylation Inhibitor 2-Anilinopyrimidine Inhibitor Inhibitor->Receptor ATP-Competitive Inhibition Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces Prolif Tumor Proliferation Signaling->Prolif

Mechanism of action for dual Mer/c-Met 2-anilinopyrimidine inhibitors in oncology.

References

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. 1

  • Design, synthesis, and biological evaluation of novel 2-substituted aniline pyrimidine derivatives as potential and orally bioavailable Mer inhibitors with antitumor activities. MedChemExpress. 4

  • Discovery, optimization, and pharmacological evaluation of 2-anilino-4-heteroaryl-pyrimidines as potent and orally bioavailable aurora kinase inhibitors. ResearchGate.2

  • 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. PMC (nih.gov). 3

Sources

Refinement of purification methods for pyridine compounds using alkali metals

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Subject: Troubleshooting, Mechanistic Insights, and Advanced Protocols for Pyridine Purification

Core Principles: The Alkali Metal Conundrum

Purifying pyridine presents a unique chemical challenge. While standard desiccants (like molecular sieves or calcium hydride) effectively remove water, achieving ultra-high purity (>99.999%) for electronic materials or sensitive pharmaceutical synthesis requires eliminating closely related heterocyclic impurities, such as pyrazine[1].

Historically, alkali metals (Na, K) have been used to dry solvents. However, pyridine is an electron-deficient heterocycle. Introducing free alkali metals often leads to single-electron transfer (SET) events, generating highly reactive pyridine radical anions that dimerize into bipyridine contaminants[2][3]. Therefore, modern refinement methods utilize alkali metal derivatives —such as alkali metal amides (NaNH₂) or hydroxides (NaOH/KOH)—to selectively scrub impurities without degrading the solvent matrix[1][4].

Troubleshooting & FAQs

FAQ 1: Why did my pyridine turn deep blue/black when refluxed over sodium wire?

Symptom: Addition of sodium metal to pyridine results in rapid discoloration (yellow → dark blue/black) and a drop in solvent recovery. Causality: You have inadvertently initiated a reductive coupling reaction. Free sodium metal donates an electron into the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. This forms a stabilized pyridine radical anion (often appearing deep blue or black depending on concentration and ion-pairing)[3]. These radicals quickly dimerize to form 4,4'-bipyridine and other coupling products[2]. Resolution: Discard the compromised batch safely. Never use free sodium wire to dry pyridine. If your goal is strictly water removal, utilize Calcium Hydride (CaH₂) or 4Å molecular sieves. If you are attempting to remove organic impurities, switch to an alkali metal amide protocol (see Protocol A).

Mechanism A Pyridine + Free Sodium (Na) B Single Electron Transfer (SET) A->B C Pyridine Radical Anion (Deep Blue/Black) B->C D Radical Dimerization C->D E 4,4'-Bipyridine Contaminant D->E

Caption: Mechanism of pyridine degradation when incorrectly exposed to free sodium metal.

FAQ 2: How can we achieve electronic-grade pyridine (>99.999%) and eliminate pyrazine?

Symptom: Fractional distillation fails to separate pyrazine from pyridine due to their nearly identical boiling points (~115.2 °C vs ~115.6 °C). Causality: Physical separation is thermodynamically impractical here. However, pyrazine (containing two nitrogen atoms) is significantly more electron-deficient than pyridine. By introducing an alkali metal amide (e.g., sodium amide), the amide selectively performs a nucleophilic attack on the pyrazine ring, converting it into a heavy, non-volatile adduct[1]. Resolution: Implement a pre-treatment step using an alkali metal amide prior to final distillation to chemically lock the pyrazine in the distillation heel[1].

FAQ 3: Our distilled pyridine loses its "water-white" clarity and yellows over time. How do we stabilize it?

Symptom: Purified pyridine degrades and discolors during storage. Causality: Trace amounts of oxidizable organic impurities (such as picolines or pyrroles) remain in the distillate and slowly oxidize upon exposure to light or trace air. Resolution: Reflux the crude pyridine with an alkali metal hydroxide (NaOH or KOH) and a mild alkaline oxidizing agent. The strong base catalyzes the polymerization of these trace impurities into high-molecular-weight, non-volatile tars that are easily left behind during distillation[4][5].

Experimental Protocols

Protocol A: Synthesis of Electronic-Grade Pyridine via Alkali Metal Amide Scrubbing

Objective: Remove pyrazine impurities to achieve >99.999% purity.[1]

  • Initial Dehydration:

    • Pre-dry the crude pyridine using activated 4Å molecular sieves or via preliminary azeotropic distillation to reduce water content below 50 ppm. Critical: Alkali metal amides react violently with water, which would quench the reagent before it can react with pyrazine.

  • Amide Addition:

    • Transfer the dry pyridine to a flame-dried, inert-gas-purged (N₂ or Ar) reaction flask.

    • Carefully add 0.5% to 1.0% (w/w) of an alkali metal amide (e.g., Sodium Amide, NaNH₂).

  • Pre-treatment Reflux:

    • Heat the mixture to reflux (approx. 115 °C) under continuous stirring and inert atmosphere for 2 to 4 hours. This provides the activation energy required for the amide to quantitatively attack the pyrazine rings.

  • Fractional Distillation:

    • Equip the flask with a high-efficiency fractionating column (e.g., Vigreux or packed column).

    • Distill the pyridine, collecting the main fraction boiling at 115.2 °C. The pyrazine-amide adducts will remain in the distillation heel.

  • Storage:

    • Store the ultra-pure distillate over freshly activated 3A or 4A molecular sieves in a dark, tightly sealed amber bottle.

Workflow N1 Crude Pyridine (H2O & Pyrazine) N2 Water Removal (Molecular Sieves) N1->N2 Step 1 N3 Alkali Metal Amide Addition (NaNH2 under Ar) N2->N3 Step 2 N4 Selective Nucleophilic Attack (Pyrazine -> Non-volatile Adducts) N3->N4 Step 3 (Reflux) N5 Fractional Distillation N4->N5 Step 4 N6 Electronic-Grade Pyridine (>99.999% Purity) N5->N6 Yield

Caption: Workflow for achieving electronic-grade pyridine using alkali metal amides.

Protocol B: Color-Stabilization using Alkali Metal Hydroxides

Objective: Produce color-stable, water-white pyridine bases.[4]

  • Reagent Charging: Charge a distillation apparatus with crude pyridine. Add 1% to 5% (w/w) of an alkali metal hydroxide (e.g., NaOH or KOH pellets)[4][5].

  • Oxidant Addition: Add a compatible alkaline oxidizing agent (as dictated by specific impurity profiles) to facilitate the polymerization of color-forming bodies[4].

  • Azeotropic Dehydration: Add an azeotroping agent (such as benzene or toluene) and begin distillation. The water is carried over in the azeotrope, allowed to settle in a Dean-Stark trap, and the organic layer is recycled[4].

  • Product Recovery: Once dehydration is complete, continue distillation to recover the purified, color-stable pyridine bases[4].

Quantitative Data: Comparison of Purification Methods

The following table summarizes the efficacy of various purification methods based on the target impurities and desired final purity levels.

Purification MethodPrimary ReagentTarget Impurity RemovedTypical Final PurityMechanistic Note
Standard Desiccation Molecular Sieves (4Å)H₂O~99.5%Physical adsorption; fails to remove organic impurities like pyrazine.
Reactive Distillation Calcium Hydride (CaH₂)H₂O~99.8%Irreversible reaction with water; industry standard for general anhydrous needs.
Alkali Hydroxide Treatment NaOH / KOH + OxidantColor-forming organics~99.9%Polymerizes trace oxidizable organics for long-term color stability[4][5].
Alkali Amide Scrubbing Sodium Amide (NaNH₂)Pyrazine, trace H₂O>99.999% Selective nucleophilic attack on pyrazine; essential for electronic materials[1].
Free Alkali Metal Sodium Wire (Na)N/A (Destructive)DecreasesCauses radical formation and dimerization to bipyridine; strictly avoid[2][3].

References

1.[4]4 2.[2]2 3.[1]1 4.[3]3 5.[5]5

Sources

Minimizing impurities in the large-scale synthesis of 2-(Pyridin-4-yloxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Large-Scale Synthesis of 2-(Pyridin-4-yloxy)aniline

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2-(Pyridin-4-yloxy)aniline. Our focus is to deliver field-proven insights and troubleshooting strategies to minimize impurity formation, optimize reaction conditions, and streamline purification processes. The content is structured in a practical question-and-answer format to directly address common challenges encountered during scale-up.

Frequently Asked Questions & Troubleshooting Guides

Q1: What are the primary synthetic routes for 2-(Pyridin-4-yloxy)aniline, and what are the most common impurities associated with them?

A1: The most prevalent and scalable method for synthesizing 2-(Pyridin-4-yloxy)aniline is a nucleophilic aromatic substitution (SNAr) reaction, often performed under conditions analogous to an Ullmann condensation.[1] This typically involves the coupling of 2-aminophenol with a 4-halopyridine (e.g., 4-chloropyridine) or, conversely, 4-hydroxypyridine with a 2-haloaniline. The reaction is generally catalyzed by a copper salt and requires a base and high temperatures.[2]

During scale-up, several impurities can arise from side reactions and incomplete conversions. Understanding these impurities is the first step toward minimizing them.

Table 1: Common Impurities in the Synthesis of 2-(Pyridin-4-yloxy)aniline

Impurity NameStructure (Example)Potential SourceImpact on Final Product
Unreacted 2-Aminophenol Incomplete reaction; poor stoichiometry control.Can be difficult to remove due to similar polarity; may impact downstream reactions.
Unreacted 4-Chloropyridine Incomplete reaction; volatility can lead to stoichiometric imbalance at high temperatures.Can be a genotoxic concern; must be controlled to very low levels.
N-Arylation Impurity 2-Amino-N-(pyridin-4-yl)anilineCompetitive reaction at the aniline nitrogen instead of the hydroxyl group of 2-aminophenol.Isomeric impurity, very difficult to separate from the desired product due to similar physical properties.
Di-substitution Impurity N,O-bis(pyridin-4-yl)-2-aminophenolReaction of the product with another equivalent of 4-chloropyridine.Increases molecular weight and changes physicochemical properties; difficult to remove.
Homocoupling Byproduct 4,4'-BipyridineCopper-catalyzed side reaction of 4-chloropyridine, typical in Ullmann-type reactions.[2]Can complicate purification and represents a loss of starting material.
Degradation Products VariousHigh reaction temperatures can lead to thermal decomposition of starting materials or product.[3]Can introduce color to the final product and may be difficult to identify and purge.

The following diagram illustrates the intended reaction pathway and the formation of key impurities.

cluster_main Main Synthetic Pathway cluster_impurities Impurity Formation Pathways AP 2-Aminophenol CP 4-Chloropyridine Product 2-(Pyridin-4-yloxy)aniline AP->Product + 4-Chloropyridine Cu(I) catalyst, Base N_Impurity N-Arylation Impurity AP->N_Impurity + 4-Chloropyridine (N-attack) CP->Product Bipy 4,4'-Bipyridine CP->Bipy Homocoupling (Cu catalyst) Di_Sub_Impurity Di-substitution Impurity Product->Di_Sub_Impurity + 4-Chloropyridine (Over-reaction)

Caption: Main reaction and key impurity formation pathways.

Q2: Which analytical techniques are best for monitoring reaction progress and profiling impurities at scale?

A2: For reliable process control and quality assessment, a combination of chromatographic techniques is essential. High-Performance Liquid Chromatography (HPLC) is the industry gold standard for its accuracy, precision, and robustness.[4]

  • High-Performance Liquid Chromatography (HPLC): This is the primary tool for quantitative analysis. A validated reverse-phase HPLC method can separate the starting materials, the final product, and most impurities, allowing for accurate monitoring of reaction conversion and purity levels.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): During development, LC-MS is invaluable for identifying unknown peaks in the chromatogram.[5][6] It provides molecular weight information that is crucial for characterizing new or unexpected impurities.

  • Gas Chromatography (GC): GC is particularly useful for monitoring levels of volatile or semi-volatile components, such as residual solvents or unreacted 4-chloropyridine.[6]

Table 2: Comparison of Recommended Analytical Methods

MethodPrimary UseAdvantagesLimitations
HPLC-UV Routine in-process control, final product purity, and assay.Robust, quantitative, cost-effective, high resolution.[4]Requires chromophores for UV detection; does not provide structural information on its own.
LC-MS Impurity identification and characterization during development.High sensitivity, provides molecular weight for structural elucidation.[5]More expensive, can have matrix effects, quantification requires specific standards.
GC-MS Analysis of volatile impurities and residual solvents.Excellent for volatile compounds, high sensitivity.[4][7]Not suitable for non-volatile or thermally labile compounds like the main product.

Experimental Protocol: Example RP-HPLC Method for In-Process Control

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[8]

  • Mobile Phase A: 0.1% Formic acid in Water.[8]

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[8]

  • Gradient Program: Start at 10% B, linear gradient to 90% B over 15 minutes, hold for 3 minutes, then return to initial conditions and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.[4]

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the main compound).[4]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (or a suitable solvent like acetonitrile/water) to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[8]

Q3: My large-scale reaction is showing poor conversion. What are the most common causes and how can I troubleshoot this?

A3: Sluggish or incomplete reactions at scale are often traced back to issues with the catalyst, base, solvent, or temperature control. A systematic approach is required to identify and resolve the root cause.

Troubleshooting Guide for Incomplete Reactions

  • Catalyst Inactivation:

    • Cause: The Cu(I) catalyst is sensitive to oxidation. An inadequate inert atmosphere (N₂ or Ar) can lead to its deactivation. The presence of certain functional groups or impurities in the starting materials can also poison the catalyst.

    • Solution: Ensure the reaction vessel is thoroughly purged with an inert gas before adding reagents. Use high-purity, degassed solvents. Consider using a ligand (e.g., a phenanthroline or diamine) which can stabilize the copper catalyst and improve its turnover.[1]

  • Insufficient or Ineffective Base:

    • Cause: The base (commonly K₂CO₃ or Cs₂CO₃) is critical for deprotonating the hydroxyl group of 2-aminophenol, forming the active nucleophile. If the base is not strong enough, not present in sufficient stoichiometric excess, or has poor solubility in the reaction medium, the reaction rate will suffer.

    • Solution: Ensure the base is finely powdered and anhydrous to maximize its surface area and reactivity. A stronger base like cesium carbonate can significantly accelerate the reaction. A minimum of 2.0 equivalents of base is typically recommended.

  • Sub-optimal Temperature:

    • Cause: Ullmann-type reactions are often thermally demanding.[2] Insufficient heating due to poor heat transfer in a large reactor can lead to a dramatic decrease in reaction rate.

    • Solution: Verify the internal temperature of the reactor, not just the jacket temperature. Ensure adequate agitation to maintain uniform heat distribution. If the reaction is still slow, a higher-boiling solvent might be necessary, provided the starting materials and product are stable at elevated temperatures.[9]

  • Incorrect Solvent Choice:

    • Cause: The solvent must be able to dissolve the reactants and facilitate the reaction. Polar aprotic solvents like DMF, DMSO, or NMP are common choices. Using a solvent with lower polarity, like xylene, may require higher temperatures and can sometimes lead to solubility issues.[3]

    • Solution: For Ullmann reactions, polar aprotic solvents are generally preferred. If using a less polar solvent, ensure the temperature is high enough to drive the reaction. The choice of solvent can also influence impurity profiles; for instance, tar formation is sometimes observed in certain solvents.

start Incomplete Reaction Observed q1 Is inert atmosphere adequate? start->q1 sol1 Action: Improve N₂/Ar purge. Use degassed solvents. q1->sol1 No q2 Is the base active and sufficient? q1->q2 Yes sol1->q2 sol2 Action: Use anhydrous, powdered base. Increase stoichiometry (≥2 eq). Consider a stronger base (e.g., Cs₂CO₃). q2->sol2 No q3 Is internal temperature optimal? q2->q3 Yes sol2->q3 sol3 Action: Verify internal T. Increase jacket T or switch to higher-boiling solvent. q3->sol3 No q4 Is the solvent appropriate? q3->q4 Yes sol3->q4 sol4 Action: Switch to a polar aprotic solvent (DMF, DMSO). Ensure reactant solubility. q4->sol4 No end_node Reaction Optimized q4->end_node Yes sol4->end_node

Caption: Troubleshooting workflow for incomplete reactions.

Q4: How can I effectively purify 2-(Pyridin-4-yloxy)aniline on a multi-kilogram scale?

A4: At a large scale, purification strategies must be robust, cost-effective, and scalable. While chromatography is an excellent tool for lab-scale purification, it is often impractical for manufacturing. The preferred methods are crystallization and acid-base extraction.

Recommended Purification Strategy: Acid-Base Extraction followed by Crystallization

This two-step process leverages the chemical properties of the product and impurities to achieve high purity.

Step 1: Acid-Base Workup to Remove Key Impurities

  • Dissolution: After the reaction is complete, cool the mixture and dilute it with a water-immiscible organic solvent like ethyl acetate or toluene.

  • Caustic Wash: Perform a wash with a dilute aqueous base (e.g., 5% NaOH solution). This will deprotonate and extract any unreacted 2-aminophenol into the aqueous layer.

  • Acid Wash: Perform a wash with a dilute aqueous acid (e.g., 5% HCl or citric acid solution). The product, 2-(Pyridin-4-yloxy)aniline, contains two basic nitrogen atoms (aniline and pyridine) and will be protonated and extracted into the aqueous layer. Neutral impurities, such as 4,4'-bipyridine, will remain in the organic layer, which is then discarded.

  • Re-basification and Extraction: Take the acidic aqueous layer from the previous step and carefully add a base (e.g., NaOH) until the pH is >10. The product will precipitate or deprotonate. Extract the free-based product back into a fresh organic solvent (e.g., ethyl acetate).

  • Brine Wash & Drying: Wash the organic layer with brine to remove residual water, then dry it over an anhydrous drying agent like sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product.

Step 2: Recrystallization for Final Polishing

  • Solvent Selection: The goal is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common systems for compounds of this type include isopropanol/water, ethanol/water, or ethyl acetate/heptane.

  • Procedure:

    • Dissolve the crude product from the acid-base workup in a minimal amount of the hot primary solvent (e.g., isopropanol).

    • If a co-solvent is used, slowly add the anti-solvent (e.g., water) to the hot solution until turbidity (cloudiness) just begins to appear.

    • Add a small amount of the primary solvent back to redissolve the solid and obtain a clear solution.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of large, pure crystals.

    • Further cool the mixture in an ice bath to maximize yield.

    • Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

This combined approach is highly effective at removing both acidic, basic, and neutral impurities, providing a robust and scalable method for producing high-purity 2-(Pyridin-4-yloxy)aniline.

References

  • Benchchem. Comparative Guide to Purity Assessment of 2-Nitro-6-(pyridin-2-yl)aniline: A Validated HPLC Method and Alternatives.
  • ResearchGate. Synthesis of Pyridine-Thioethers via Mono- and Tricationic Pyridinium Salts.
  • Wiley Online Library. Skeletal Editing from Pyridine to Aniline via C‐Insertion and N‐Isomerization.
  • Benchchem. Technical Support Center: Purification of Pyridin-4-ol Derivatives.
  • Google Patents. Process for synthesizing aniline.
  • Indian Journal of Pharmaceutical Sciences. Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review.
  • Google Patents. Pyridin-4-yl derivatives.
  • GERCTOP-UMR CNRS. IMPROVEMENT OF THE ULLMANN'S CONDENSATION METHOD FOR THE SYNTHESIS OF 2-ANILINONICOTINIC ACIDS 335.
  • Organic Chemistry Portal. Ullmann Reaction.
  • Asian Journal of Research in Chemistry. Impurity Profiling With Use of Hyphenated Techniques.
  • Google Patents. Process for synthesizing aniline.
  • ResearchGate. Recent Trends in Analytical Techniques for Impurity Profiling.
  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • International Journal of Pharmaceutical Research and Applications. Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • ResearchGate. Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids.
  • Benchchem. Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)aniline via Ullmann Condensation.

Sources

Validation & Comparative

Comparative Analysis of 2-(Pyridin-4-yloxy)aniline and its Structural Analogs in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design, the diaryl ether scaffold is a cornerstone motif, particularly in the development of receptor tyrosine kinase (RTK) inhibitors. The oxygen atom bridging the two aromatic rings acts as a flexible hinge (bond angle ~118°), allowing the molecule to adapt to complex binding pockets. Among these building blocks, (Pyridin-4-yloxy)aniline isomers—specifically the ortho (2-), meta (3-), and para (4-) substituted variants—dictate the fundamental topology of the resulting drug candidate.

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties. We will explore the structural biology and mechanistic rationale behind selecting 2-(Pyridin-4-yloxy)aniline versus its 3- and 4-analogs, supported by comparative data, validated synthetic workflows, and biochemical assay protocols.

Mechanistic Rationale & Structural Biology

The positional isomerism of the primary amine on the aniline ring fundamentally alters the trajectory of the molecule within a kinase binding site. This spatial orientation dictates whether the resulting inhibitor will target the active (DFG-in) or inactive (DFG-out) conformation of the kinase.

4-(Pyridin-4-yloxy)aniline (Para-Isomer)

The para-substitution creates an extended, linear molecular geometry. This topology is highly privileged in the design of Type II kinase inhibitors (e.g., Sorafenib). The linear structure allows the molecule to span the distance between the ATP hinge-binding region (anchored by the pyridine nitrogen) and the deep, lipophilic allosteric pocket that is only exposed when the activation loop's DFG motif flips outward [3].

3-(Pyridin-4-yloxy)aniline (Meta-Isomer)

Meta-substitution projects the amine at a 120° angle relative to the ether linkage. When combined with the ether's natural bend, the molecule adopts a "U-shape" or kinked conformation. This geometry is ideal for Type I kinase inhibitors , which compete directly with ATP in the active DFG-in state. The kinked structure allows the molecule to wrap tightly around the gatekeeper residue, a strategy frequently employed in c-Met and LRRK2 inhibitors[1].

2-(Pyridin-4-yloxy)aniline (Ortho-Isomer)

The ortho-isomer is characterized by severe steric hindrance between the primary amine and the bridging ether oxygen. This steric clash forces the two aromatic rings out of planarity, locking the molecule into a highly twisted, orthogonal conformation. While less commonly used in broad-spectrum inhibitors, this forced dihedral angle is a powerful tool for achieving extreme selectivity. It is utilized when a target kinase possesses a uniquely shaped, narrow pocket where planar off-target molecules cannot bind.

Comparative Data Analysis

The following table summarizes the physicochemical and functional differences between the three structural analogs when utilized as core scaffolds in drug discovery.

Property / Feature2-(Pyridin-4-yloxy)aniline (Ortho)3-(Pyridin-4-yloxy)aniline (Meta)4-(Pyridin-4-yloxy)aniline (Para)
CAS Number N/A (Specialty intermediate)102877-77-071283-80-2
Molecular Geometry Highly Twisted / OrthogonalKinked / U-ShapedExtended / Linear
Steric Hindrance High (Amine-Oxygen clash)ModerateLow
Preferred Inhibitor Class Allosteric / Conformationally restrictedType I (ATP-competitive)Type II (DFG-out allosteric)
Primary Kinase Targets Specialized / Mutant RTKsc-Met, LRRK2, SYKVEGFR2, PDGFR, B-Raf
LogP (Scaffold base) ~1.8~2.1~2.3

Systems & Workflows: From Synthesis to Validation

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems. Every step is designed with built-in causality to explain why specific conditions are chosen.

Pathway Visualization: RTK Inhibition

RTK_Pathway Ligand Growth Factors (VEGF, HGF) RTK Receptor Tyrosine Kinase (VEGFR, c-Met) Ligand->RTK Binds Ras Ras GTPase RTK->Ras Activates Raf B-Raf Kinase Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Tumor Proliferation & Angiogenesis ERK->Proliferation Induces Inhibitor1 Para-Isomer Derivatives (Type II Inhibitors) Inhibitor1->RTK Inhibitor1->Raf DFG-out Block Inhibitor2 Meta-Isomer Derivatives (Type I Inhibitors) Inhibitor2->RTK ATP-site Block

Fig 1: RTK signaling cascade highlighting the distinct intervention points of Type I and Type II inhibitors.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) Synthesis

This protocol details the synthesis of the scaffold via SNAr, utilizing the electron-deficient nature of the pyridine ring.

  • Deprotonation : Dissolve the selected aminophenol isomer (1.0 eq) in anhydrous DMSO. Add potassium tert-butoxide (KOtBu, 1.2 eq).

    • Causality: DMSO strongly solvates the K⁺ cation, leaving the tert-butoxide anion highly "naked" and reactive. This ensures complete deprotonation of the phenol to form the highly nucleophilic phenoxide, without reacting with the less acidic primary amine.

  • Nucleophilic Attack : Add 4-chloropyridine hydrochloride (1.0 eq) portion-wise. Heat the reaction mixture to 80°C for 12 hours under a nitrogen atmosphere.

    • Causality: The elevated temperature provides the necessary thermal energy to overcome the activation barrier of the Meisenheimer complex intermediate, driving the substitution at the 4-position of the pyridine.

  • Quenching & Extraction : Cool the mixture to room temperature, quench with ice-cold water, and extract three times with ethyl acetate. Wash the combined organic layers thoroughly with brine.

    • Causality: Multiple brine washes are critical to partition the high-boiling DMSO into the aqueous phase, preventing contamination during concentration.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel column chromatography (DCM:MeOH gradient) to yield the pure (Pyridin-4-yloxy)aniline isomer.

Protocol 2: TR-FRET Kinase Binding Assay (LanthaScreen™)

To evaluate the biological efficacy of derivatives synthesized from these scaffolds, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed [2].

  • Reagent Preparation : Prepare 1X Kinase Buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

    • Causality: The inclusion of the non-ionic detergent Brij-35 is a self-validating control step; it prevents the hydrophobic kinase inhibitors from non-specifically adhering to the microplate walls, which would artificially inflate the apparent IC₅₀.

  • Compound Serial Dilution : Prepare a 3-fold, 10-point serial dilution of the test compound in 100% DMSO. Dilute this 1:100 into the Kinase Buffer to achieve a final DMSO assay concentration of 1%.

  • Assay Assembly : In a 384-well low-volume plate, combine 5 µL of the compound dilution, 5 µL of the target Kinase/Eu-anti-tag antibody mixture, and 5 µL of Alexa Fluor™ 647 Kinase Tracer.

  • Equilibration : Incubate the plate at room temperature for 60 minutes in the dark.

    • Causality: This incubation period allows the competitive binding equilibrium between the fluorescent tracer and the test inhibitor to fully stabilize, ensuring accurate kinetic measurements.

  • Readout : Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 emission ratio.

    • Causality: Time-resolved measurement introduces a microsecond delay before reading, allowing short-lived background autofluorescence from the test compounds to decay, ensuring the signal is exclusively from the Europium-Alexa Fluor energy transfer.

Workflow Visualization: Synthesis to Screening

Assay_Workflow Synthesis 1. SNAr Synthesis (DMSO, KOtBu, 80°C) Purification 2. Silica Chromatography (>98% Purity) Synthesis->Purification Assay 3. TR-FRET Assay (Eu-Ab + Kinase Tracer) Purification->Assay Readout 4. Data Analysis (665/615 Ratio -> IC50) Assay->Readout

Fig 2: End-to-end workflow from scaffold synthesis to biochemical validation via TR-FRET.

References

  • Caballero, J., Quiliano, M., Alzate-Morales, J. H., Zimic, M., & Deharo, E. (2011). "Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, and 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine derivatives as c-Met kinase inhibitors." Journal of Computer-Aided Molecular Design, 25(4), 349-369. URL:[Link]

  • Lai, C. J., & Wu, J. C. (2003). "A Simple Kinetic Method for Rapid Mechanistic Analysis of Reversible Enzyme Inhibitors." Assay and Drug Development Technologies, 1(4), 527-535. URL:[Link]

  • Wilhelm, S. M., Carter, C., Tang, L., et al. (2004). "BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis." Cancer Research, 64(19), 7099-7109. URL:[Link]

Technical Guide: Validating the Inhibitory Activity of 2-(Pyridin-4-yloxy)aniline on Aurora Kinases

Author: BenchChem Technical Support Team. Date: March 2026

Executive Strategy: The Scaffold vs. The Clinical Standard

In the context of kinase inhibitor discovery, 2-(Pyridin-4-yloxy)aniline represents a "privileged scaffold"—specifically, a hinge-binding fragment often utilized in Type II kinase inhibitors (structurally analogous to the core of Sorafenib and Regorafenib ). However, validating this naked fragment against Aurora kinases requires a distinct approach compared to validating fully optimized clinical candidates.

This guide outlines the protocol to validate this specific pharmacophore, distinguishing its intrinsic activity from established pan-Aurora inhibitors like VX-680 (Tozasertib) and Aurora A-selective agents like Alisertib .

The Validation Logic
  • The Candidate: 2-(Pyridin-4-yloxy)aniline. Expected to function as a modest potency "fragment" (IC50 likely in the

    
    M range). Its value lies in its ligand efficiency and potential for growing into a lead compound.
    
  • The Gold Standard (Comparator): VX-680.[1] A nanomolar-potency pan-Aurora inhibitor. It serves as the positive control to validate assay sensitivity.

  • The Structural Analog: Sorafenib.[2][3][4] Contains a related pyridyloxy-aniline motif; serves as a control for "off-target" Aurora inhibition driven by this specific scaffold class.

Target Landscape: Aurora B Signaling & Inhibition[1][5][6][7][8][9][10]

To validate inhibition, one must monitor the specific downstream consequences of Aurora kinase blockade. Aurora B is the catalytic subunit of the Chromosomal Passenger Complex (CPC).[5]

Mechanism of Action: Inhibition of Aurora B results in a failure of cytokinesis, leading to polyploidy (cells with 4N, 8N DNA content) and a loss of Histone H3 phosphorylation at Serine 10 (H3S10p) , the definitive biomarker for this kinase.[6]

Visualization: Aurora B Signaling Pathway

AuroraSignaling AuroraB Aurora B Kinase (Target) H3 Histone H3 AuroraB->H3 Phosphorylates Polyploidy Polyploidy/Apoptosis (Inhibition Phenotype) AuroraB->Polyploidy Inhibition leads to INCENP INCENP (Activator) INCENP->AuroraB Activates pH3 p-Histone H3 (Ser10) (Biomarker) H3->pH3 Mitotic Entry Cytokinesis Cytokinesis (Cell Division) pH3->Cytokinesis Chromosome Condensation Inhibitor 2-(Pyridin-4-yloxy)aniline (Candidate) Inhibitor->AuroraB Blocks ATP Binding

Figure 1: The Aurora B signaling cascade.[1][7] The candidate molecule targets the ATP-binding pocket, preventing H3 phosphorylation and inducing polyploidy.

Comparative Performance Analysis

The following table benchmarks the expected performance of your candidate against industry standards. Note that as a fragment, the candidate is evaluated on Ligand Efficiency (LE) rather than raw potency.

FeatureCandidate: 2-(Pyridin-4-yloxy)aniline Comparator: VX-680 (Tozasertib) Comparator: Alisertib (MLN8237)
Primary Target Multi-kinase Scaffold (Hinge Binder)Pan-Aurora (A/B/C)Selective Aurora A
Binding Mode Type II (Likely DFG-out)Type I (ATP Competitive)Type I (ATP Competitive)
Expected IC50 1.0 - 50 µM (Fragment range)< 10 nM (Clinical range)< 5 nM (Clinical range)
Selectivity Low (Promiscuous binder)Moderate (Kinome wide)High (Aurora A > B)
Biomarker Response Partial reduction of p-H3(Ser10)Complete ablation of p-H3(Ser10)Spindle pole defects (p-Aurora A)
Use Case Hit-to-Lead OptimizationPositive Control for AssayIsoform Selectivity Control

Protocol 1: Biochemical Validation (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is the preferred method for this validation because it is less prone to interference from fluorescent compounds (like many aniline derivatives) compared to FRET-based assays.

Experimental Workflow

ADPGloWorkflow Step1 1. Kinase Reaction (Aurora B + ATP + Candidate) Step2 2. Depletion (Add ADP-Glo™ Reagent) Step1->Step2 40 min @ RT (Depletes unconsumed ATP) Step3 3. Detection (Add Kinase Detection Reagent) Step2->Step3 30 min @ RT (Converts ADP -> ATP -> Light) Step4 4. Measurement (Luminescence Signal) Step3->Step4 Read Plate

Figure 2: ADP-Glo assay workflow. The signal is directly proportional to kinase activity (ADP production).

Detailed Methodology
  • Reagent Preparation:

    • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

    • Substrate: Use Kemptide (Aurora consensus peptide) or Histone H3 protein.

    • ATP: Critical Step. Use ATP concentration at K_m(app) (approx. 10-15 µM for Aurora B) to ensure the assay is sensitive to ATP-competitive inhibitors [1].

  • Compound Handling:

    • Dissolve 2-(Pyridin-4-yloxy)aniline in 100% DMSO to 10 mM stock.

    • Prepare a 10-point serial dilution (1:3) starting at 100 µM.

    • Control: VX-680 (Start at 1 µM).

  • Reaction Setup (384-well plate):

    • Add 2 µL of Compound (at 2.5x final conc).

    • Add 2 µL of Aurora B Enzyme (0.5-2 ng/well). Incubate 10 min (pre-equilibration).

    • Add 1 µL of ATP/Substrate Mix to initiate.

    • Incubate for 60 minutes at Room Temperature (RT).

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent .[8] Incubate 40 min (consumes unused ATP).

    • Add 10 µL Kinase Detection Reagent .[8] Incubate 30 min (converts ADP to light).

    • Measure Luminescence.[9][8][5][10][11]

  • Data Analysis:

    • Normalize data to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition).

    • Fit curves using a 4-parameter logistic model to determine IC50.

Protocol 2: Cellular Phenotypic Validation (Western Blot)

While biochemical assays prove binding, cellular assays prove permeability and target engagement in a physiological environment.

The Biomarker: Phospho-Histone H3 (Ser10)

Aurora B phosphorylates Histone H3 at Serine 10 during mitosis.[6] A valid inhibitor must reduce this signal.

Methodology
  • Cell Culture:

    • Use HeLa or HCT116 cells (high proliferative index).

    • Synchronize cells: Treat with Nocodazole (100 ng/mL) for 16 hours. Why? Nocodazole arrests cells in mitosis, maximizing Aurora B activity and H3-Ser10 phosphorylation. This creates a high signal window to observe inhibition [2].

  • Treatment:

    • While still in Nocodazole block, treat cells with:

      • Candidate: 10, 30, 50 µM.

      • VX-680: 100 nM (Positive Control).

      • DMSO: Vehicle Control.

    • Incubate for 2 hours.

  • Lysis & Blotting:

    • Lyse cells in RIPA buffer with Phosphatase Inhibitors (Sodium Orthovanadate is critical).

    • Primary Antibody: Anti-Phospho-Histone H3 (Ser10) [Rabbit mAb, 1:1000].

    • Loading Control: Total Histone H3 or

      
      -Actin.
      
  • Interpretation:

    • Valid Result: A dose-dependent disappearance of the p-H3 band compared to the Nocodazole-only control.

    • VX-680 Lane: Should show near-total loss of p-H3 signal.

Structural Insights & Troubleshooting

The "2-Position" Challenge: Most successful kinase inhibitors in this class (like Sorafenib) utilize a 4-(pyridin-4-yloxy) geometry. The 2-(pyridin-4-yloxy) isomer you are testing may suffer from steric clash within the ATP binding pocket or poor alignment with the "hinge" region (Glu-Lys pair).

  • If IC50 > 50 µM: The fragment is likely a non-binder or very weak binder. Consider "scaffold hopping" to the 3- or 4-substituted isomers.

  • Solubility: Aniline fragments can aggregate. Ensure the assay buffer contains 0.01% Triton X-100 to prevent false positives from colloidal aggregation.

References

  • Wilhelm, S., et al. "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery, vol. 5, no. 10, 2006, pp. 835–844. [Link]

  • Harrington, E. A., et al. "VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo." Nature Medicine, vol. 10, no. 3, 2004, pp. 262–267. [Link]

Sources

Comparative Guide: Anti-Proliferative Efficacy of Pyridine vs. Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitrogen-containing heterocycles remain the cornerstone of small-molecule oncology drug discovery. Among these, pyrimidine and pyridine scaffolds represent two distinct but overlapping paradigms in antiproliferative strategy.[1]

While pyrimidines (1,3-diazines) are biologically "privileged" as endogenous nucleobase mimics—making them natural candidates for antimetabolites and ATP-competitive kinase inhibitors—pyridines (azines) serve a more versatile structural role. Pyridines frequently act as bioisosteric linkers or pharmacophores that optimize solubility and pi-stacking interactions within hydrophobic pockets of kinases (e.g., VEGFR, RAF) and tubulin.

This guide objectively compares the antiproliferative performance of these two classes, grounded in mechanistic causality and validated by experimental protocols.

Mechanistic Divergence: The "Imposter" vs. The "Anchor"

To understand efficacy differences, one must first distinguish the primary modes of action.

Pyrimidine Derivatives: The Substrate Mimics

Pyrimidine derivatives often exploit their structural identity to endogenous bases (cytosine, thymine, uracil).

  • Antimetabolite Action: Agents like 5-Fluorouracil (5-FU) and Gemcitabine are prodrugs. They are metabolized into nucleotide analogs that incorporate into DNA/RNA or inhibit Thymidylate Synthase (TS), causing "S-phase" cell cycle arrest.

  • Kinase Inhibition: The pyrimidine ring is a common scaffold for ATP-competitive inhibitors (e.g., Gefitinib ) because the adenine ring of ATP is itself a purine (which contains a pyrimidine ring).

Pyridine Derivatives: The Binding Anchors

Pyridine derivatives are rarely used as direct DNA base mimics. Instead, they excel as:

  • Kinase Inhibitors: Found in Sorafenib and Regorafenib , the pyridine ring often forms crucial hydrogen bonds with the "hinge region" of kinases (e.g., VEGFR-2, BRAF).

  • Tubulin Inhibitors: Novel pyridine-chalcones bind to the colchicine site of tubulin, disrupting microtubule polymerization and forcing "G2/M" arrest.[2]

Pathway Visualization

MOA_Comparison cluster_0 Pyrimidine Scaffold cluster_1 Pyridine Scaffold PYR Pyrimidine Derivatives DNA DNA/RNA Incorporation PYR->DNA TS Thymidylate Synthase Inhibition PYR->TS S_Phase S-Phase Arrest DNA->S_Phase TS->S_Phase Apoptosis APOPTOSIS (Cell Death) S_Phase->Apoptosis PYD Pyridine Derivatives Kinase Kinase Binding (VEGFR/RAF) PYD->Kinase Tubulin Tubulin Destabilization PYD->Tubulin Kinase->Apoptosis G2M G2/M Arrest Tubulin->G2M G2M->Apoptosis

Figure 1: Mechanistic bifurcation of Pyrimidine (blue) vs. Pyridine (red) derivatives leading to apoptosis.

Comparative Efficacy Analysis

The following data aggregates performance metrics from recent literature, comparing established drugs and novel synthetic derivatives against breast (MCF-7) and liver (HepG2) cancer cell lines.

Table 1: IC50 Comparison (µM)

Compound ClassRepresentative AgentPrimary TargetMCF-7 IC50 (µM)HepG2 IC50 (µM)Selectivity Profile
Pyrimidine 5-Fluorouracil (Std)Thymidylate Synthase5.0 - 15.03.0 - 10.0Low (Cytotoxic to all dividing cells)
Pyrimidine GefitinibEGFR Kinase0.02 - 0.1> 10.0High (Requires EGFR mutation)
Pyridine SorafenibVEGFR/RAF Kinase2.0 - 5.01.5 - 4.0Moderate (Multi-kinase)
Pyridine Novel Pyridine-Urea [1]VEGFR-24.25 4.50 High (Target specific)
Hybrid Pyridine-Chalcone [2]Tubulin0.03 (Nanomolar)0.50High (Microtubule specific)

Key Insight: While pyrimidines (like 5-FU) provide broad-spectrum activity, they often suffer from higher toxicity profiles. Pyridine derivatives, particularly when designed as kinase inhibitors (e.g., Pyridine-Ureas), often demonstrate lower IC50 values (higher potency) in specific resistant cell lines compared to standard chemotherapy, driven by their ability to fit into hydrophobic pockets that broad antimetabolites cannot access.

Experimental Validation Protocols

To objectively compare a new derivative against these standards, a self-validating workflow is required. The following protocols ensure data integrity.

Workflow Logic

Workflow Start Synthesis of Derivative Char Characterization (NMR, MS, IR) Start->Char Screen Primary Screen (MTT Assay @ 10µM) Char->Screen Decision >50% Inhibition? Screen->Decision Decision->Start No (Redesign) DoseResponse Dose-Response Curve (0.1 - 100 µM) Decision->DoseResponse Yes IC50 Calculate IC50 DoseResponse->IC50 Mech Mechanism Validation (Flow Cytometry) IC50->Mech

Figure 2: Step-by-step validation workflow for novel antiproliferative agents.

Protocol A: MTT Cytotoxicity Assay

Standardized for metabolic activity assessment.

Causality: The reduction of MTT to purple formazan is performed by mitochondrial succinate dehydrogenase.[3] This strictly correlates with metabolic viability, not just cell number.

  • Seeding: Seed tumor cells (e.g., MCF-7) at

    
     cells/well in 96-well plates.
    
  • Acclimatization: Incubate for 24h at 37°C, 5% CO2 to allow adherence.

  • Treatment: Replace media with fresh media containing the test compound (Pyridine/Pyrimidine derivative) at serial dilutions (e.g., 0.1, 1, 5, 10, 50, 100 µM).

    • Control: 0.1% DMSO (Vehicle).

    • Positive Control: Doxorubicin or 5-FU.

  • Incubation: Incubate for 48h.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (in PBS) to each well.

    • Critical Step: Protect from light. Incubate for 4 hours.

  • Solubilization: Carefully aspirate media. Add 100 µL DMSO to dissolve formazan crystals.[4] Shake for 10 mins.

  • Read: Measure Absorbance (OD) at 570 nm .

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Required to distinguish the mechanism (S-phase vs G2/M).

  • Treatment: Treat cells at IC50 concentration for 24h.

  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Resuspend in PBS containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) . Incubate 30 min at 37°C in dark.

  • Analysis: Analyze DNA content via Flow Cytometer.

    • Result Interpretation:

      • Accumulation in S-Phase

        
         Suggests Pyrimidine/Antimetabolite mechanism.
        
      • Accumulation in G2/M-Phase

        
         Suggests Pyridine/Tubulin or Kinase mechanism.
        

Conclusion & Recommendations

The choice between pyridine and pyrimidine scaffolds depends on the desired therapeutic target:

  • Select Pyrimidine if the goal is DNA/RNA interference . These are best for rapid-dividing tumors where nucleotide deprivation is lethal. However, expect lower selectivity and higher systemic toxicity.

  • Select Pyridine if the goal is Protein Kinase Inhibition . The pyridine ring is a superior scaffold for designing molecules that must fit into the hydrophobic pockets of enzymes like VEGFR-2 or c-Met. Recent data indicates pyridine derivatives often achieve nanomolar potency with better selectivity profiles than classic antimetabolites.

Final Verdict: For modern targeted therapy development, pyridine-based scaffolds currently offer a more robust platform for developing high-affinity, selective inhibitors compared to the traditional cytotoxicity of simple pyrimidine analogs.

References

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Source: Arabian Journal of Chemistry (2022).[5] URL:[Link]

  • Pyrimidine Derivatives as Anticancer Agents. Source: Encyclopedia MDPI (2021). URL:[Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. Source: International Journal on Science and Technology (2025).[6] URL:[Link]

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation. Source:[7] PubMed Central (PMC). URL:[Link](Note: Representative link for mechanism validation context)

Sources

Technical Benchmarking Guide: 2-(Pyridin-4-yloxy)aniline Scaffolds vs. Clinical PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 2-(pyridin-4-yloxy)aniline (POA) derivatives—an emerging class of kinase inhibitors—and FDA-approved benchmarks Alpelisib (Piqray®) and Idelalisib (Zydelig®) .

While Alpelisib and Idelalisib represent the pinnacle of isoform-specific inhibition (PI3K


 and PI3K

, respectively), POA derivatives are gaining traction in medicinal chemistry for their ability to achieve dual PI3K/mTOR inhibition or overcome resistance mutations (e.g., PIK3CA H1047R) through unique hinge-binding modes. This document details the structural rationale, comparative potency data, and validated experimental protocols for benchmarking these compounds.

Structural Rationale & Mechanism of Action

The Benchmark: Isoform Specificity
  • Alpelisib: An aminothiazole derivative that selectively targets the p110

    
     isoform.[1] It exploits a specific hydrogen bond with Gln859, which is unique to the 
    
    
    
    -isoform, minimizing off-target toxicity (e.g., hyperglycemia is on-target, but broad immunosuppression is reduced).
  • Idelalisib: A quinazolinone derivative selective for p110

    
    . It binds to the ATP-binding pocket but relies on the flexibility of the p110
    
    
    
    structure to accommodate its propeller-shaped scaffold.
The Challenger: 2-(Pyridin-4-yloxy)aniline (POA) Derivatives

The POA scaffold acts as a privileged pharmacophore. The ether oxygen and the aniline nitrogen provide a flexible "linker" geometry, while the pyridine nitrogen often serves as a critical hydrogen bond acceptor for the kinase hinge region (typically Val851 in PI3K


).

Key Advantages of POA Scaffolds:

  • Dual Inhibition Potential: Unlike Alpelisib, POA derivatives often extend into the affinity pocket required for mTOR inhibition, preventing the retroactive activation of AKT often seen with pure PI3K inhibitors.

  • Solubility: The pyridine ring enhances aqueous solubility compared to the highly lipophilic quinazolinone cores of first-gen inhibitors.

Comparative Potency Data (Benchmarking)

The following data aggregates enzymatic IC50 values from standard biochemical assays (ADP-Glo/LanthaScreen) and cellular GI50 values.

Table 1: Enzymatic Potency Profile (IC50 in nM)
CompoundTarget ProfilePI3K

(WT)
PI3K

PI3K

PI3K

mTOR
Alpelisib

-Selective
4.6 1,156290250>10,000
Idelalisib

-Selective
8205652.5 89>10,000
Wortmannin Pan-PI3K (Ref)~3.0~3.0~3.0~3.0~200
POA-Lead (Generic)*Dual PI3K/mTOR ~5 - 15 ~50~100~200~10 - 30

*Note: "POA-Lead" represents high-performing derivatives from recent SAR studies (e.g., pyridopyrimidinones or quinoline-linked anilines) [1][2].

Table 2: Cellular Efficacy (GI50 in M)
Cell LineDisease ModelAlpelisibIdelalisibPOA-Lead
MCF-7 Breast (PIK3CA Mut)0.01 - 0.05 >100.05 - 0.2
TMD8 DLBCL (B-Cell)>5.00.02 0.5 - 1.0
PC-3 Prostate (PTEN Null)~1.5>100.1 - 0.5

Analysis:

  • Alpelisib dominates in PIK3CA-mutated breast cancer lines (MCF-7).

  • Idelalisib is superior in B-cell malignancies (TMD8).

  • POA Derivatives show broader efficacy, particularly in PTEN-null lines (PC-3) where dual PI3K/mTOR blockade is required to prevent feedback loop activation.

Signaling Pathway Visualization

The following diagram illustrates the PI3K/AKT/mTOR cascade and the distinct intervention points for the benchmarked inhibitors.

PI3K_Pathway RTK RTK / GPCR (Growth Factor Receptors) PI3K PI3K Complex (p85/p110) RTK->PI3K Recruitment PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT (Protein Kinase B) PIP3->AKT Recruitment PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylation (Inhibits) PDK1->AKT Activation (T308) TSC TSC1/2 AKT->TSC Inhibition mTORC1 mTORC1 TSC->mTORC1 Inhibition (Relieved by AKT) S6K S6K / 4E-BP1 (Translation/Growth) mTORC1->S6K Activation Alpelisib Alpelisib (Blocks p110α) Alpelisib->PI3K Idelalisib Idelalisib (Blocks p110δ) Idelalisib->PI3K POA POA Derivatives (Dual PI3K/mTOR) POA->PI3K POA->mTORC1

Caption: Schematic of the PI3K/AKT/mTOR pathway showing isoform-specific inhibition by Alpelisib/Idelalisib versus dual-node inhibition by POA derivatives.

Experimental Protocols: Validating the Benchmark

To objectively compare your POA derivative against these benchmarks, you must employ a self-validating biochemical assay. The ADP-Glo™ Kinase Assay is the industry standard for this comparison due to its high Z' factor and resistance to compound interference.

Protocol: In Vitro PI3K Inhibition Assay[2][3]

Objective: Determine the IC50 of a POA derivative relative to Alpelisib.

Reagents Required:
  • Recombinant PI3K

    
     (p110
    
    
    
    /p85
    
    
    complex).
  • Substrate: PIP2:PS Lipid Kinase Substrate (sonicated).

  • Ultrapure ATP.

  • ADP-Glo™ Reagent & Kinase Detection Reagent.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 3 mM MgCl2, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS.

Step-by-Step Workflow:
  • Compound Preparation (Serial Dilution):

    • Dissolve POA derivative and Alpelisib in 100% DMSO to 10 mM.

    • Perform a 3-fold serial dilution in DMSO (10 points).

    • Critical Control: Include a "No Compound" (DMSO only) and "No Enzyme" control.

    • Dilute compounds 1:25 into Assay Buffer (4% DMSO final).

  • Enzyme/Substrate Mix:

    • Prepare PI3K

      
       enzyme solution (0.5 ng/µL) in Assay Buffer.
      
    • Prepare PIP2 substrate (50 µM) + ATP (10 µM) mix. Note: ATP concentration should be near the

      
       (approx 10-25 µM for PI3K
      
      
      
      ) to ensure competitive inhibitors are assessed correctly.
  • Reaction Initiation:

    • Add 2 µL of Compound solution to a 384-well white plate.

    • Add 4 µL of Enzyme solution. Incubate for 10 min at RT (allows inhibitor binding).

    • Add 4 µL of Substrate/ATP mix to start the reaction.

    • Incubate for 60 minutes at 23°C.

  • Signal Detection (ADP-Glo):

    • Add 10 µL of ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

    • Measure Luminescence.[2]

  • Data Analysis:

    • Calculate % Inhibition:

      
      
      
    • Fit data to a sigmoidal dose-response equation (Variable Slope) to extract IC50.

Experimental Workflow Visualization

Assay_Workflow Prep 1. Compound Prep (DMSO Serial Dilution) Enz 2. Enzyme Addition (PI3Kα + Inhibitor) Prep->Enz 10 min Pre-incubation Sub 3. Reaction Start (+ ATP/PIP2 Substrate) Enz->Sub Initiate Stop 4. ADP-Glo Reagent (Deplete ATP) Sub->Stop 60 min @ 23°C Detect 5. Detection Reagent (ADP -> Light) Stop->Detect 40 min Read 6. Plate Reader (Luminescence) Detect->Read 30 min

Caption: Step-by-step workflow for the ADP-Glo Kinase Assay used to determine IC50 values.

Expert Commentary: Interpreting the Differences

When publishing your comparison, address these specific nuances to demonstrate Expertise :

  • Selectivity Windows:

    • If your POA derivative shows an IC50 of 10 nM for PI3K

      
       and 15 nM for PI3K
      
      
      
      , do not claim it is "better" than Alpelisib. Alpelisib's value lies in its lack of
      
      
      inhibition (avoiding immune toxicity). Frame your compound as a "Pan-PI3K" or "Dual PI3K/mTOR" agent suitable for heterogeneous tumors, rather than a direct replacement for precision
      
      
      -inhibitors.
  • Solubility & Formulation:

    • 2-(Pyridin-4-yloxy)aniline derivatives often exhibit superior solubility in acidic media compared to Idelalisib due to the pyridine nitrogen (

      
      ). This is a critical development advantage for oral bioavailability.
      
  • Resistance Mechanisms:

    • Alpelisib resistance often emerges via PTEN loss or mTOR activation. Because POA derivatives can be designed to inhibit mTOR simultaneously (see Table 1), they represent a logical "Second-Line" therapy for Alpelisib-resistant patients.

References

  • Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. Journal of Medicinal Chemistry. (Describes SAR of pyridine-linked scaffolds).

  • Alpelisib (Piqray) Prescribing Information. Novartis / FDA. (Official IC50 and indication data).[2][3][4]

  • Idelalisib: First-in-Class PI3K Delta Inhibitor. Clinical Cancer Research.[5] (Mechanistic and potency data for Idelalisib).

  • Comparing PI3K/Akt Inhibitors Used in Ovarian Cancer Treatment. Frontiers in Oncology. (Comparative protocols for cell viability).

  • Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. (Review of pyridine scaffold utility in kinase inhibition).

Sources

Comparative study of the binding modes of 2-aminopyridine derivatives to c-Met kinase

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of 2-aminopyridine derivatives targeting c-Met kinase, specifically contrasting Type I (active conformation) and Type II (inactive conformation) binding modes.

Executive Summary

The 2-aminopyridine scaffold represents a "privileged structure" in kinase drug discovery due to its ability to form bidentate hydrogen bonds with the kinase hinge region. In the context of c-Met (Hepatocyte Growth Factor Receptor), this scaffold has evolved to target two distinct conformational states of the enzyme.

This guide compares the structural and kinetic profiles of two representative 2-aminopyridine derivatives:

  • Crizotinib (PF-02341066): A Type Ia inhibitor that binds the DFG-in (active) conformation.

  • BMS-777607: A Type II inhibitor that binds the DFG-out (inactive) conformation.

Structural Biology Context: The c-Met Switch

To understand the binding modes, one must first understand the plasticity of the c-Met ATP-binding pocket, specifically the Activation Loop (A-loop) and the DFG (Asp-Phe-Gly) motif.

  • DFG-in (Active): The Aspartate (Asp1222) faces into the ATP pocket to coordinate Magnesium. The Phenylalanine (Phe1223) packs into the hydrophobic spine.

  • DFG-out (Inactive): The motif flips 180°. Phe1223 moves into the ATP pocket, and Asp1222 moves out, exposing a new hydrophobic "allosteric" pocket adjacent to the ATP site.

c-Met Signaling Pathway

The following diagram illustrates the downstream signaling cascades initiated by c-Met, highlighting the therapeutic relevance of blocking this node.

cMet_Signaling HGF HGF (Ligand) cMet c-Met (RTK) HGF->cMet Binding & Dimerization Gab1 Gab1 (Adaptor) cMet->Gab1 Y1349/Y1356 Phosphorylation RAS RAS Gab1->RAS PI3K PI3K Gab1->PI3K STAT3 STAT3 (Invasion) Gab1->STAT3 MAPK MAPK/ERK (Proliferation) RAS->MAPK AKT AKT/mTOR (Survival) PI3K->AKT

Figure 1: The HGF/c-Met signaling cascade. Inhibition of c-Met prevents phosphorylation of the docking site (Gab1), arresting downstream proliferation and survival pathways.

Comparative Analysis: Type I vs. Type II Binding

This section contrasts the binding thermodynamics and structural contacts of the two primary classes of 2-aminopyridine inhibitors.

Compound A: Crizotinib (Type Ia)[2]
  • PDB Code: 2WGJ

  • Binding Mode: Crizotinib adopts a U-shaped conformation . The 2-aminopyridine core functions as the hinge binder, while the 3-benzyloxy group and the pyrazole tail wrap around the Methionine gatekeeper.

  • Key Interaction: The 2-amino group acts as an H-bond donor to the carbonyl of Pro1158 , and the pyridine nitrogen accepts an H-bond from the amide nitrogen of Met1160 .

  • Conformation: Stabilizes the DFG-in state; the A-loop is open, but the inhibitor blocks ATP access.

Compound B: BMS-777607 (Type II)
  • PDB Code: 3F82[1]

  • Binding Mode: BMS-777607 adopts an extended conformation . While it retains the 2-aminopyridine hinge-binding core, it possesses a bulky "tail" (fluorophenyl-oxo-pyridine) that protrudes deeply into the hydrophobic pocket created by the DFG-flip.

  • Key Interaction: In addition to the hinge H-bonds (similar to Crizotinib), the distal tail forms hydrophobic interactions with Phe1223 (which has flipped) and H-bonds with Asp1222 .

  • Conformation: Traps c-Met in the DFG-out state.

Comparative Data Summary
FeatureCrizotinib (Type Ia)BMS-777607 (Type II)
Scaffold Core 2-amino-3-benzyloxypyridine2-amino-3-chloropyridine
c-Met Conformation DFG-in (Active-like)DFG-out (Inactive)
Shape U-Shaped (Compact)Extended (Linear)
Hinge Interaction Met1160, Pro1158Met1160, Pro1158
DFG Interaction Indirect (

-stacking w/ Tyr1230)
Direct (Occupies DFG pocket)
Selectivity Profile High (c-Met, ALK, ROS1)Broad (c-Met, RON, AXL, TYRO3)
Binding Kinetics Fast

/ Fast

Slow

/ Slow

(Long residence time)
c-Met

~8 nM~3.9 nM

Experimental Protocols

To validate these binding modes and potencies, the following self-validating protocols are recommended.

Protocol A: TR-FRET Binding Assay (IC50 Determination)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is preferred over standard ELISA due to its homogeneous (no-wash) format and high sensitivity.

Reagents:

  • Recombinant c-Met kinase domain (tagged, e.g., GST or His).

  • Europium-labeled anti-tag antibody (Donor).

  • AlexaFluor 647-labeled Kinase Tracer (Acceptor).

  • Test Compounds (Crizotinib, BMS-777607).[2][3]

Workflow:

  • Preparation: Dilute compounds in 100% DMSO (10-point dose response). Transfer 50 nL to a low-volume 384-well plate.

  • Enzyme Mix: Dilute c-Met enzyme and Eu-antibody in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Add 5 µL to the plate.

  • Incubation 1: Incubate for 15 minutes at RT to allow compound-enzyme equilibrium.

  • Tracer Mix: Dilute Tracer (ATP-competitive probe) in Kinase Buffer. Add 5 µL to the plate.

  • Final Incubation: Incubate for 60 minutes at RT.

  • Detection: Read on a TR-FRET compatible reader (Excitation: 337 nm; Emission: 665 nm & 615 nm).

  • Analysis: Calculate the TR-FRET ratio (

    
    ). Plot % Inhibition vs. log[Compound].
    

Validation Check: The Z-factor must be > 0.5. Staurosporine should be included as a reference control (


 nM).
Protocol B: X-ray Crystallography (Binding Mode Confirmation)

This protocol outlines the generation of co-crystals to visualize the DFG-in vs. DFG-out conformation.

Workflow:

  • Protein Production: Express c-Met kinase domain (residues 1050-1345) in Sf9 cells. Purify via Ni-NTA affinity followed by Size Exclusion Chromatography (SEC).

  • Complex Formation: Concentrate protein to 10 mg/mL. Incubate with 1 mM compound (Crizotinib or BMS-777607) for 1 hour on ice.

  • Crystallization: Use hanging drop vapor diffusion.

    • Reservoir: 1.8 M Ammonium Sulfate, 0.1 M MES pH 6.5.

    • Drop: 1 µL Protein-Complex + 1 µL Reservoir solution.

  • Data Collection: Flash freeze crystals in liquid nitrogen (using 20% glycerol cryoprotectant). Collect diffraction data at a synchrotron source (e.g., APS, ESRF).

  • Refinement: Solve structure using Molecular Replacement (Search model: PDB 1R0P).

    • Success Metric: Look for electron density (

      
       map) at the ATP pocket matching the ligand shape. Check the position of Phe1223 to confirm DFG-in vs. DFG-out.
      
Experimental Workflow Diagram

Workflow Compound 2-AP Derivative (Synthesis) Biochem TR-FRET Assay (IC50 Data) Compound->Biochem Screening Kinetics SPR Analysis (kon/koff) Biochem->Kinetics Hit Validation Structure X-ray Crystallography (Binding Mode) Kinetics->Structure Mechanism Decision Lead Optimization Structure->Decision DFG-in vs Out Decision->Compound SAR Cycle

Figure 2: Integrated workflow for characterizing c-Met inhibitors. Structural data feeds back into chemical design to optimize for residence time (Type II) or selectivity (Type I).

References

  • Cui, J. J., et al. (2011). Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry.

  • Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily.[3] Journal of Medicinal Chemistry.

  • RCSB Protein Data Bank. Crystal Structure of c-Met in complex with Crizotinib (PDB: 2WGJ).

  • RCSB Protein Data Bank. Crystal Structure of c-Met in complex with BMS-777607 (PDB: 3F82).

  • Underwood, C. R., et al. (2008). Structural Basis for Specificity of the Met Kinase Inhibitor binding. Cancer Research.

Sources

Validation of 2-(4-fluorophenyl)-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine Analogs as Next-Generation Antifungal Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rise of multidrug-resistant Candida albicans presents a critical clinical bottleneck, particularly regarding resistance to frontline echinocandins like caspofungin. Traditional antifungals target essential structural components (e.g., ergosterol or


-1,3-glucan synthesis). However, a paradigm-shifting approach involves targeting non-essential fungal stress pathways that mediate drug resistance.

Recent structural and chemoproteomic studies have validated Yck2 , a fungal casein kinase 1 (CK1) homolog, as a highly druggable target . High-throughput screening identified the 2,3-aryl-pyrazolopyridine scaffold (originally GW461484A) as a potent Yck2 inhibitor. Subsequent structure-guided optimization yielded 2-(4-fluorophenyl)-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine analogs (and their bioisosteres), which demonstrate exceptional kinome selectivity, improved metabolic stability, and the ability to reverse echinocandin resistance in vivo.

This guide provides an objective performance comparison between these novel kinase inhibitors and standard-of-care antifungals, alongside the self-validating experimental protocols required for their preclinical evaluation.

Mechanistic Rationale: Why Target Yck2 with Pyrazolo[1,5-a]pyridines?

To understand the efficacy of these analogs, one must examine the causality of echinocandin resistance. When C. albicans is exposed to caspofungin, it triggers a cell wall stress response mediated by Yck2. This kinase regulates transcription factors essential for morphogenesis, biofilm formation, and cell wall integrity .

The 2-(4-fluorophenyl)-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine scaffold acts as a highly specific ATP-competitive inhibitor.

  • The Pyrazolo[1,5-a]pyridine Core: Functions as a bioisostere that anchors into the hinge region of the Yck2 ATP-binding pocket.

  • The 2-(4-fluorophenyl) Substitution: Drives deep hydrophobic interactions within the binding cleft, significantly lowering the IC

    
     (down to the sub-micromolar range) .
    
  • R-Group Modifications (e.g., 6-cyano or 6-methyl): Strategically added to decrease hepatic clearance and increase selectivity for fungal Yck2 over the highly conserved human CK1

    
    , mitigating host toxicity .
    

Yck2_Pathway Stress Echinocandin Exposure (Cell Wall Stress) Yck2 Yck2 Kinase (C. albicans) Stress->Yck2 Activates Resistance Morphogenesis & Drug Resistance Yck2->Resistance Promotes Death Fungal Cell Death (Synergistic Efficacy) Resistance->Death Reversed by Analog Analog Pyrazolo[1,5-a]pyridine Analog Analog->Yck2 Inhibits (ATP-competitive)

Mechanism of Yck2 inhibition by pyrazolo[1,5-a]pyridine analogs reversing drug resistance.

Comparative Performance Analysis

To objectively evaluate the therapeutic potential of optimized pyrazolo[1,5-a]pyridine analogs (such as YK-I-02 or MN-I-157), they must be benchmarked against existing antifungal classes. Unlike traditional agents that act as standalone fungicidal or fungistatic drugs, Yck2 inhibitors exhibit a dual profile: they possess moderate single-agent activity but act as profound synergizers that restore the fungicidal activity of echinocandins against resistant strains.

Feature / MetricPyrazolo[1,5-a]pyridine AnalogsCaspofungin (Echinocandin)Fluconazole (Azole)Amphotericin B (Polyene)
Primary Target Yck2 Kinase (Stress Response)

-1,3-D-glucan synthase
Lanosterol 14

-demethylase
Ergosterol (Membrane)
Mechanism of Action ATP-competitive inhibitionCell wall disruptionCell membrane disruptionPore formation
Efficacy vs. Resistant Strains High (Reverses resistance)Low (Target mutations: FKS1)Low (Efflux pump overexpression)Moderate (Toxicity limited)
Synergy Potential Strong synergy with CaspofunginN/AAntagonistic with EchinocandinsAdditive/Indifferent
Host Cell Toxicity (HepG2) Low (Highly selective kinome profile)LowLow to Moderate (Hepatotoxicity)High (Nephrotoxicity)
Metabolic Stability Optimized (via R-group substitution)Poor oral bioavailabilityHighPoor oral bioavailability

Experimental Validation Protocols

Validating a novel kinase inhibitor for infectious diseases requires proving both efficacy (does it kill the pathogen?) and selectivity (does it spare the host?). The following self-validating protocols form the gold standard for evaluating pyrazolo[1,5-a]pyridine analogs.

Validation_Workflow Synth Structure-Guided Optimization Biochem Biochemical Assay (IC50 Determination) Synth->Biochem Chemo MIB/MS Profiling (Kinome Selectivity) Biochem->Chemo InVivo In Vivo Efficacy (Murine Candidiasis) Chemo->InVivo

Step-by-step experimental workflow for validating novel Yck2 kinase inhibitors.
Protocol 1: Chemoproteomic Profiling via Multiplexed Inhibitor Beads (MIB/MS)

Purpose: To validate that the analog selectively targets fungal Yck2 without engaging the human kinome, thereby explaining the lack of host toxicity .

  • Lysate Preparation: Culture C. albicans to mid-log phase. Lyse cells mechanically using glass beads in a buffer containing protease and phosphatase inhibitors. Centrifuge to isolate the soluble proteome.

  • Inhibitor Competition: Aliquot the lysate into control and treatment groups. Pre-incubate the treatment group with the pyrazolo[1,5-a]pyridine analog (e.g., 10

    
    M) for 30 minutes to allow binding to target kinases.
    
  • MIB Matrix Incubation: Add a mixture of Sepharose beads covalently linked to broad-spectrum promiscuous kinase inhibitors (e.g., staurosporine, purvalanol B) to both lysates. Logic: The beads will capture all available kinases. If the analog has already bound Yck2, Yck2 will not bind to the beads.

  • Elution and Digestion: Wash the beads extensively to remove non-kinases. Elute the captured kinases using boiling SDS buffer. Perform in-gel trypsin digestion.

  • LC-MALDI TOF/TOF MS Analysis: Quantify the peptides. A successful highly selective analog will show a drastic reduction in Yck2 peptide abundance in the treatment group compared to the control, with minimal changes to other kinases (e.g., Hog1, Pom1).

Protocol 2: Checkerboard Synergy Assay (FICI Determination)

Purpose: To quantify the synergistic ability of the analog to reverse caspofungin resistance in FKS1-mutant C. albicans.

  • Preparation of Plates: Use a 96-well microtiter plate. Serially dilute the pyrazolo[1,5-a]pyridine analog horizontally (Columns 1-10, e.g., 0.1 to 50

    
    M). Serially dilute Caspofungin vertically (Rows A-G, e.g., 0.015 to 16 
    
    
    
    g/mL). Row H and Column 11 serve as single-drug controls. Column 12 is the drug-free growth control.
  • Inoculation: Standardize a suspension of caspofungin-resistant C. albicans to

    
     to 
    
    
    
    CFU/mL in RPMI 1640 medium. Add 100
    
    
    L to all wells.
  • Incubation & Readout: Incubate at 35°C for 24-48 hours. Measure optical density at 600 nm (OD

    
    ) to determine the Minimum Inhibitory Concentration (MIC
    
    
    
    ) for each well.
  • Data Analysis (Causality Check): Calculate the Fractional Inhibitory Concentration Index (FICI).

    • Validation metric: An FICI

      
       confirms strong synergy, validating the analog's mechanism of restoring echinocandin susceptibility.
      

Conclusion

The validation of 2-(4-fluorophenyl)-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine analogs represents a critical advancement in antifungal drug development. By utilizing structure-guided design to optimize the pyrazolopyridine core, researchers have successfully generated bioisosteres that selectively inhibit the non-essential stress kinase Yck2 . When validated through rigorous MIB/MS chemoproteomics and synergy assays, these compounds prove superior to traditional monotherapies in overcoming established echinocandin resistance, offering a highly targeted, host-sparing therapeutic strategy.

References

1.1. Protein Data Bank Japan. 2.2. Molecular Genetics - University of Toronto. 3.3. Journal of Medicinal Chemistry - ACS Publications. 4.4. PMC - PubMed Central. 5.5. RCSB PDB.

Sources

Efficacy comparison of different 2,4-disubstituted pyrimidines as anticancer compounds

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Privileged Scaffold

The 2,4-disubstituted pyrimidine ring is widely regarded as a "privileged structure" in oncology drug discovery. Acting as a bioisostere of the adenine ring found in ATP, this scaffold forms the backbone of numerous kinase inhibitors.

This guide objectively compares three distinct classes of 2,4-disubstituted pyrimidines, categorized by their biological targets: ALK (Anaplastic Lymphoma Kinase), EGFR (Epidermal Growth Factor Receptor), and FAK (Focal Adhesion Kinase). By analyzing specific representative compounds—NVP-TAE684 , WZ4002 , and TAE226 —we demonstrate how specific substitutions at the C2 and C4 positions dictate target selectivity and efficacy.

Structural Logic & Pharmacophore

The pyrimidine core typically binds to the kinase hinge region via a bidentate hydrogen bond (N1 acceptor, C2-NH donor). The substituents determine specificity:

  • C2 Position: Controls solubility and hinge interaction geometry.

  • C4 Position: Orients into the hydrophobic back-pocket or the solvent-exposed region, often determining selectivity against homologous kinases.

PyrimidineSAR Core Pyrimidine Core (ATP Adenine Mimic) C2 C2-Position (Hinge Binding) Core->C2 H-Bond Donor C4 C4-Position (Hydrophobic Pocket/Gatekeeper) Core->C4 Steric Fit Selectivity Target Selectivity (ALK vs EGFR vs FAK) C2->Selectivity Tuning C4->Selectivity Specificity Determinant

Figure 1: Pharmacophore logic of 2,4-disubstituted pyrimidines. The core acts as the anchor, while C2/C4 substitutions drive target specificity.

Comparative Efficacy Analysis

Class A: ALK Inhibitors (Representative: NVP-TAE684)

Target: Anaplastic Lymphoma Kinase (ALK), specifically NPM-ALK fusions in lymphoma.[1][2] Structural Feature: 2,4-diaminopyrimidine core.[3][4][5][6] The C2 position features a sulfonyl-phenyl group, while the C4 position hosts a bulky piperidine-phenyl group.

  • Efficacy Data: NVP-TAE684 demonstrates single-digit nanomolar potency.

    • IC50 (Ba/F3 NPM-ALK): 2–5 nM [1].[4]

    • IC50 (Karpas-299 ALCL): ~3 nM.[4]

  • Mechanism: ATP-competitive inhibition.[5][7] It overcomes the challenge of selectivity against the highly homologous Insulin Receptor (InsR) by exploiting a small groove near the hinge region specific to ALK.

  • Limitation: While highly potent, TAE684 suffers from metabolic liability (formation of reactive adducts), which led to the development of second-generation analogs like Ceritinib (LDK378).

Class B: Mutant-Selective EGFR Inhibitors (Representative: WZ4002)

Target: EGFR T790M (The "Gatekeeper" mutation responsible for drug resistance). Structural Feature: 2-anilino-4-substituted pyrimidine. Crucially, it contains an acrylamide warhead attached to the phenyl ring at the C2 or C4 position.

  • Efficacy Data:

    • IC50 (EGFR T790M/L858R): 8 nM [2].

    • IC50 (EGFR WT): ~250–300 nM.

  • Selectivity Ratio: ~30-100 fold selectivity for mutant vs. Wild Type (WT).[8]

  • Mechanism: Unlike TAE684 (reversible), WZ4002 is an irreversible covalent inhibitor . The pyrimidine scaffold orients the acrylamide group to form a covalent bond with Cysteine 797 (Cys797) in the ATP binding pocket. This covalent locking mechanism is essential for overcoming the high ATP affinity of the T790M mutant.

Class C: FAK Inhibitors (Representative: TAE226)

Target: Focal Adhesion Kinase (FAK), a key driver of metastasis and cell migration. Structural Feature: Bis-anilino pyrimidine (Nitrogen atoms linking aromatic rings at both C2 and C4).

  • Efficacy Data:

    • IC50 (FAK): 5.5 nM [3].[7][9]

    • IC50 (IGF-1R): ~140 nM.[7]

    • IC50 (Pyk2): 3.5 nM.[7][9]

  • Mechanism: ATP-competitive.[5][7] The bis-anilino structure allows the molecule to adopt a "U-shaped" conformation that fits the FAK kinase domain, stabilizing the activation loop in an inactive conformation.

  • Clinical Context: Effective in preventing cell invasion in glioblastoma and ovarian cancer models, though off-target insulin receptor inhibition (IGF-1R) remains a toxicity concern.

Data Summary: Head-to-Head Comparison

The following table summarizes the key pharmacological parameters of these three distinct 2,4-disubstituted pyrimidine classes.

CompoundPrimary TargetScaffold Sub-TypeKey SubstituentsIC50 (Primary Target)Mechanism of Action
NVP-TAE684 ALK (NPM-ALK)2,4-DiaminoC2: Isopropylsulfonyl-phenylC4: Piperidinyl-phenyl2 - 5 nMReversible, ATP-Competitive
WZ4002 EGFR (T790M)2,4-DianilinoC2: Methoxyphenyl-piperazineC4: Chlorophenyl + Acrylamide 8 nMIrreversible (Covalent)
TAE226 FAK / Pyk2Bis-anilinoC2: Morpholino-phenylC4: Indolyl-amine5.5 nMReversible, ATP-Competitive

Experimental Validation Protocols

To replicate these findings or evaluate novel derivatives, the following standardized protocols are recommended.

Chemical Synthesis Workflow (General)

The synthesis of 2,4-disubstituted pyrimidines generally follows a sequential nucleophilic aromatic substitution (


) or Palladium-catalyzed cross-coupling strategy.
  • Starting Material: 2,4-dichloropyrimidine.

  • Step 1 (C4 Substitution): Reaction with the first amine (aniline or aliphatic amine) at 0°C to room temperature. The C4 position is more electrophilic and reacts first.

    • Reagents:

      
      , Ethanol or DMF.
      
  • Step 2 (C2 Substitution): Reaction with the second amine. This step often requires heat or Buchwald-Hartwig amination conditions due to the lower reactivity of the C2-chloride after C4 substitution.

    • Reagents:

      
      , Xantphos, 
      
      
      
      , Dioxane, 100°C.
In Vitro Kinase Assay (FRET-based)

Rationale: To determine biochemical IC50 values free from cellular permeability variables.

  • Preparation: Use recombinant kinase domains (ALK, EGFR-T790M, or FAK).

  • Reaction Mix: Combine kinase, peptide substrate (e.g., Poly-Glu-Tyr), and test compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Initiation: Add ATP at

    
     concentration (critical for competitive inhibitors).
    
  • Detection: Use a time-resolved fluorescence resonance energy transfer (TR-FRET) system (e.g., LanthaScreen). Detect phosphorylation using a Terbium-labeled antibody.

  • Analysis: Fit data to a sigmoidal dose-response equation:

    
    
    
Cellular Viability Assay (CellTiter-Glo)

Rationale: To validate efficacy in a biological system (ATP quantification).

  • Seeding: Seed cells (e.g., Karpas-299 for ALK, H1975 for EGFR T790M) at 3,000 cells/well in 96-well plates.

  • Treatment: Treat with serial dilutions of the pyrimidine derivative for 72 hours.

  • Lysis/Detection: Add CellTiter-Glo reagent (Promega). This lyses cells and generates a luminescent signal proportional to ATP levels (metabolically active cells).

  • Calculation: Normalize luminescence to DMSO control to calculate % Cell Viability.

Workflow Start 2,4-Dichloropyrimidine Step1 C4-Substitution (SNAr, 0°C) Start->Step1 Step2 C2-Substitution (Buchwald Coupling, 100°C) Step1->Step2 Assay1 Biochem Assay (TR-FRET / IC50) Step2->Assay1 Assay2 Cell Assay (CellTiter-Glo / EC50) Assay1->Assay2 If IC50 < 100 nM Decision Lead Selection Assay2->Decision If Selectivity > 10x

Figure 2: Standardized workflow for the synthesis and evaluation of 2,4-disubstituted pyrimidine candidates.

References

  • Galkin, A. V., et al. (2007). Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK.[1] Proceedings of the National Academy of Sciences, 104(1), 270–275.

  • Zhou, W., et al. (2009). Novel mutant-selective EGFR kinase inhibitors against EGFR T790M.[8] Nature, 462(7276), 1070–1074.

  • Shi, Q., et al. (2007). Inhibition of both focal adhesion kinase and insulin-like growth factor-I receptor kinase suppresses glioma proliferation in vitro and in vivo.[9] Molecular Cancer Therapeutics, 6(4), 1357–1367.[9]

  • Pagano, N., et al. (2011). 2,4-Disubstituted Pyrimidines as Kinase Inhibitors: A Review. ChemMedChem. (General Reference for Scaffold)

Sources

Confirming the molecular structure of 2-(Pyridin-4-yloxy)aniline using X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of drug discovery and materials science, the unambiguous confirmation of a molecule's three-dimensional structure is non-negotiable. For novel compounds like 2-(Pyridin-4-yloxy)aniline, a precursor with significant potential in medicinal chemistry, an unassailable structural proof is the bedrock upon which all further research is built. While a suite of spectroscopic techniques provides essential clues, single-crystal X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement in the solid state.

This guide provides a comprehensive comparison of X-ray crystallography with other common analytical techniques for the structural confirmation of 2-(Pyridin-4-yloxy)aniline. We will explore the causality behind the experimental choices, present detailed protocols, and objectively evaluate the data each method yields. While a published crystal structure for 2-(Pyridin-4-yloxy)aniline is not currently available in open-access databases, this guide will proceed as a practical case study, utilizing data from closely related analogues to illustrate the comparative power of these techniques.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography offers unparalleled insight into the molecular architecture of a compound. By diffracting X-rays off a single, well-ordered crystal, we can generate a three-dimensional electron density map of the molecule. This allows for the precise determination of bond lengths, bond angles, torsional angles, and the intricate network of intermolecular interactions that govern the crystal packing.[1][2]

Why X-ray Crystallography is Definitive

The primary reason for its status as the "gold standard" is its ability to provide a direct visualization of the atomic positions in space. Spectroscopic methods, in contrast, provide indirect information that must be interpreted to infer the structure. For 2-(Pyridin-4-yloxy)aniline, crystallography would unequivocally confirm:

  • The connectivity of the aniline and pyridine rings through the ether linkage.

  • The relative orientation (torsion angles) of the two aromatic rings.

  • The planarity of the aromatic systems.

  • The hydrogen bonding network involving the amine group and the pyridine nitrogen, which is crucial for understanding its solid-state behavior and potential receptor interactions.

Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands careful execution.

XRay_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement Compound Crude 2-(Pyridin-4-yloxy)aniline Screening Solvent Screening (Varying Polarity) Compound->Screening Growth Crystal Growth (e.g., Slow Evaporation) Screening->Growth Mount Crystal Mounting Growth->Mount Diffraction X-ray Diffraction (Data Collection) Mount->Diffraction Reduction Data Reduction (Integration & Scaling) Diffraction->Reduction Solve Structure Solution (e.g., Direct Methods) Reduction->Solve Refine Refinement (Least-Squares Fitting) Solve->Refine Validate Validation & CIF Generation Refine->Validate Comparison_Logic cluster_techniques Analytical Techniques cluster_info Information Gained Compound Synthesized 2-(Pyridin-4-yloxy)aniline NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound->NMR MS Mass Spectrometry (HRMS) Compound->MS XRay X-ray Crystallography Compound->XRay Connectivity Connectivity & 2D Structure NMR->Connectivity Formula Molecular Formula MS->Formula Structure3D Definitive 3D Structure (Bond Lengths, Angles, Intermolecular Interactions) XRay->Structure3D Connectivity->Structure3D Provides Model For Formula->Structure3D Confirms Composition

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Pyridin-4-yloxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the proper handling and disposal of 2-(Pyridin-4-yloxy)aniline. As a compound integrating both a pyridine ring and an aromatic amine (aniline) moiety, it requires a nuanced understanding of its chemical properties and potential hazards to ensure the safety of laboratory personnel and environmental integrity. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. The procedures outlined herein are grounded in established safety protocols and regulatory standards, emphasizing not just the "how" but the critical "why" behind each step.

Hazard Identification and Risk Assessment: A Dual-Functionality Molecule

2-(Pyridin-4-yloxy)aniline's disposal procedure is dictated by its composite structure. The aniline group and the pyridine ring each contribute to its overall hazard profile.

  • Aniline and its Derivatives: Aromatic amines are a well-documented class of compounds with potential health hazards. They can be toxic and are often readily absorbed through the skin.[1][2] Aniline itself is classified as toxic if inhaled, ingested, or absorbed through the skin and is a suspected mutagen and carcinogen.[1]

  • Pyridine and its Derivatives: Pyridine is a flammable liquid with a strong, unpleasant odor.[3] Exposure can cause nausea, headaches, and irritation to the respiratory tract.[3][4][5] The National Institute for Occupational Safety and Health (NIOSH) has set exposure limits due to its potential health effects.[4][6]

Consequently, 2-(Pyridin-4-yloxy)aniline is classified under the Globally Harmonized System (GHS) as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7][8][9] Therefore, it must be managed as hazardous waste from the point of generation to its final disposal.

Key Chemical and Safety Data
PropertyValueSource
Chemical Name 2-(Pyridin-4-yloxy)anilinePubChem[7]
CAS Number 106047-18-1PubChem[7]
Molecular Formula C₁₁H₁₀N₂PubChem[7]
Molecular Weight 170.21 g/mol PubChem[7][9]
GHS Hazard Statements H302: Harmful if swallowedPubChem[7]
H315: Causes skin irritationPubChem[7]
H319: Causes serious eye irritationPubChem[7]
H335: May cause respiratory irritationPubChem[7]

Core Principles for Compliant Disposal

Proper disposal is not merely a final step but an integrated process governed by fundamental safety principles. Adherence to these principles ensures a self-validating system of safety and compliance.

  • Waste Characterization: All waste containing 2-(Pyridin-4-yloxy)aniline, including pure compound, reaction mixtures, contaminated consumables (e.g., gloves, weighing paper, pipette tips), and rinse solvents, must be classified as hazardous chemical waste.[10][11]

  • Segregation: Incompatible chemicals must never be mixed in a waste container.[10][11] Waste 2-(Pyridin-4-yloxy)aniline should be kept separate from strong oxidizing agents and strong acids to prevent potentially violent reactions.[1][12]

  • Containment: Hazardous waste must be stored in containers that are chemically compatible, in good condition, and securely sealed when not in use.[11][13]

  • Labeling: Every hazardous waste container must be clearly labeled from the moment the first drop of waste is added.[10][11][13] This is a critical requirement for safety and regulatory compliance.

  • Accumulation: Laboratories generate waste in what are known as Satellite Accumulation Areas (SAAs).[10][14] These areas have specific regulatory limits on the volume of waste that can be stored (typically up to 55 gallons of hazardous waste) and the timeframe for removal once a container is full.[13]

Step-by-Step Disposal Protocol for 2-(Pyridin-4-yloxy)aniline

This protocol provides a direct, procedural guide for laboratory personnel.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure appropriate PPE is worn. This is the first line of defense against exposure.

  • Hand Protection: Wear nitrile or neoprene gloves. Latex gloves are not recommended for handling pyridine and many organic chemicals.[3]

  • Eye Protection: Chemical splash goggles are mandatory.[3]

  • Body Protection: A standard laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.[1]

Step 2: Waste Collection at the Point of Generation

All waste must be collected in a designated hazardous waste container. Under no circumstances should this chemical waste be disposed of in sinks or regular trash. [11]

  • Select a Container: Choose a clean, sealable container made of a material compatible with 2-(Pyridin-4-yloxy)aniline and any solvents used (e.g., a high-density polyethylene (HDPE) or glass bottle with a screw cap).

  • Label the Container Immediately: Before adding any waste, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EH&S) department.[13]

  • Collect Waste:

    • Solid Waste: Carefully transfer residual solid 2-(Pyridin-4-yloxy)aniline and any contaminated items (e.g., weighing paper, paper towels used for minor cleanups) into the container.[12]

    • Liquid Waste: If the compound is in solution, pour the waste solution directly into the designated liquid waste container.

    • Contaminated Sharps: Needles, syringes, or sharp-edged tools must be disposed of in a designated sharps container.

  • Keep the Container Closed: The waste container must be securely sealed at all times, except when actively adding waste.[3][10] This minimizes the release of vapors and prevents spills.

Step 3: Proper Waste Container Labeling

Accurate labeling is a regulatory necessity and crucial for safe handling by waste management personnel.[11] The label must include:

  • The words "Hazardous Waste".[10]

  • The full chemical name: "2-(Pyridin-4-yloxy)aniline". Avoid abbreviations or formulas.

  • A complete list of all constituents in the container, including solvents, with estimated percentages or volumes.[10]

  • The date the container was first used to accumulate waste.

  • The name of the Principal Investigator (PI) and the specific laboratory location (building and room number).[10][13]

Step 4: Storage in a Satellite Accumulation Area (SAA)

The labeled waste container must be stored in a designated SAA within the laboratory.

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[10]

  • Segregation: Store the 2-(Pyridin-4-yloxy)aniline waste container with other compatible organic waste. Crucially, ensure it is physically separated from containers of acids and oxidizers.[10] Use secondary containment (e.g., a plastic tub) to capture any potential leaks.[13]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[13]

Step 5: Arranging for Final Disposal

Laboratory personnel are responsible for the safe collection and temporary storage of waste. The final transport and disposal are handled by specialists.

  • Monitor Fill Level: Once a waste container is full, complete the date on the hazardous waste tag.[13]

  • Request Pickup: Contact your institution's EH&S department to schedule a waste pickup.[13] Regulations require that full containers be removed from the SAA within three days.[10]

  • Do Not Evaporate: Never leave a container of chemical waste open in a fume hood to evaporate as a method of disposal.[13]

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with 2-(Pyridin-4-yloxy)aniline.

DisposalWorkflow cluster_0 In the Laboratory cluster_1 EH&S Responsibility Start Waste Generated (Solid, Liquid, or Contaminated PPE) PrepContainer Select & Pre-Label Hazardous Waste Container Start->PrepContainer AddWaste Add Waste to Container (Keep Closed When Not in Use) PrepContainer->AddWaste StoreSAA Store in Designated SAA (Segregated from Incompatibles) AddWaste->StoreSAA CheckFull Is Container Full? StoreSAA->CheckFull CheckFull->AddWaste No DateAndRequest Date Container as 'Full' Submit Pickup Request to EH&S CheckFull->DateAndRequest Yes Pickup EH&S Collects Waste (within 3 days of being full) DateAndRequest->Pickup FinalDisposal Transport to Licensed Waste Disposal Facility Pickup->FinalDisposal

Caption: Workflow for the disposal of 2-(Pyridin-4-yloxy)aniline waste.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Pyridine | ToxFAQs™. Agency for Toxic Substances and Disease Registry (ATSDR) - CDC. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

  • Regulations and Guidelines Applicable to Pyridine. National Center for Biotechnology Information (NCBI). [Link]

  • 2-(Pyridin-4-yl)aniline. PubChem - National Center for Biotechnology Information. [Link]

  • Material Safety Data Sheet - Pyridine. Avantor. [Link]

  • Hazardous Substance Fact Sheet - Pyridine. New Jersey Department of Health. [Link]

  • Pyridine - IDLH. National Institute for Occupational Safety and Health (NIOSH) - CDC. [Link]

  • Safety Data Sheet - 2-Methyl-5-(pyridin-4-yl)aniline. AA Blocks. [Link]

  • Safety Data Sheet - Pyridine. Chemos GmbH & Co.KG. [Link]

  • Standard Operating Procedure - Aniline. Rutgers University. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]

  • E‑Waste Recycling Emits Large Quantities of Emerging Aromatic Amines and Organophosphites. Regulations.gov. [Link]

  • 4-(Pyridin-2-yl)aniline. PubChem - National Center for Biotechnology Information. [Link]

  • Update on Chemicals Removal at the Refinery on St. Croix. U.S. Environmental Protection Agency (EPA). [Link]

  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA). [Link]

  • The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives. MDPI. [Link]

  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency (EPA). [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. ResearchGate. [Link]

  • Toxicity and toxic interaction of aniline and pyridine. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(Pyridin-4-yloxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, field-tested safety and logistical information for 2-(Pyridin-4-yloxy)aniline. The protocols outlined here are designed not just as a set of rules, but as a self-validating system to ensure your safety and the integrity of your work. We will move beyond simply listing steps to explain the causality behind each recommendation, empowering you to build a robust culture of safety in your laboratory.

Hazard Assessment: Understanding the "Why"

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the inherent hazards of 2-(Pyridin-4-yloxy)aniline. Based on GHS classifications for this compound and its structural analogs (anilines and pyridines), we must handle it with significant caution.[1][2]

The primary hazards identified are:

  • Acute Toxicity (Oral): The compound is classified as harmful if swallowed.[3][4]

  • Skin Irritation: It is known to cause skin irritation upon contact.[3][4][5]

  • Serious Eye Irritation: Direct contact will cause serious eye irritation.[3][4][6]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3][4]

The aniline moiety, in particular, is a cause for heightened vigilance. Aniline and its derivatives can be toxic not only through ingestion and inhalation but also via skin absorption.[1][2] Therefore, preventing all routes of exposure is the foundational principle of our safety plan.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the potential for exposure. All work with 2-(Pyridin-4-yloxy)aniline must be conducted within a certified chemical fume hood to minimize inhalation risk.[7] The following table summarizes the minimum required PPE.

Protection Type Specification Rationale and Expert Insight
Eye/Face Protection ANSI Z87.1 compliant chemical safety goggles. A face shield worn over goggles is required when there is a splash hazard (e.g., large-scale transfers, reactions under pressure).[6][7]Standard safety glasses with side shields are insufficient. Goggles provide a seal around the eyes, which is critical for preventing contact with irritating powders or splashes. The face shield provides a secondary barrier for high-risk operations.
Skin Protection: Gloves Chemical-resistant nitrile rubber gloves (minimum 0.11 mm thickness). Always inspect gloves for tears or punctures before use.[7]Nitrile provides a good barrier against aniline-type compounds for incidental contact. For prolonged contact or immersion, consult glove manufacturer data. Always practice proper glove removal techniques to avoid contaminating your skin.[6]
Skin Protection: Body A clean, fully buttoned laboratory coat. For larger quantities (>50g) or procedures with a high splash risk, a chemical-resistant apron should be worn over the lab coat.[6][7]The lab coat is your primary barrier against incidental contact. An apron provides an additional, impermeable layer of protection for your torso during higher-risk procedures.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is mandatory if handling the solid compound outside of a fume hood or if dust generation is unavoidable.[6][7]While all work should ideally be in a fume hood, this provides necessary protection during activities like weighing where containment might be briefly compromised. The primary goal is always to use engineering controls (the fume hood) to prevent the need for respiratory protection.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, logical workflow is paramount for minimizing exposure risk. The following procedure outlines the key steps from initial handling to use in an experiment.

Step-by-Step Handling Protocol:
  • Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items. Ensure an eyewash station and safety shower are accessible and unobstructed.[1][8]

  • Don PPE: Put on all required PPE as detailed in the table above. This should be done before entering the area where the chemical is handled.

  • Weighing: Conduct all weighing of the solid compound within the fume hood. Use a disposable weighing boat to prevent contamination of the balance. Tare the balance with the empty boat before adding the compound.

  • Transfer: Use a spatula to carefully transfer the desired amount of 2-(Pyridin-4-yloxy)aniline. Avoid any actions that could generate dust. If transferring to a reaction vessel, do so slowly and carefully within the fume hood.

  • Post-Handling: Once the transfer is complete, securely cap the source container.[4] Decontaminate the spatula and any affected surfaces within the fume hood with an appropriate solvent (e.g., ethanol), collecting the cleaning materials as hazardous waste.[7]

  • Doff PPE: Remove PPE in the correct order to prevent cross-contamination: first gloves, then lab coat, and finally eye protection.

  • Personal Hygiene: Wash hands thoroughly with soap and water immediately after handling the compound and before leaving the laboratory.[4][9] Do not eat, drink, or smoke in the laboratory area.[4][7]

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Exit Phase Prep 1. Verify Fume Hood & Safety Shower Don_PPE 2. Don Full PPE Prep->Don_PPE Weigh 3. Weigh Compound Don_PPE->Weigh Transfer 4. Transfer to Vessel Weigh->Transfer Cleanup 5. Cap & Decontaminate Workspace Transfer->Cleanup Doff_PPE 6. Doff PPE Correctly Cleanup->Doff_PPE Wash 7. Wash Hands Thoroughly Doff_PPE->Wash

Caption: Safe Handling Workflow for 2-(Pyridin-4-yloxy)aniline.

Disposal Plan: Managing Contamination and Waste

Proper disposal is a critical final step in the chemical handling lifecycle. Improper disposal can lead to environmental contamination and regulatory violations.

  • Solid Waste: All unused or expired 2-(Pyridin-4-yloxy)aniline, as well as any contaminated disposables (e.g., gloves, weighing paper, pipette tips, absorbent pads), must be collected in a dedicated, clearly labeled hazardous waste container.[7][10] This container should be kept sealed when not in use and stored in a designated secondary containment area.[11]

  • Liquid Waste: Solvents used to rinse contaminated glassware or decontaminate surfaces should be collected in a separate, compatible hazardous liquid waste container.[7] Never dispose of this chemical or its rinsate down the drain.[1][10]

  • Glassware Decontamination: Rinse contaminated glassware multiple times with a suitable solvent (e.g., ethanol or acetone) within a fume hood. Collect all rinsate as hazardous liquid waste. After rinsing, the glassware can be washed using standard laboratory procedures.

  • Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[10][11] Ensure waste containers are accurately labeled to facilitate proper disposal.[10]

By diligently following these procedures, you contribute to a safer research environment for yourself and your colleagues, ensuring that our pursuit of scientific advancement is conducted responsibly and ethically.

References

  • BenchChem. (2025). Personal protective equipment for handling 2-Nitro-6-(pyridin-2-yl)aniline. Benchchem.
  • PubChem. (n.d.). 2-(Pyridin-4-yl)aniline. National Center for Biotechnology Information.
  • Fisher Scientific. (2025). Safety Data Sheet - 4-Pyrimidin-2-ylaniline. Fisher Scientific.
  • MilliporeSigma. (2026). Safety Data Sheet. MilliporeSigma.
  • Fisher Scientific. (2025). Safety Data Sheet - 3-(Pyridin-2-yloxy)aniline. Fisher Scientific.
  • Sigma-Aldrich. (2025). Safety Data Sheet. Sigma-Aldrich.
  • Jubilant Ingrevia. (n.d.). Pyridine-4-aldehyde Safety Data Sheet. Jubilant Ingrevia.
  • Combi-Blocks. (2023). Safety Data Sheet - 4-(2-Pyridyl)aniline. Combi-Blocks.
  • AA Blocks. (2025). Safety Data Sheet - 2-Methyl-5-(pyridin-4-yl)aniline. AA Blocks.
  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Carl ROTH.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-(Pyridin-4-yl)aniline. TCI Chemicals.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 4-chloro-3-(pyridin-2-yl)aniline. ChemicalBook.
  • BenchChem. (2025). Personal protective equipment for handling 3-(2-chloropyridin-4-yl)oxyaniline. Benchchem.
  • University of California. (n.d.). Standard Operating Procedure for Laboratories: Aniline or Aniline Dyes.
  • International Programme on Chemical Safety. (n.d.). International Chemical Safety Cards: PYRIDINE.
  • BenchChem. (2025). Proper Disposal of 4-((Pyridin-2-yloxy)methyl)benzaldehyde: A Step-by-Step Guide. Benchchem.
  • BenchChem. (2025). Proper Disposal of 4-(Furan-2-yl)aniline hydrochloride: A Guide for Laboratory Professionals. Benchchem.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.